2-(Hydrazinecarbonyl)benzenesulfonamide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-(hydrazinecarbonyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c8-10-7(11)5-3-1-2-4-6(5)14(9,12)13/h1-4H,8H2,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPOXIABDFDDSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368807 | |
| Record name | 2-(Hydrazinecarbonyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102169-52-8 | |
| Record name | 2-(Hydrazinecarbonyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Hydrazinecarbonyl)benzenesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3J8YCJ4GZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Hydrazinecarbonyl)benzenesulfonamide: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of 2-(Hydrazinecarbonyl)benzenesulfonamide. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Properties and Structure
This compound is an organic compound featuring both a sulfonamide and a hydrazinecarbonyl functional group attached to a benzene ring.[1] Its chemical characteristics make it a subject of interest in medicinal chemistry, particularly for its role as an enzyme inhibitor.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 102169-52-8 | [1][2] |
| Molecular Formula | C7H9N3O3S | [1][2] |
| Molecular Weight | 215.23 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=CC=C(C(=C1)C(=O)NN)S(=O)(=O)N | [1] |
| InChI | InChI=1S/C7H9N3O3S/c8-10-7(11)5-3-1-2-4-6(5)14(9,12)13/h1-4H,8H2,(H,10,11)(H2,9,12,13) | [1] |
| InChI Key | YWPOXIABDFDDSR-UHFFFAOYSA-N | [1] |
| Storage | Keep in dark place, inert atmosphere, room temperature. | [2] |
The two-dimensional chemical structure of this compound is depicted below.
Caption: 2D structure of this compound.
Experimental Protocols
The synthesis of this compound can be achieved through several methods.
This is a primary route for synthesizing the compound.[1]
Methodology:
-
Benzenesulfonyl chloride is reacted with hydrazine hydrate in a suitable solvent, such as tetrahydrofuran (THF).
-
The reaction is typically carried out at a reduced temperature, for instance, -8°C.
-
The reaction mixture is stirred for a specific duration, for example, 30 minutes, to achieve a high yield (around 90%).[1]
This method offers a more efficient alternative to conventional synthesis by enhancing reaction rates and yields.[1]
Methodology:
-
Benzenesulfonyl chloride and hydrazine hydrate are combined in a suitable solvent in a microwave-safe reaction vessel.
-
The mixture is subjected to microwave irradiation at a controlled temperature and pressure.
-
The reaction time is significantly reduced compared to conventional heating methods.
The compound can undergo further chemical transformations, making it a versatile intermediate in organic synthesis.[1]
-
Acylation: Reaction with acyl chlorides results in the formation of N-acyl derivatives.[1]
-
Hydrazone Formation: Condensation with aldehydes or ketones yields hydrazones.[1]
-
Reduction: The carbonyl group can be reduced to an alcohol or amine under specific conditions.[1]
Caption: Synthesis and reaction workflow for this compound.
Biological Activity and Signaling
Research has shown that this compound exhibits significant biological activity, primarily as an inhibitor of carbonic anhydrase (CA) enzymes.[1] These enzymes are involved in various physiological processes.
The compound has demonstrated potential in inhibiting tumor-associated carbonic anhydrases, specifically isoforms IX and XII, suggesting its potential application in cancer therapy.[1] Molecular docking studies have provided insights into the binding modes and interactions of this compound at the active site of these enzymes.
-
Antibacterial Activity: Studies have evaluated its efficacy against various bacterial strains.[1]
-
Pharmaceutical Development: It serves as a lead compound for developing new carbonic anhydrase inhibitors for conditions like glaucoma and cancer.[1]
-
Cardiovascular Effects: In one study using an isolated rat heart model, 2-Hydrazinocarbonyl-benzenesulfonamide was evaluated for its effects on perfusion pressure and coronary resistance, although another derivative, 4-(2-amino-ethyl)-benzenesulfonamide, showed a more significant decrease in these parameters.[4]
Caption: Conceptual pathway of carbonic anhydrase inhibition.
References
The Core Mechanism of 2-(Hydrazinecarbonyl)benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors: A Technical Guide
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, elucidating the mechanism of action of 2-(hydrazinecarbonyl)benzenesulfonamide and its derivatives as potent enzyme inhibitors. The primary focus of this class of compounds is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial to various physiological and pathological processes.
Introduction to Carbonic Anhydrases as a Therapeutic Target
Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] In humans, 15 different α-CA isoforms have been identified, each with distinct tissue distribution and cellular localization.[1] These enzymes are involved in a multitude of processes, including pH homeostasis, respiration, electrolyte secretion, and bone resorption.[2]
Several CA isoforms are established therapeutic targets. For instance, inhibitors of cytosolic isoforms hCA I and hCA II are used as diuretics and anti-glaucoma agents.[3] More recently, the transmembrane, tumor-associated isoforms hCA IX and hCA XII have garnered significant attention in oncology.[4] Their upregulation in various aggressive cancers, often in response to hypoxia, contributes to the acidification of the tumor microenvironment, promoting tumor progression, and metastasis.[4][5] Consequently, selective inhibition of these tumor-associated isoforms is a promising strategy in cancer therapy.[5][6]
The Fundamental Mechanism of Action
The inhibitory activity of this compound and its derivatives stems from the quintessential benzenesulfonamide moiety, which is a well-established zinc-binding group.[2] The core mechanism of inhibition involves the direct interaction of the sulfonamide group with the zinc ion (Zn²⁺) located deep within the active site of the carbonic anhydrase enzyme.
The key molecular interactions are as follows:
-
Zinc Coordination: The deprotonated nitrogen atom of the sulfonamide group (SO₂NH⁻) acts as a strong Lewis base and coordinates directly to the Zn²⁺ ion in the enzyme's active site.[7]
-
Tetrahedral Geometry: This coordination displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic cycle. The resulting coordination geometry around the zinc ion is tetrahedral, with the zinc being bound to three histidine residues (typically His94, His96, and His119) from the enzyme and the nitrogen atom of the sulfonamide inhibitor.[7]
-
Hydrogen Bonding: Further stability is conferred by a hydrogen bond formed between one of the sulfonamide's oxygen atoms and the backbone amide nitrogen of a conserved threonine residue, Thr199.[7] This interaction helps to properly orient the inhibitor within the active site.
The "tail" portion of the inhibitor, which for the parent compound is the hydrazinecarbonyl group, extends out from the zinc-binding sulfonamide moiety. Modifications to this tail, such as the formation of hydrazones, ureas, or other derivatives, allow for additional interactions with amino acid residues lining the entrance and middle part of the active site cavity.[3][4] These secondary interactions are critical for determining the inhibitor's potency and, importantly, its selectivity for different CA isoforms.[4]
Quantitative Inhibition Data
A series of benzenesulfonamide derivatives incorporating hydrazine, hydrazone, and related moieties have been synthesized and evaluated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. The data, presented as inhibition constants (Kᵢ) or IC₅₀ values, demonstrate potent, often nanomolar-level inhibition. The selectivity profile varies significantly based on the substitutions on the benzenesulfonamide scaffold.
| Compound Type | Target Isoform | Inhibition Constant (Kᵢ or IC₅₀) | Selectivity Notes |
| Hydrazonobenzenesulfonamides[3] | hCA I | 18.5 - 800 nM | Generally weaker inhibition compared to other isoforms. |
| Hydrazonobenzenesulfonamides[3] | hCA II | Low nanomolar range | Potent inhibition; hCA II is a common target for anti-glaucoma drugs but an off-target for cancer therapy. |
| Hydrazonobenzenesulfonamides[3] | hCA IX | Low nanomolar range | Strong inhibition of this key tumor-associated isoform. |
| Hydrazonobenzenesulfonamides[3] | hCA XII | Low nanomolar range | Potent inhibition of the second major tumor-associated isoform. |
| Hydrazidoureido-linked benzenesulfonamides[6] | hCA IX | 8.2 - 89.7 nM | Less selective between hCA IX and hCA XII compared to other linker types. |
| Hydrazidoureido-linked benzenesulfonamides[6] | hCA XII | 13.6 - 100.8 nM | Potent inhibition, with selectivity ratios (IX vs XII) generally between 0.5 and 2.0. |
| Isatin-linked benzenesulfonamides[8] | hCA IX | 60.5 - 95.6 nM | Showed interesting selectivity for hCA IX over hCA I, II, and XII. |
| Thiazol-4-one-benzenesulfonamides[5] | hCA IX | 10.93 - 25.06 nM | Demonstrated remarkable selectivity for the tumor-associated CA IX over the cytosolic CA II. |
| Thiazol-4-one-benzenesulfonamides[5] | hCA II | 1.55 - 3.92 µM | Significantly weaker inhibition of the off-target cytosolic isoform. |
| Pyrazole-based benzenesulfonamides[9] | hCA II | 0.24 µM (IC₅₀) | Submicromolar inhibition. |
| Pyrazole-based benzenesulfonamides[9] | hCA IX | 0.15 µM (IC₅₀) | Potent inhibition. |
| Pyrazole-based benzenesulfonamides[9] | hCA XII | 0.12 µM (IC₅₀) | The most potently inhibited isoform in this series. |
Experimental Protocols
The determination of enzyme inhibition and the elucidation of the binding mechanism rely on a combination of biophysical, biochemical, and structural biology techniques.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Method)
This is the gold-standard method for measuring the catalytic activity of CA and its inhibition.[1][3][7]
Principle: The assay measures the rate of the CA-catalyzed hydration of CO₂. This is monitored by observing the change in pH of a buffer solution using a pH indicator. The rate of proton production is directly proportional to the enzyme's activity.
Methodology:
-
Reagents:
-
Purified recombinant human CA isoforms (e.g., hCA I, II, IX, XII).
-
Buffer solution (e.g., Tris or HEPES), pH ~7.5.
-
pH indicator (e.g., p-Nitrophenol).
-
CO₂-saturated water (substrate).
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Instrumentation: A stopped-flow spectrophotometer is required to measure the rapid kinetics of the reaction.
-
Procedure:
-
The enzyme solution (containing buffer and pH indicator) is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.
-
The drop in pH upon proton formation is monitored by the change in absorbance of the pH indicator at a specific wavelength (e.g., 412 nm).[10]
-
The initial velocity (V₀) of the uncatalyzed reaction is measured.
-
The initial velocity of the enzyme-catalyzed reaction is measured in the absence of the inhibitor.
-
The assay is repeated with varying concentrations of the inhibitor to determine the degree of inhibition.
-
-
Data Analysis: The percentage of remaining enzyme activity is plotted against the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from this curve.[10] Inhibition constants (Kᵢ) can be determined by applying the Cheng-Prusoff equation or by Lineweaver-Burk plot analysis.[11]
X-ray Crystallography
This technique provides high-resolution, atomic-level detail of how the inhibitor binds within the enzyme's active site.[4][7]
Methodology:
-
Crystallization: Crystals of the target CA isoform (e.g., hCA II) are grown using methods like hanging-drop vapor diffusion.
-
Soaking/Co-crystallization: The grown crystals are either soaked in a solution containing the inhibitor, or the protein and inhibitor are mixed prior to crystallization (co-crystallization).
-
Data Collection: The inhibitor-bound crystals are exposed to a high-intensity X-ray beam. The diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to calculate an electron density map, from which the 3D atomic coordinates of the protein-inhibitor complex are determined.[1] This reveals the precise orientation of the inhibitor and its interactions with the zinc ion and surrounding amino acid residues.
Conclusion
Derivatives of this compound represent a versatile and potent class of carbonic anhydrase inhibitors. Their mechanism of action is well-understood, centering on the coordination of the sulfonamide group to the catalytic zinc ion in the enzyme's active site. The true value of this scaffold lies in the "tail approach," where modifications to the hydrazinecarbonyl moiety allow for the fine-tuning of inhibitory potency and selectivity against different CA isoforms.[4][8] This adaptability makes them promising lead compounds for the development of novel therapeutics targeting a range of diseases, from glaucoma to cancer.
References
- 1. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 102169-52-8 [smolecule.com]
- 7. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Biological activity of benzenesulfonamide hydrazide compounds
An In-depth Technical Guide to the Biological Activity of Benzenesulfonamide Hydrazide Compounds
For Researchers, Scientists, and Drug Development Professionals
Benzenesulfonamide hydrazide derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features, combining the pharmacologically important sulfonamide group with a reactive hydrazide moiety, make them privileged scaffolds for the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the diverse biological activities exhibited by these compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. It includes quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to support further research and drug development efforts.
Core Chemical Structure and Synthesis
The general structure of benzenesulfonamide hydrazides consists of a benzenesulfonyl group attached to a hydrazide linker. This core structure can be readily modified by reacting benzenesulfonyl chlorides with hydrazine hydrate to form the key benzenesulfonohydrazide intermediate. Subsequent condensation with various aldehydes or ketones yields a diverse library of benzenesulfonamide hydrazone derivatives.[1]
A general workflow for the synthesis and subsequent biological evaluation of these compounds is outlined below.
Caption: General workflow for the synthesis and biological evaluation of benzenesulfonamide hydrazones.
Anticancer Activity
Benzenesulfonamide hydrazide derivatives have demonstrated significant potential as anticancer agents.[2] Their mechanism of action is often linked to the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[3][4]
Mechanism of Action: Carbonic Anhydrase IX Inhibition
In many solid tumors, hypoxic (low oxygen) conditions lead to the overexpression of carbonic anhydrase IX (CA IX).[3][5] This enzyme plays a crucial role in tumor cell survival by regulating intracellular and extracellular pH.[3] By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, CA IX contributes to an acidic tumor microenvironment while maintaining a neutral intracellular pH, which promotes tumor proliferation, and metastasis.[3] Benzenesulfonamide-based inhibitors can target CA IX, leading to a disruption of pH regulation and subsequent induction of apoptosis in cancer cells.[3][4]
Caption: Mechanism of anticancer activity via Carbonic Anhydrase IX inhibition.
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic effects of various benzenesulfonamide derivatives have been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Aryl thiazolone-benzenesulfonamides (4b, 4c, 4e, 4g, 4h) | MDA-MB-231 (Triple-negative breast cancer) | 1.52 - 6.31 | [3] |
| Aryl thiazolone-benzenesulfonamides (4b, 4c, 4e, 4g, 4h) | MCF-7 (Breast cancer) | 1.52 - 6.31 | [3] |
| Compound 4e | MDA-MB-231 | 3.58 | [5] |
| Compound 4e | MCF-7 | 4.58 | [5] |
| Hydrazones (6, 9, 16, 20) | Panel of 59 human cancer cell lines | Showed significant antitumor activity | [6] |
| Compound 20 | Panel of 59 human cancer cell lines | Mean GI50 of 0.26 µM | [6] |
Enzyme Inhibition
Beyond their anticancer effects, these compounds are potent inhibitors of various carbonic anhydrase isoforms. This inhibitory activity is not limited to the tumor-associated CA IX but also extends to other isoforms like CA I, II, and XII, which are involved in diverse physiological processes such as glaucoma and obesity.[7]
Quantitative Data: Carbonic Anhydrase Inhibition
The inhibitory potential is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Compound Class/Derivative | Enzyme Target | Inhibition Constant (Ki or IC50) | Reference |
| Hydrazonobenzenesulfonamides (10, 11, 17, 19, 23) | hCA IX | 15.4 - 23.4 nM (Ki) | [7] |
| Aryl thiazolone-benzenesulfonamides (4e, 4g, 4h) | CA IX | 10.93 - 25.06 nM (IC50) | [3] |
| Aryl thiazolone-benzenesulfonamides (4e, 4g, 4h) | CA II | 1.55 - 3.92 µM (IC50) | [3] |
| Pyrazoline-linked benzenesulfonamides (19, 21, 22, 29, 30, 32) | hCA IX | 5.5 - 37.0 nM (Ki) | [8] |
| Pyrazoline-linked benzenesulfonamides (20, 21, 22, 30) | hCA XII | 7.1 - 10.1 nM (Ki) | [8] |
| Benzylaminoethyureido-tailed benzenesulfonamides (18, 19) | hCA IX | 20.3 - 30.1 nM (Ki) | [9] |
Antimicrobial Activity
Benzenesulfonamide hydrazones have also been investigated for their antibacterial and antifungal properties.[10][11] The structural combination of the sulfonamide and hydrazone moieties can enhance penetration through bacterial cell membranes.[10] The inhibition of bacterial carbonic anhydrases is also a proposed mechanism for their antimicrobial action.[12]
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial effectiveness, representing the lowest concentration of a compound that prevents visible growth of a microorganism.[13][14]
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2,4,6-trimethylbenzenesulfonyl hydrazone (24) | Gram-positive bacteria | 7.81 - 15.62 | [15] |
| 2,4,6-trimethylbenzenesulfonyl hydrazones (general) | Gram-positive bacteria | 7.81 - 500 | [15] |
| Hydrazide-hydrazones of lactic acid (1, 2) | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 64 - 128 | [16] |
| Hydrazide-hydrazone of 2-propylquinoline-4-carboxylic acid (3) | Various bacteria | 0.39 - 1.56 | [16] |
| Ethylparaben hydrazide-hydrazone (3g) | S. aureus (ATCC 29213) | 2 | [17] |
Experimental Protocols
Protocol 5.1: Synthesis of Benzenesulfonamide Hydrazones
This protocol provides a general procedure for the synthesis of benzenesulfonamide hydrazones.
-
Synthesis of the Hydrazide Intermediate:
-
Dissolve the appropriately substituted benzenesulfonyl chloride in a suitable solvent (e.g., ethanol).
-
Add hydrazine hydrate to the solution, often in a 1:1 molar ratio.[7]
-
The reaction mixture is typically stirred or refluxed for a specified period.
-
The resulting benzenesulfonohydrazide intermediate is then isolated, often by precipitation and filtration, and may be purified by recrystallization.[1]
-
-
Synthesis of the Final Hydrazone:
-
Dissolve the synthesized benzenesulfonohydrazide in ethanol.[7]
-
Add an equimolecular amount of the desired substituted aldehyde or ketone to the solution.[7]
-
A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the condensation reaction.
-
The mixture is typically refluxed for several hours.
-
Upon cooling, the hydrazone product often precipitates and can be collected by filtration and purified by recrystallization.[1]
-
Protocol 5.2: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[18][19]
-
Cell Seeding:
-
Culture cancer cells in appropriate media and conditions.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 2 x 10^6 cells/well) and allow them to adhere overnight.[20]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds.
-
Incubate the plates for a specified duration (e.g., 48 hours).[20]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.[20]
-
Protocol 5.3: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[13][22][23]
-
Preparation of Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Prepare a bacterial suspension in a sterile broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to a 0.5 McFarland standard.
-
-
Preparation of Microtiter Plates:
-
Dispense the culture broth into the wells of a 96-well microtiter plate.
-
Prepare a two-fold serial dilution of the test compound directly in the wells of the plate.[14]
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at a suitable temperature (e.g., 35-37°C) for 18-24 hours.[24]
-
-
Determination of MIC:
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The bioactivity of benzenesulfonyl hydrazones: A short review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dickwhitereferrals.com [dickwhitereferrals.com]
- 15. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. turkjps.org [turkjps.org]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 23. rapidmicrobiology.com [rapidmicrobiology.com]
- 24. m.youtube.com [m.youtube.com]
The Cutting Edge of Drug Discovery: A Technical Guide to Novel Benzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure in the design of a multitude of therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] This technical guide delves into the discovery and synthesis of novel benzenesulfonamide derivatives, with a focus on their role as potent enzyme inhibitors. We will explore their mechanism of action, present key quantitative data, and provide detailed experimental protocols to facilitate further research and development in this promising area.
Data Presentation: Quantitative Analysis of Novel Benzenesulfonamide Derivatives
The following tables summarize the biological activity of two distinct classes of recently developed benzenesulfonamide derivatives: carbonic anhydrase IX inhibitors and PI3K/mTOR dual inhibitors.
Carbonic Anhydrase IX Inhibitors
A series of aryl thiazolone-benzenesulfonamides were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (CA) isoforms CA IX and CA II, as well as their anti-proliferative effects on breast cancer cell lines MDA-MB-231 and MCF-7.[3]
Table 1: Carbonic Anhydrase Inhibition and Anti-proliferative Activity of Aryl Thiazolone-Benzenesulfonamides
| Compound | R | CA IX IC50 (nM)[3] | CA II IC50 (µM)[3] | MDA-MB-231 IC50 (µM)[3] | MCF-7 IC50 (µM)[3] |
| 4b | 4-F | 22.31 | 3.11 | 6.31 | 5.89 |
| 4c | 4-Cl | 18.94 | 2.54 | 4.87 | 3.21 |
| 4e | 4-OCH3 | 10.93 | 1.55 | 3.58 | 4.58 |
| 4g | 4-NO2 | 15.67 | 2.01 | 5.54 | 2.55 |
| 4h | 3-NO2 | 25.06 | 3.92 | 1.52 | 2.87 |
| Staurosporine | - | - | - | 7.67 | 5.89 |
Data sourced from "Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition".[3]
PI3K/mTOR Dual Inhibitors
Propynyl-substituted benzenesulfonamide derivatives have been identified as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[4]
Table 2: Inhibitory Activity of Propynyl-Substituted Benzenesulfonamides against PI3Kα and mTOR
| Compound | R1 | R2 | PI3Kα IC50 (nM)[4] | mTOR IC50 (nM)[4] |
| 7a | H | H | 1.8 | 9.5 |
| 7b | 4-F | H | 2.1 | 11.2 |
| 7c | 4-Cl | H | 1.5 | 8.7 |
| 7d | 4-CH3 | H | 2.5 | 13.1 |
| 7k | 4-Cl | CH3 | 0.9 | 3.2 |
Data sourced from "Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma".[4]
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of the highlighted benzenesulfonamide derivatives are provided below.
Synthesis of Aryl Thiazolone-Benzenesulfonamides (Carbonic Anhydrase IX Inhibitors)
The synthesis of the target aryl thiazolone-benzenesulfonamides (compounds 4a-j ) is a two-step process.[3]
Step 1: Synthesis of ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide (3) [5]
-
To a solution of 2-chloro-N-(4-sulfamoylphenyl) acetamide (2.625 g, 0.01 mol) in absolute ethanol (20 mL), add ammonium thiocyanate (0.76 g, 0.01 mol).
-
Reflux the mixture for 3 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
The solid that forms during reflux is filtered and washed with water.
-
The crude product is crystallized from ethanol to yield white crystals of compound 3 .
Step 2: General procedure for the synthesis of compounds 4a-j [5]
-
To a solution of ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide 3 (0.271 g, 0.001 mol) in glacial acetic acid (20 mL), add sodium acetate (0.164 g, 0.002 mol) and the appropriate aromatic aldehyde (0.02 mol).
-
Reflux the mixture for 24-48 hours, monitoring the reaction by TLC.
-
Filter the resulting solid and wash it several times with ethanol.
-
Crystallize the precipitate from acetic acid to afford the final compounds 4a-j .
Carbonic Anhydrase IX Inhibition Assay
The inhibitory potency of the synthesized compounds against CA IX is evaluated using a stopped-flow CO2 hydrase assay.[6]
-
The CA-catalyzed CO2 hydration activity is measured using a stopped-flow instrument.
-
Phenol Red (0.2 mM) is used as a pH indicator, monitoring the absorbance change at 557 nm.
-
The assay is conducted in a 20 mM HEPES buffer (pH 7.4) with 20 mM Na2SO4 to maintain constant ionic strength.
-
The initial rates of the CA-catalyzed CO2 hydration reaction are followed for a period of 10-100 seconds.
-
CO2 concentrations range from 1.7 to 17 mM for the determination of kinetic parameters and inhibition constants (Ki).
-
Enzyme concentrations typically range between 5 and 12 nM.
Synthesis of Propynyl-Substituted Benzenesulfonamides (PI3K/mTOR Inhibitors)
The synthesis of propynyl-substituted benzenesulfonamide derivatives involves a multi-step procedure, with a key copper-catalyzed cross-coupling reaction.[7]
General Procedure for Copper-Catalyzed Cross-Coupling:
-
A mixture of the substituted phenyl bromide, the appropriate amine (e.g., compound 5 in the cited literature), CuI, L-proline, and K3PO4 in DMSO is subjected to microwave irradiation at 120 °C.[7]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up using standard extraction and purification techniques (e.g., column chromatography) to yield the desired propynyl-substituted benzenesulfonamide.
PI3K/mTOR Kinase Assay
The inhibitory activity of the compounds against PI3Kα and mTOR can be determined using various commercially available kinase assay kits, typically involving a fluorescence-based or luminescence-based readout. A general workflow is as follows:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the kinase (PI3Kα or mTOR), the appropriate substrate (e.g., a lipid substrate for PI3Kα or a protein substrate for mTOR), and ATP.
-
Add the test compounds to the wells.
-
Incubate the plate at the recommended temperature and for the specified time to allow the kinase reaction to proceed.
-
Add a detection reagent that measures the amount of product formed (e.g., ADP for many kinase assays). The signal is often inversely proportional to the kinase activity.
-
Measure the signal using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Visualizations: Pathways and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the discovery of novel benzenesulfonamide derivatives.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pi3k/mtor dual kinase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 3. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino) benzenesulfonamides: Synthesis, carbonic anhydrase inhibitory activity, anticancer activity and molecular modelling studies [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 2-(Hydrazinecarbonyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological interactions of 2-(Hydrazinecarbonyl)benzenesulfonamide. The information is intended to support research and development efforts in medicinal chemistry and drug discovery, particularly in the context of carbonic anhydrase inhibition.
Core Physicochemical Characteristics
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Benzenesulfonamide (for comparison) | Source |
| Molecular Weight | 215.23 g/mol | 157.19 g/mol | [1][2] |
| Melting Point | Not available | 149-152 °C | [3] |
| Boiling Point | Not available | 315.5 ± 25.0 °C (Predicted) | [2] |
| Solubility | Low in water; soluble in organic solvents like ethanol and acetone.[4] | Poorly soluble in water; soluble in methanol (25 mg/mL).[2][3] | |
| pKa (Strongest Acidic) | Not available | 10.24 (Predicted) | [5] |
| logP | Not available | 0.32 - 0.58 (Predicted) | [5] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the nucleophilic substitution reaction between a 2-sulfonylbenzoyl chloride derivative and hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
A standardized and efficient protocol for the synthesis of benzenesulfonyl hydrazides has been reported with high yields.[6]
Materials:
-
2-Chlorosulfonylbenzoyl chloride
-
Hydrazine hydrate (80% solution)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Silica gel for column chromatography
-
Chloroform
-
Methanol
Procedure:
-
To a solution of 80% hydrazine hydrate (2.1 equivalents) in tetrahydrofuran (THF), slowly add 2-chlorosulfonylbenzoyl chloride (1 equivalent).
-
Stir the reaction mixture at -8°C for 30 minutes.
-
Extract the mixture with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a chloroform/methanol (9.4:0.6) solvent system to yield this compound.
A similar protocol has been reported to achieve a 90% yield.[1][6]
Experimental Protocol: Purification by Recrystallization
Recrystallization is a standard method for purifying crude solid compounds like sulfonamides.[7][8]
General Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., 95% ethanol).[8]
-
If colored impurities are present, add a small amount of decolorizing charcoal and heat the solution.
-
Hot filter the solution to remove insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals.
Experimental Protocol: Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of benzenesulfonamide derivatives typically shows aromatic protons in the range of 6.5 to 8.5 ppm. The proton of the sulfonamide group (SO₂NH) appears as a singlet at approximately 11.03 ppm.[9]
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. For benzenesulfonamide, characteristic signals for the aromatic carbons are observed.[10]
High-Performance Liquid Chromatography (HPLC): A common method for the analysis of sulfonamides involves reverse-phase HPLC.[11][12][13][14]
-
Column: Cogent RP Phenyl Hexyl™, 5μm, 4.6 x 150mm.[13]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[13]
-
Flow Rate: 1.0 mL/minute.[13]
-
Detection: UV at 270 nm.[13]
-
Injection Volume: 5 µL.[13]
Mechanism of Action: Carbonic Anhydrase Inhibition
This compound is a potent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. The inhibitory action of sulfonamides is well-characterized and primarily involves the binding of the deprotonated sulfonamide group to the Zn(II) ion in the enzyme's active site.[15]
The high-resolution X-ray crystal structure of benzenesulfonamide derivatives in complex with human carbonic anhydrase II (hCA II) reveals key interactions that stabilize the inhibitor within the active site. The sulfonamide nitrogen coordinates directly with the zinc ion. Additionally, the SO₂NH₂ group participates in a network of hydrogen bonds with residues such as Thr199 and Glu106. The aromatic ring of the inhibitor engages in van der Waals contacts with hydrophobic residues including Gln92, Val121, Phe131, Leu198, and Pro202.[16][17]
Below is a diagram illustrating the general workflow for synthesizing and characterizing this compound and a diagram representing its inhibitory action on carbonic anhydrase.
Caption: Synthetic and Purification Workflow for this compound.
Caption: Inhibition of Carbonic Anhydrase by this compound.
References
- 1. Buy this compound | 102169-52-8 [smolecule.com]
- 2. Benzenesulfonamide | 98-10-2 [chemicalbook.com]
- 3. 苯磺酰胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Human Metabolome Database: Showing metabocard for Benzenesulfonamide (HMDB0248984) [hmdb.ca]
- 6. Benzenesulfonyl hydrazide synthesis - chemicalbook [chemicalbook.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. bellevuecollege.edu [bellevuecollege.edu]
- 9. researchgate.net [researchgate.net]
- 10. Benzenesulfonamide(98-10-2) 13C NMR spectrum [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. ymerdigital.com [ymerdigital.com]
- 13. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 14. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. portal.fis.tum.de [portal.fis.tum.de]
2-(Hydrazinecarbonyl)benzenesulfonamide CAS number 102169-52-8 properties
An In-depth Technical Guide to 2-(Hydrazinecarbonyl)benzenesulfonamide (CAS: 102169-52-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a versatile organic compound with significant potential in medicinal chemistry and biochemical research. The document details its physicochemical properties, spectroscopic characteristics, synthesis protocols, and biological activities, with a focus on its role as a carbonic anhydrase inhibitor.
Core Physicochemical Properties
This compound is an organic compound featuring both a sulfonamide and a hydrazinecarbonyl functional group attached to a benzene ring.[1][2] These groups are key to its chemical reactivity and biological activity. The primary physicochemical data are summarized below.
| Property | Value | Reference |
| CAS Number | 102169-52-8 | [1][3][4] |
| Molecular Formula | C₇H₉N₃O₃S | [1][3][4][5] |
| Molecular Weight | 215.23 g/mol | [1][3][4] |
| IUPAC Name | This compound | [1] |
| Appearance | White to off-white crystalline powder (presumed based on related compounds) | [6][7] |
| Melting Point | Data not available in cited literature. Benzenesulfonamide melts at 149-152 °C. | [7][8] |
| Solubility | Poorly soluble in water; more soluble in organic solvents like alcohols and acetone. Solubility is pH-dependent. | [9] |
| InChI | InChI=1S/C7H9N3O3S/c8-10-7(11)5-3-1-2-4-6(5)14(9,12)13/h1-4H,8H2,(H,10,11)(H2,9,12,13) | [1] |
| SMILES | C1=CC=C(C(=C1)C(=O)NN)S(=O)(=O)N | [1] |
Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Signals in the aromatic region (approx. 7.5-8.0 ppm). Broad, exchangeable signals for the -NH₂ and -NH- protons of the sulfonamide and hydrazine groups. |
| ¹³C NMR | Signals corresponding to the six aromatic carbons, with the carbons attached to the carbonyl and sulfonyl groups being distinct. A signal for the carbonyl carbon (C=O) would be expected at a lower field. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (sulfonamide and hydrazine), C=O stretching (carbonyl), S=O stretching (sulfonyl), and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (215.23 m/z). Fragmentation patterns would likely involve the loss of the hydrazine group, the sulfonamide group, and other characteristic fragments. |
Synthesis and Reactivity
The synthesis of this compound is straightforward, and its functional groups allow for a variety of subsequent chemical transformations.
Synthesis Protocols
Conventional Synthesis: The most common route involves the nucleophilic substitution reaction between a benzenesulfonyl chloride derivative and hydrazine hydrate.[1] A standardized lab-scale protocol achieves a 90% yield by reacting benzenesulfonyl chloride with hydrazine hydrate in tetrahydrofuran (THF) at -8°C for 30 minutes.[1]
Microwave-Assisted Synthesis: To improve efficiency, microwave-assisted techniques can be employed. These methods significantly reduce reaction times from hours to minutes and can increase yields compared to conventional heating.[1]
Caption: Conventional synthesis of the target compound.
Chemical Reactivity
The compound serves as a versatile intermediate for synthesizing more complex molecules.
-
Acylation: It readily reacts with acyl chlorides to form N-acyl derivatives at the terminal nitrogen of the hydrazine moiety.[1]
-
Hydrazone Formation: The hydrazine group can condense with various aldehydes and ketones to form stable hydrazones, a common reaction in the synthesis of bioactive molecules.[1]
-
Cyclization: It can be used as a precursor for creating heterocyclic scaffolds. For example, microwave-assisted cyclization with propargyl bromide yields 1,2,3-triazole analogues with high regioselectivity and yields of 75-92%.[1]
Caption: Reactivity of this compound.
Biological Activity and Applications
The primary biological significance of this compound lies in its ability to inhibit carbonic anhydrase enzymes. This activity opens up numerous therapeutic and research applications.
| Area | Description | Reference |
| Enzyme Inhibition | Acts as a potent inhibitor of carbonic anhydrase (CA) isoforms. Molecular docking studies show high binding affinity to the enzyme's active site, particularly the tumor-associated isoforms CA IX and XII. | [1][11] |
| Anticancer Potential | Due to its inhibition of CA IX and XII, which are involved in tumor proliferation and pH regulation, it is a lead compound for developing novel cancer therapies. | [1][12] |
| Antibacterial Activity | Studies have demonstrated its efficacy against various bacterial strains, indicating potential for development as an antibiotic. | [1] |
| Biochemical Research | Serves as a valuable tool for studying enzyme kinetics and mechanisms of carbonic anhydrases. | [1] |
| Agricultural Chemistry | Shows potential for use as a pesticide or herbicide due to its biological activity against certain pathogens. | [1] |
Mechanism of Action: Carbonic Anhydrase Inhibition
Carbonic anhydrases are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. In tumors, the overexpression of certain CA isoforms (like IX and XII) leads to extracellular acidosis, promoting tumor invasion and metastasis. This compound, like other sulfonamides, inhibits this process. The sulfonamide moiety coordinates with the zinc ion (Zn²⁺) in the enzyme's active site, blocking its catalytic function. This disruption of pH balance can selectively target cancer cells.[1][11]
Caption: Inhibition of carbonic anhydrase by the compound.
Conclusion
This compound (CAS: 102169-52-8) is a compound of significant interest due to its accessible synthesis, versatile reactivity, and potent biological activity. Its role as a carbonic anhydrase inhibitor makes it a valuable lead structure in the development of treatments for cancer and other diseases. Further research into its derivatives and formulations could unlock its full therapeutic potential.
References
- 1. Buy this compound | 102169-52-8 [smolecule.com]
- 2. 102169-52-8(2-Hydrazinocarbonylbenzenesulfonamide) | Kuujia.com [kuujia.com]
- 3. 102169-52-8|this compound|BLD Pharm [bldpharm.com]
- 4. 102169-52-8 | this compound - Moldb [moldb.com]
- 5. This compound | C7H9N3O3S | CID 2490720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Benzenesulfonamide | 98-10-2 [chemicalbook.com]
- 8. ベンゼンスルホンアミド ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Benzenesulfonamide(98-10-2) 1H NMR [m.chemicalbook.com]
- 11. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
Spectroscopic Characterization of 2-(Hydrazinecarbonyl)benzenesulfonamide: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Hydrazinecarbonyl)benzenesulfonamide, a key intermediate in the synthesis of various biologically active molecules, including potential carbonic anhydrase inhibitors.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and a summary of expected spectroscopic data.
Chemical Structure and Properties
IUPAC Name: this compound[1] Molecular Formula: C₇H₉N₃O₃S[1] Molecular Weight: 215.23 g/mol [1] CAS Number: 102169-52-8[1]
Synthesis
The synthesis of this compound is typically achieved through the reaction of 2-sulfamoylbenzoyl chloride with hydrazine hydrate.[1][3] A common synthetic route involves the nucleophilic substitution of the chloride on the benzoyl chloride derivative by hydrazine.[1]
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from various spectroscopic analyses of this compound. This data is inferred from the analysis of closely related sulfonamide and hydrazine-containing compounds.[2][4][5][6][7][8][9][10][11]
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | d | 1H | Aromatic H |
| ~ 7.5 - 7.8 | m | 3H | Aromatic H |
| ~ 7.4 (broad s) | 2H | -SO₂NH₂ | |
| ~ 9.5 - 10.5 (broad s) | 1H | -CONHNH₂ | |
| ~ 4.5 (broad s) | 2H | -CONHNH₂ |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 168 | C=O (Amide) |
| ~ 135 - 140 | Aromatic C-S |
| ~ 130 - 134 | Aromatic C-H |
| ~ 125 - 129 | Aromatic C-H |
| ~ 120 - 124 | Aromatic C-C=O |
Solvent: DMSO-d₆
Table 3: FT-IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3450 | Strong, Broad | N-H Stretch (Hydrazine, Sulfonamide) |
| 3200 - 3300 | Medium | N-H Stretch (Amide) |
| 1640 - 1680 | Strong | C=O Stretch (Amide I) |
| 1580 - 1620 | Medium | N-H Bend (Amide II) |
| 1310 - 1350 | Strong | SO₂ Asymmetric Stretch |
| 1150 - 1190 | Strong | SO₂ Symmetric Stretch |
| 900 - 930 | Medium | S-N Stretch |
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Interpretation |
| 215.03 | [M]⁺ (Molecular Ion) |
| 198.03 | [M - NH₃]⁺ |
| 156.01 | [M - CONHNH₂]⁺ |
| 136.04 | [C₇H₆NO₂S]⁺ |
| 77.04 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols for sulfonamide-containing compounds and should be optimized for the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: 300 MHz or higher NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FT-IR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A spectrum of the pure KBr pellet should be acquired as a background and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive or negative ion mode can be used. Positive mode is often suitable for compounds with basic nitrogen atoms.
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizer Gas (N₂): Adjust flow for a stable spray.
-
Drying Gas (N₂): Set temperature and flow to optimize desolvation.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
Data Analysis:
-
Identify the molecular ion peak [M]⁺ or [M+H]⁺.
-
Analyze the fragmentation pattern to identify characteristic losses corresponding to different functional groups.
Visualizations
Experimental Workflow
Caption: Workflow for the spectroscopic characterization of this compound.
Logical Relationship of Spectroscopic Data
Caption: Relationship between spectroscopic techniques and the structural information obtained.
Signaling Pathway Context: Carbonic Anhydrase Inhibition
Caption: Inhibition of carbonic anhydrase by this compound.
References
- 1. Buy this compound | 102169-52-8 [smolecule.com]
- 2. 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide | 5378-62-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. znaturforsch.com [znaturforsch.com]
- 8. rsc.org [rsc.org]
- 9. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzenesulfonamide(98-10-2) 1H NMR [m.chemicalbook.com]
The Therapeutic Potential of Benzenesulfonamide-Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore for designing inhibitors of a wide array of therapeutic targets. This technical guide provides an in-depth overview of the key molecular targets of benzenesulfonamide-based compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Carbonic Anhydrases: Key Regulators of pH and Disease
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This activity is crucial in various physiological processes, and dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer.[3][4]
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms
The inhibitory potency of benzenesulfonamide derivatives is often evaluated against different CA isoforms. The following table summarizes the inhibition constants (Ki) for a selection of compounds.
| Compound Class/Name | Target Isoform | Inhibition Constant (Ki) | Reference |
| Triazole-Benzenesulfonamides | hCA I | 41.5 - 1500 nM | [1] |
| hCA II | 30.1 - 755 nM | [1] | |
| hCA IX | 1.5 - 38.9 nM | [1] | |
| hCA XII | 0.8 - 12.4 nM | [1] | |
| Pyrazole/Pyridazine-Benzenesulfonamides | hCA I, II, IX, XII | Isoform-selective inhibition observed | [5] |
| Thiazolone-based Benzenesulfonamides | CA IX | IC50: 10.93–25.06 nM | [6] |
| CA II | IC50: 1.55–3.92 µM | [6] |
Signaling Pathway: Role of Carbonic Anhydrase IX in Tumor Hypoxia
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
A common method to determine the inhibitory activity of compounds against CA isoforms is the stopped-flow CO2 hydration assay.
-
Enzyme and Compound Preparation : Recombinant human CA isoforms are purified. Benzenesulfonamide derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay Buffer : A pH indicator buffer (e.g., Tris-HCl with phenol red) is prepared.
-
Reaction Initiation : The enzyme solution is mixed with the inhibitor at various concentrations and incubated.
-
CO2 Hydration Measurement : A CO2-saturated water solution is rapidly mixed with the enzyme-inhibitor solution in a stopped-flow spectrophotometer.
-
Data Acquisition : The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.
-
Data Analysis : The initial rates of reaction are calculated. IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Ki values can be calculated using the Cheng-Prusoff equation.
Cyclooxygenase-2: A Target for Anti-Inflammatory Therapy
Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, COX-2 is inducible and its expression is upregulated at sites of inflammation.[8][9] Benzenesulfonamide-containing compounds, such as celecoxib, have been developed as selective COX-2 inhibitors to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7][10]
Quantitative Data: COX-2 Inhibition and Selectivity
The efficacy of COX-2 inhibitors is determined by their IC50 values and their selectivity index (SI), which is the ratio of the IC50 for COX-1 to the IC50 for COX-2.
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 20 (LA2135) | 85.13 | 0.74 | 114.5 | [10] |
| Celecoxib | - | 0.05 | 294 | [7] |
| Compound 6b | - | 0.04 | 329 | [7] |
| Compound 6j | - | 0.04 | 312 | [7] |
Signaling Pathway: COX-2 in the Inflammatory Cascade
Experimental Protocol: In Vitro COX Inhibition Assay
A common method to assess COX-1 and COX-2 inhibition is the whole blood assay.
-
Blood Collection : Fresh human blood is collected into tubes containing an anticoagulant.
-
Compound Incubation : Aliquots of blood are incubated with various concentrations of the benzenesulfonamide inhibitor or vehicle control.
-
COX-1 Stimulation : To measure COX-1 activity, the blood is allowed to clot, which stimulates thromboxane B2 (TXB2) production via COX-1 in platelets.
-
COX-2 Stimulation : To measure COX-2 activity, lipopolysaccharide (LPS) is added to a separate set of blood aliquots to induce COX-2 expression in monocytes, followed by measurement of prostaglandin E2 (PGE2) production.
-
Prostanoid Measurement : Plasma or serum is separated, and the levels of TXB2 (for COX-1) and PGE2 (for COX-2) are quantified using enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis : The concentration of inhibitor that causes 50% inhibition of prostanoid production (IC50) is calculated for each isoform. The selectivity index is then determined.
Protein Kinases: Critical Nodes in Cellular Signaling
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their aberrant activity is a hallmark of many cancers.[11][12] Benzenesulfonamide derivatives have been developed as inhibitors of several kinases, including receptor tyrosine kinases (RTKs) like TrkA and AXL, as well as kinases in the PI3K/mTOR pathway.[11][12][13]
Quantitative Data: Kinase Inhibition
The inhibitory activity of benzenesulfonamide compounds against various kinases is a key determinant of their therapeutic potential.
| Compound/Drug | Target Kinase | IC50 | Reference |
| AL106 | TrkA | 58.6 µM (in U87 cells) | [14] |
| Bosutinib Analog | AXL | 0.56 µM | [12] |
| Ki8751 Analog | AXL | 0.30 µM | [12] |
| Compound 7k (NSC781406) | PI3K/mTOR | Dual inhibitor (specific IC50s not stated) | [13] |
Signaling Pathway: A Generic Receptor Tyrosine Kinase (RTK) Pathway
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method for assessing kinase inhibition is a luminescence-based assay that measures ATP consumption.
-
Reagents : Recombinant kinase, substrate peptide, ATP, and a detection reagent (e.g., ADP-Glo™) are required.
-
Compound Preparation : Benzenesulfonamide inhibitors are serially diluted in an appropriate buffer.
-
Kinase Reaction : The kinase, substrate, and inhibitor are incubated together in a microplate well. The reaction is initiated by the addition of ATP.
-
Reaction Termination : After a defined incubation period, a reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection : A second reagent is added to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Data Analysis : The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Endothelin Receptors: Modulators of Vascular Tone
Endothelin receptors, particularly the endothelin-A (ETA) receptor, are involved in vasoconstriction and cell proliferation.[15][16] Antagonists of these receptors are used to treat conditions such as pulmonary arterial hypertension. Benzenesulfonamide derivatives have been identified as potent and selective ETA receptor antagonists.[15][16]
Quantitative Data: Endothelin Receptor Antagonism
The potency of benzenesulfonamide-based endothelin receptor antagonists is typically measured by their IC50 values.
| Compound | Target Receptor | IC50 | Reference |
| BMS-187308 | ETA | Improved binding affinity and functional activity | [15] |
| Compound 5n | ETA | 2.1 nM | [16] |
Experimental Workflow: Screening for Receptor Antagonists
Experimental Protocol: Radioligand Binding Assay for ETA Receptor
This assay measures the ability of a compound to displace a radiolabeled ligand from the ETA receptor.
-
Membrane Preparation : Cell membranes expressing the human ETA receptor are prepared.
-
Assay Components : The assay includes the cell membranes, a radiolabeled ETA-selective ligand (e.g., [125I]-ET-1), and the benzenesulfonamide test compound at various concentrations.
-
Incubation : The components are incubated together to allow for binding to reach equilibrium.
-
Separation : The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement : The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis : The amount of specific binding of the radioligand is determined in the presence of different concentrations of the test compound. IC50 values are calculated, representing the concentration of the compound that displaces 50% of the specific binding of the radioligand.
Conclusion
The benzenesulfonamide scaffold is a privileged structure in drug discovery, enabling the development of inhibitors for a diverse range of therapeutic targets. This guide has provided a technical overview of four major target classes: carbonic anhydrases, cyclooxygenase-2, protein kinases, and endothelin receptors. The presented data, pathways, and protocols offer a valuable resource for researchers and drug development professionals working to leverage the therapeutic potential of benzenesulfonamide-based compounds. Further exploration of structure-activity relationships and target selectivity will continue to drive the innovation of novel therapeutics based on this versatile chemical framework.
References
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 7. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 10. Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biphenylsulfonamide endothelin antagonists: structure-activity relationships of a series of mono- and disubstituted analogues and pharmacology of the orally active endothelin antagonist 2'-amino-N- (3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1, 1'-biphenyl]-2-sulfonamide (BMS-187308) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ethenesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Benzenesulfonamides as Carbonic Anhydrase Inhibitors
This guide provides a comprehensive technical review of benzenesulfonamides as inhibitors of carbonic anhydrase (CA) enzymes. It covers their mechanism of action, structure-activity relationships (SAR), quantitative inhibition data, key experimental methodologies, and their role in relevant signaling pathways.
Introduction: Carbonic Anhydrases and the Role of Benzenesulfonamides
Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of ubiquitous zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2][3] This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, electrolyte secretion, and metabolic biosynthesis.[1][2][4][5] In humans, 15 CA isoforms have been identified, some of which are cytosolic (e.g., CA I, CA II), membrane-bound (e.g., CA IV, CA IX, CA XII), or mitochondrial (e.g., CA VA, CA VB).[6][7]
The dysregulation or overexpression of specific CA isoforms is implicated in various pathologies. For instance, elevated CA II and VII activity is linked to epilepsy, while overexpression of the transmembrane isoforms CA IX and XII is a hallmark of many aggressive and hypoxic tumors.[8][9] This makes CAs significant targets for therapeutic intervention.[6] Benzenesulfonamides represent the principal and most studied class of CA inhibitors (CAIs).[10] Their general structure features a sulfonamide group (-SO₂NH₂) attached to a benzene ring, which can be variously substituted to modulate potency and isoform selectivity.[11] These compounds have found clinical applications as diuretics, anti-glaucoma agents, and anticonvulsants, with growing potential as anticancer and anti-infective drugs.[5][12]
Mechanism of Inhibition
The inhibitory action of benzenesulfonamides is centered on the active site of the carbonic anhydrase enzyme. The catalytic cycle of CAs involves a zinc-bound hydroxide ion that performs a nucleophilic attack on a carbon dioxide molecule.[11] Benzenesulfonamide inhibitors function by coordinating directly with the catalytic Zn²⁺ ion.
The sulfonamide moiety (-SO₂NH₂) is crucial for this interaction. In its deprotonated, anionic form (-SO₂NH⁻), it acts as a mimic of the transition state of the CO₂ hydration reaction.[13] This anionic sulfonamide binds to the Zn²⁺ ion, which is tetrahedrally coordinated within the enzyme's active site, thereby blocking the binding of the substrate and inhibiting the enzyme's catalytic activity.[11]
Below is a diagram illustrating the fundamental inhibition mechanism.
Caption: Mechanism of carbonic anhydrase inhibition by a benzenesulfonamide.
Structure-Activity Relationships (SAR)
The design of potent and isoform-selective CA inhibitors relies heavily on modifying the benzenesulfonamide scaffold, a strategy often referred to as the "tail approach".[14][15] Key SAR observations include:
-
The Sulfonamide Group: This zinc-binding group is essential for activity. Modifications that increase the acidity of the sulfonamide protons, such as adding electron-withdrawing groups (e.g., fluorine) to the benzene ring, can enhance inhibitory potency.[16]
-
The Aromatic Ring: The benzene ring itself can be involved in dispersion interactions with the enzyme.[10]
-
Substituents (The "Tail"): The nature and position of substituents on the benzene ring are critical for determining isoform selectivity. These "tail" moieties extend out of the active site and interact with amino acid residues lining the hydrophobic and hydrophilic pockets, which differ among CA isoforms.[14] For example, bulky substituents can be tailored to fit into the unique active site crevices of specific isoforms like CA IX and XII, leading to selective inhibition.[3]
Quantitative Inhibition Data
The inhibitory potency of benzenesulfonamides is typically quantified by the inhibition constant (Kᵢ). The following tables summarize Kᵢ values for representative benzenesulfonamide derivatives against key human CA isoforms.
Table 1: Inhibition Data for Benzenesulfonamides with Triazole Moieties [16]
| Compound | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 4a | Phenyl | 105 | 42.5 | 12.1 | 4.5 |
| 4b | 4-Tolyl | 41.5 | 30.1 | 10.5 | 3.1 |
| 4c | Cyclohexylmethyl | 65.3 | 33.4 | 1.5 | 0.8 |
| 5a | Phenyl | 88.4 | 35.2 | 11.7 | 4.1 |
| 5b | 4-Tolyl | 35.7 | 25.0 | 9.8 | 2.5 |
| 5c | Cyclohexylmethyl | 44.1 | 28.9 | 1.8 | 1.1 |
| AAZ * | - | 250 | 12 | 25 | 5.7 |
*Data from Ref[16]. Compounds 4a-c are benzenesulfonamides; 5a-c are corresponding tetrafluorobenzenesulfonamides. AAZ (Acetazolamide) is a standard CA inhibitor shown for comparison.
Table 2: Inhibition Data for Sulfonyl Semicarbazide Derivatives [17]
| Compound | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 5 | H | 69.4 | 11.8 | 73.9 | 0.65 |
| 6 | 4-F | 45.9 | 8.9 | 38.7 | 0.59 |
| 7 | 4-Cl | 49.3 | 7.5 | 29.4 | 0.61 |
| 8 | 4-Br | 55.1 | 6.9 | 25.5 | 0.63 |
| 10 | 4-NO₂ | 58.6 | 5.3 | 20.5 | 0.79 |
| AAZ * | - | 250 | 12 | 25 | 5.7 |
*Data from Ref[17]. AAZ (Acetazolamide) is a standard CA inhibitor shown for comparison.
Key Experimental Protocols
The evaluation of benzenesulfonamides as CA inhibitors involves a range of biochemical, biophysical, and structural assays.
Stopped-Flow CO₂ Hydrase Inhibition Assay
This is the gold-standard method for measuring the catalytic activity of CA and the potency of its inhibitors.
Principle: The assay measures the initial rate of the CA-catalyzed CO₂ hydration reaction. This is done by monitoring the pH change in a buffered solution following the injection of CO₂-saturated water. A pH indicator (e.g., Phenol Red) is used, and the change in its absorbance is recorded over a short time frame (10-100 seconds).
Detailed Protocol: [1]
-
Reagents:
-
Buffer: 20 mM HEPES, pH 7.4.
-
pH Indicator: 0.2 mM Phenol Red.
-
Ionic Strength Adjuster: 20 mM Na₂SO₄.
-
Enzyme: Recombinant human CA isoforms (5-12 nM final concentration).
-
Substrate: CO₂-saturated water (concentrations ranging from 1.7 to 17 mM).
-
Inhibitor: Benzenesulfonamide derivatives dissolved in an appropriate solvent (e.g., DMSO).
-
-
Instrumentation: An Applied Photophysics stopped-flow instrument is used. The absorbance is monitored at the maximum absorbance wavelength of the pH indicator (557 nm for Phenol Red).
-
Procedure:
-
The enzyme solution (containing buffer, indicator, and Na₂SO₄) is mixed with the inhibitor solution at various concentrations and pre-incubated.
-
The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.
-
The initial rate of the hydration reaction is recorded by monitoring the change in absorbance over time.
-
-
Data Analysis:
-
The initial rates are plotted against the CO₂ concentration to determine kinetic parameters (Kₘ and k꜀ₐₜ).
-
Inhibition constants (Kᵢ) are calculated by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition) using non-linear least-squares methods.
-
Biophysical Binding Assays
These methods measure the direct binding affinity and thermodynamics of an inhibitor to the target CA isoform.
-
Fluorescent Thermal Shift Assay (FTSA): This technique measures the change in the thermal denaturation temperature (Tₘ) of a protein upon ligand binding. A more potent inhibitor will typically cause a larger increase in the Tₘ, indicating stabilization of the protein-inhibitor complex.[6]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of an inhibitor to the enzyme. This allows for the determination of the binding affinity (Kₐ or Kₔ), stoichiometry (n), and the thermodynamic parameters of binding (enthalpy ΔH and entropy ΔS).[6]
X-Ray Crystallography
This structural biology technique provides high-resolution, three-dimensional structures of the CA-inhibitor complex.
Principle: By crystallizing the target CA isoform in a complex with the benzenesulfonamide inhibitor and analyzing the X-ray diffraction pattern, the precise binding mode can be determined.
Methodology Outline: [16]
-
Protein Expression and Purification: The target human CA isoform (e.g., hCA II) is expressed recombinantly (e.g., in E. coli) and purified to high homogeneity.
-
Crystallization: The purified protein is co-crystallized with the inhibitor, or the inhibitor is soaked into pre-formed apo-enzyme crystals.
-
Data Collection and Structure Solution: The crystals are exposed to an X-ray beam, and diffraction data are collected. The resulting data are used to solve the 3D structure of the complex.
-
Analysis: The final structure reveals the specific interactions between the sulfonamide's zinc-binding group and the "tail" region with active site residues, providing critical insights for rational drug design.[14][16]
Caption: A typical experimental workflow for the development of CA inhibitors.
Role in Signaling Pathways
CAs are crucial regulators of CO₂ and HCO₃⁻ levels, which are not merely metabolic byproducts but also important signaling molecules that can modulate various cellular pathways.[18] Inhibiting CAs can therefore have significant downstream effects.
CO₂/Bicarbonate Sensing Pathway
In many organisms, including pathogenic fungi and mammalian cells, CAs act as sensors for CO₂. The resulting bicarbonate can directly stimulate other enzymes, such as adenylyl cyclase, or influence pH-sensitive pathways.[18] In the pathogenic fungus Cryptococcus neoformans, the CA enzyme Can2 is essential for sensing host CO₂ levels. This sensing pathway is linked to the regulation of virulence factors, including fatty acid biosynthesis and capsule formation.[7]
Caption: A generalized CO₂ signaling pathway mediated by carbonic anhydrase.
Tumor Acidosis and pH Regulation
In the context of cancer, tumor-associated isoforms CA IX and XII play a critical role in pH regulation. Hypoxic tumor cells switch to glycolytic metabolism, producing an excess of protons (H⁺). CAs, particularly the extracellularly-facing CA IX, convert CO₂ and water to bicarbonate and protons. This activity helps maintain a neutral intracellular pH (pHi) conducive to tumor cell survival while contributing to the acidification of the tumor microenvironment (pHe).[19] An acidic pHe promotes tumor invasion and metastasis. Benzenesulfonamide inhibitors targeting CA IX can disrupt this pH regulation, leading to intracellular acidification, suppression of tumor growth, and inhibition of metastasis.[8][19]
Conclusion
Benzenesulfonamides are a versatile and powerful class of carbonic anhydrase inhibitors with established clinical relevance and significant therapeutic potential. Their mechanism of action is well-understood, centered on the coordination of the sulfonamide group to the catalytic zinc ion. The ability to modify the "tail" of the benzenesulfonamide scaffold allows for the development of highly potent and isoform-selective inhibitors. A multi-faceted experimental approach, combining enzymatic assays, biophysical characterization, and structural biology, is crucial for the rational design and optimization of these compounds. As our understanding of the specific roles of CA isoforms in complex signaling pathways deepens, so too will the opportunity to develop novel benzenesulfonamide-based therapeutics for a wide range of diseases, from cancer to neurological disorders.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrases and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Transcriptome Analysis of the CO2 Sensing Pathway Via Differential Expression of Carbonic Anhydrase in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Item - Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - American Chemical Society - Figshare [acs.figshare.com]
- 10. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Hydrazinecarbonyl)benzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-(Hydrazinecarbonyl)benzenesulfonamide derivatives, a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] The protocols outlined below are based on established synthetic routes and provide a foundation for the preparation and derivatization of this important scaffold.
General Synthetic Approach
The synthesis of this compound derivatives typically follows a two-step procedure. The first step involves the conversion of a substituted 2-sulfamoylbenzoic acid to its corresponding methyl ester. This is followed by hydrazinolysis of the ester to yield the desired this compound core structure. This core can then be further modified, for example, by condensation with various aldehydes or ketones to form hydrazone derivatives.[2]
A general synthetic scheme is presented below:
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the core this compound structure from 2-sulfamoylbenzoic acid.
Step 1: Synthesis of Methyl 2-sulfamoylbenzoate [2]
-
To a solution of 2-sulfamoylbenzoic acid (1 eq.) in methanol, add thionyl chloride (1.5 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude methyl 2-sulfamoylbenzoate.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of this compound [2]
-
Dissolve methyl 2-sulfamoylbenzoate (1 eq.) in a suitable solvent (e.g., ethanol).
-
Add hydrazine hydrate (5-10 eq.) to the solution.
-
Heat the reaction mixture to 90 °C and stir for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 2: Synthesis of N'-substituted-2-sulfamoylbenzohydrazide Derivatives (Hydrazones)
This protocol outlines the synthesis of hydrazone derivatives from this compound and various aldehydes.
-
Suspend this compound (1 eq.) in ethanol.
-
Add the desired substituted aldehyde (1 eq.) to the suspension.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash with cold ethanol, and dry to obtain the pure N'-substituted-2-sulfamoylbenzohydrazide derivative.
Quantitative Data
The following table summarizes the synthesis of various benzenesulfonamide derivatives with their respective yields and melting points.
| Compound ID | Derivative Type | Yield (%) | Melting Point (°C) | Reference |
| 1 | 5-Dimethylsulfamyl-2-nitro-benzoic acid N'-acetylhydrazide | - | 199-201 | [3] |
| 2 | 5-Dimethylsulfamyl-2-dimethylamine-benzoic acid hydrazide | - | 116-118 | [3] |
| 3 | 5-Dimethylsulfamyl-2-(ß-hydroxy-ethylamino)benzoic acid hydrazide | - | 154-156 | [3] |
| 4a | N'-(Phenylmethylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 65.0 | 199.8-200.5 | [4] |
| 3e | N'-[(2-Methoxyphenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 97.2 | 199.3-199.8 | [4][5] |
| 3k | N'-[(2-Chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 98.9 | 188.8-189.2 | [4][5] |
| 3n | N'-[(2-Fluorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 93.0 | 146.5-147.0 | [4][5] |
| 3p | N'-[(4-Fluorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 98.8 | 174.8-175.5 | [5] |
| 7a | N'-(4-methoxybenzylidene)-4-(2-(4-(dodecyl)-1H-1,2,3-triazol-1-yl)ethoxy)benzohydrazide | - | - | [6] |
| 7h | N'-(3-hydroxybenzylidene)-4-(2-(4-(dodecyl)-1H-1,2,3-triazol-1-yl)ethoxy)benzohydrazide | - | - | [6] |
Signaling Pathway and Biological Activity
Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities. For instance, certain derivatives have shown potent anticancer effects against cell lines like MCF-7 breast carcinoma.[7] The mechanism of action for some of these compounds involves the inhibition of key enzymes. For example, some benzenesulfonamide derivatives are effective inhibitors of carbonic anhydrase isoforms, such as hCA II and VII, which are implicated in epileptogenesis.[8]
The diagram below illustrates a simplified representation of the inhibitory action of a benzenesulfonamide derivative on a target enzyme.
Caption: Inhibition of a target enzyme by a this compound derivative.
This document serves as a starting point for researchers interested in the synthesis and exploration of this compound derivatives. The provided protocols and data should facilitate the efficient preparation of these compounds for further biological evaluation and drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DE1183094B - Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Novel N′-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles: potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Benzenesulfonamide Derivatives in Anticancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzenesulfonamide derivatives have emerged as a significant class of compounds in anticancer research, demonstrating efficacy through various mechanisms of action. These compounds have been extensively investigated for their ability to inhibit key biological targets involved in tumor progression, including carbonic anhydrases and tubulin. This document provides a comprehensive overview of their application, including quantitative data on their activity, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action.
Key Mechanisms of Anticancer Activity
Benzenesulfonamide derivatives exert their anticancer effects primarily through two well-established mechanisms:
-
Carbonic Anhydrase Inhibition: Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes are overexpressed in various hypoxic tumors and play a crucial role in regulating pH in the tumor microenvironment. By inhibiting these CAs, benzenesulfonamide derivatives disrupt the pH balance, leading to intracellular acidification and subsequent induction of apoptosis in cancer cells.
-
Tubulin Polymerization Inhibition: A distinct class of benzenesulfonamide derivatives targets the microtubule network, a critical component of the cellular cytoskeleton essential for cell division. These compounds bind to the colchicine site on β-tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
Data Presentation: Anticancer Activity of Benzenesulfonamide Derivatives
The following tables summarize the in vitro activity of various benzenesulfonamide derivatives against different cancer cell lines and enzyme isoforms.
Table 1: Inhibitory Activity of Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | [1] |
| Indisulam (E7070) | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor | - | [2][3] |
| SLC-0111 | - | - | 45 | 4.5 | [4] |
| Compound 12i | - | - | 38.8 | - | [4] |
| Compound 5a (Series A) | 884.3 | - | 134.8 | - | [4] |
| Compound 4e | - | 1550-3920 (IC₅₀) | 10.93-25.06 (IC₅₀) | - | [5][6] |
| Compound 4g | - | 1550-3920 (IC₅₀) | 10.93-25.06 (IC₅₀) | - | [5][6] |
| Compound 4h | - | 1550-3920 (IC₅₀) | 10.93-25.06 (IC₅₀) | - | [5][6] |
| Anthraquinone-based 6h | - | - | 30.06 (IC₅₀) | - | [7] |
| Anthraquinone-based 6c | - | - | 34.88 (IC₅₀) | - | [7] |
| Triazole Derivative 4 | 41.5-1500 | 30.1-755 | 1.5-38.9 | 0.8-12.4 | [8] |
| Triazole Derivative 5 | 41.5-1500 | 30.1-755 | 1.5-38.9 | 0.8-12.4 | [8] |
Table 2: Cytotoxic Activity of Benzenesulfonamide Derivatives against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| BA-3b | Various (7 lines) | Multiple | 0.007 - 0.036 | [9][10] |
| BA-3b | Drug-resistant (3 lines) | Multiple | 0.007 - 0.036 | [9][10] |
| Compound 4b | MDA-MB-231 | Triple-Negative Breast | 1.52 - 6.31 | [5] |
| Compound 4c | MCF-7 | Breast | 1.52 - 6.31 | [5] |
| Compound 4e | MDA-MB-231 | Triple-Negative Breast | 3.58 | [6] |
| Compound 4e | MCF-7 | Breast | 4.58 | [6] |
| Compound 4g | MDA-MB-231 | Triple-Negative Breast | 1.52 - 6.31 | [5] |
| Compound 4h | MCF-7 | Breast | 1.52 - 6.31 | [5] |
| Compound 12d | MDA-MB-468 | Breast | 3.99 | [4] |
| Compound 12i | MDA-MB-468 | Breast | 1.48 | [4] |
| Compound 4f | A549 | Lung | 2.72 | [11] |
| Compound 5g | HeLa | Cervical | 2.12 | [11] |
| Compound DL14 | A549 | Lung | 1.35 | [12] |
| Compound DL14 | MDA-MB-231 | Triple-Negative Breast | 2.85 | [12] |
| Compound DL14 | HCT-116 | Colon | 3.04 | [12] |
| Anthraquinone-based 5c | MDA-MB-231 | Triple-Negative Breast | 48.10 | [7] |
| Anthraquinone-based 5c | MCF-7 | Breast | 34.33 | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of anticancer benzenesulfonamide derivatives are provided below.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of benzenesulfonamide derivatives on cancer cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Benzenesulfonamide derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the benzenesulfonamide derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This protocol measures the inhibitory activity of benzenesulfonamide derivatives against carbonic anhydrase isoforms.
Materials:
-
Recombinant human CA isoforms (I, II, IX, XII)
-
HEPES buffer (pH 7.5)
-
CO₂-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Benzenesulfonamide derivatives
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the CA enzyme and the benzenesulfonamide inhibitor in HEPES buffer.
-
Reaction Initiation: The assay is performed in the stopped-flow instrument by mixing the enzyme/inhibitor solution with CO₂-saturated water.
-
Monitoring pH Change: The hydration of CO₂ to bicarbonate and a proton is monitored by the change in absorbance of the pH indicator.
-
Data Analysis: The initial rates of the enzymatic reaction are recorded in the presence and absence of the inhibitor. The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model.
Tubulin Polymerization Assay
This protocol evaluates the effect of benzenesulfonamide derivatives on the polymerization of tubulin.
Materials:
-
Purified tubulin (>97% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol)
-
Benzenesulfonamide derivatives
-
Microplate reader with temperature control (37°C)
Procedure:
-
Reaction Setup: On ice, add G-PEM buffer, the benzenesulfonamide derivative (or vehicle control), and tubulin to a 96-well plate.
-
Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C to initiate polymerization.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition of tubulin polymerization and the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of benzenesulfonamide derivatives on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Benzenesulfonamide derivatives
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the benzenesulfonamide derivative at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol detects and quantifies apoptosis induced by benzenesulfonamide derivatives.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Benzenesulfonamide derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the benzenesulfonamide derivative at its IC₅₀ concentration for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and experimental procedures discussed.
Figure 1. Signaling pathway of carbonic anhydrase IX inhibition.
Figure 2. Mechanism of tubulin polymerization inhibition.
Figure 3. General experimental workflow for evaluation.
References
- 1. indisulam-an-anticancer-sulfonamide-in-clinical-development - Ask this paper | Bohrium [bohrium.com]
- 2. Indisulam: an anticancer sulfonamide in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the development of celecoxib analogs as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. Synthesis and characterization of celecoxib derivatives as possible anti-inflammatory, analgesic, antioxidant, anticancer and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Hydrazones from Benzenesulfonohydrazide: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of hydrazones through the condensation of benzenesulfonohydrazide with various aromatic aldehydes. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Introduction
Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNR₃R₄ structure. Benzenesulfonyl hydrazones, in particular, have garnered attention for their potential as therapeutic agents, exhibiting a wide range of pharmacological properties. The synthesis of these compounds is typically achieved through a straightforward condensation reaction between a sulfonohydrazide and an aldehyde or ketone. This protocol outlines the synthesis of the key intermediate, benzenesulfonohydrazide, followed by its reaction with substituted benzaldehydes to yield the target hydrazones.
Experimental Protocols
Part 1: Synthesis of Benzenesulfonohydrazide
This procedure details the preparation of the benzenesulfonohydrazide intermediate from benzenesulfonyl chloride and hydrazine hydrate.
Materials:
-
Benzenesulfonyl chloride
-
Hydrazine hydrate (80% solution)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Silica gel for column chromatography
-
Chloroform
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve hydrazine hydrate (2.1 equivalents) in THF.
-
Cool the solution to -8°C using an ice-salt bath.
-
Slowly add benzenesulfonyl chloride (1 equivalent) to the cooled solution with continuous stirring.
-
Maintain the reaction temperature at -8°C and continue stirring for 30 minutes.
-
After the reaction is complete, extract the mixture with ethyl acetate.
-
Concentrate the organic filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using a chloroform/methanol (9.4:0.6) eluent system to yield pure benzenesulfonohydrazide.[1]
Characterization of Benzenesulfonohydrazide:
Part 2: General Procedure for the Synthesis of Benzenesulfonyl Hydrazones
This protocol describes the condensation reaction between benzenesulfonohydrazide and various substituted benzaldehydes.
Materials:
-
Benzenesulfonohydrazide (from Part 1)
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalyst) or p-Toluenesulfonic acid (catalyst)
Procedure:
-
Dissolve an equimolar amount of benzenesulfonohydrazide and the desired substituted benzaldehyde in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid or p-toluenesulfonic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/water mixture) to obtain the pure hydrazone.
Data Presentation
The following table summarizes the typical yields and melting points for a selection of benzenesulfonyl hydrazones synthesized from various substituted benzaldehydes.
| Aldehyde Substituent | Product Name | Yield (%) | Melting Point (°C) |
| H | N'-benzylidenebenzenesulfonohydrazide | ~85-95 | 148-150 |
| 4-Cl | N'-(4-chlorobenzylidene)benzenesulfonohydrazide | ~90-98 | 172-174 |
| 4-OCH₃ | N'-(4-methoxybenzylidene)benzenesulfonohydrazide | ~88-96 | 160-162 |
| 4-NO₂ | N'-(4-nitrobenzylidene)benzenesulfonohydrazide | ~92-99 | 188-190 |
| 3-Br | N'-(3-bromobenzylidene)benzenesulfonohydrazide | ~85-94 | 155-157 |
Note: Yields and melting points are approximate and can vary based on reaction scale and purity of reagents.
Visualizations
Experimental Workflow
The following diagram illustrates the two-stage experimental workflow for the synthesis of benzenesulfonyl hydrazones.
References
Application Notes and Protocols for In Vitro Evaluation of 2-(Hydrazinecarbonyl)benzenesulfonamide Cytotoxicity
Disclaimer: Publicly available literature from comprehensive searches does not provide specific experimental data on the in vitro cytotoxicity of 2-(Hydrazinecarbonyl)benzenesulfonamide. The following application notes, protocols, and data are representative examples based on the evaluation of structurally related benzenesulfonamide derivatives and are intended to serve as a guide for researchers, scientists, and drug development professionals.
Introduction
Benzenesulfonamide and its derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer properties. The hydrazinecarbonyl moiety present in this compound suggests its potential as a bioactive molecule. This document outlines a series of standard in vitro assays to characterize the cytotoxic and apoptotic effects of this compound on cancer cell lines. The provided protocols for cell viability, cytotoxicity, and apoptosis assays are fundamental for the initial screening and mechanistic evaluation of novel anticancer drug candidates.
Quantitative Data Summary
The following tables represent hypothetical data based on typical results observed for cytotoxic benzenesulfonamide derivatives. These should be used as a reference for expected outcomes and for structuring experimental data.
Table 1: Cell Viability (MTT Assay) - IC₅₀ Values (µM) after 72h Treatment
| Cell Line | Tissue Origin | This compound (IC₅₀ in µM) | Doxorubicin (Positive Control) (IC₅₀ in µM) |
| MDA-MB-231 | Breast Cancer | 25.5 ± 3.1 | 0.8 ± 0.1 |
| HCT-116 | Colon Cancer | 38.2 ± 4.5 | 1.2 ± 0.2 |
| A549 | Lung Cancer | 55.9 ± 6.8 | 1.5 ± 0.3 |
| MCF-10A | Normal Breast | > 100 | 5.8 ± 0.7 |
Table 2: Cytotoxicity (LDH Release Assay) - % Cytotoxicity at 50 µM after 48h
| Cell Line | % LDH Release (Vehicle Control) | % LDH Release (Compound) | % LDH Release (Lysis Control) |
| MDA-MB-231 | 5.2 ± 1.1 | 45.8 ± 5.3 | 100 |
| HCT-116 | 6.1 ± 1.5 | 38.2 ± 4.9 | 100 |
Table 3: Apoptosis Analysis (Annexin V-FITC/PI Staining) - % of Apoptotic Cells at 50 µM after 48h
| Cell Line | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| MDA-MB-231 | 28.4 ± 3.5 | 15.2 ± 2.1 | 3.1 ± 0.8 |
| HCT-116 | 22.1 ± 2.9 | 12.8 ± 1.7 | 2.5 ± 0.5 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HCT-116, A549) and a normal cell line (e.g., MCF-10A)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium with the compound dilutions and incubate for 48-72 hours. Include vehicle control (DMSO) and untreated control wells.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.[3][4]
Materials:
-
LDH cytotoxicity assay kit
-
Cells and culture reagents as in the MTT assay
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells and treat with the compound as described for the MTT assay (Steps 1-3).
-
Include controls: untreated cells (spontaneous LDH release), vehicle control, and a positive control for maximum LDH release (lysis buffer provided in the kit).
-
After the incubation period, carefully collect the supernatant from each well.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.[5]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[5]
-
Incubate for 30 minutes at room temperature, protected from light.[3][4][5]
-
Add 50 µL of stop solution to each well.[5]
-
Measure the absorbance at 490 nm.[5]
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated versus control wells.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Cells and culture reagents
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7][8]
-
Add 400 µL of 1X binding buffer to each tube.[7]
-
Analyze the samples by flow cytometry within one hour.
Analysis of Apoptotic Proteins: Western Blotting
This technique is used to detect and quantify the expression levels of key proteins involved in the apoptosis signaling pathway.[9][10]
Materials:
-
Cells and culture reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in larger culture dishes (e.g., 100 mm) and treat with the compound.
-
Lyse the cells with RIPA buffer and quantify the protein concentration.[11][12]
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12][13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11][12]
-
Incubate the membrane with primary antibodies overnight at 4°C.[12][13]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[11][13]
-
Use a loading control (e.g., β-actin) to normalize protein expression levels.
Visualizations
Experimental Workflows
Caption: General workflow for in vitro cytotoxicity and apoptosis assays.
Apoptosis Signaling Pathway
Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 4.4. Lactate Dehydrogenase (LDH) Cytotoxicity Assay [bio-protocol.org]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. cellbiologics.com [cellbiologics.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 8. kumc.edu [kumc.edu]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Apoptosis and autophagy-related protein evaluation by Western blot analysis [bio-protocol.org]
- 13. Western Blotting Analysis of Apoptosis-Related Proteins [bio-protocol.org]
Application Notes and Protocols: Molecular Docking of Benzenesulfonamides with Human Carbonic Anhydrase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing molecular docking studies of benzenesulfonamide derivatives with human carbonic anhydrase (hCA) isoforms. This document outlines the rationale, detailed experimental protocols, and data interpretation to facilitate the discovery and development of novel hCA inhibitors.
Introduction
Human carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in various physiological processes, and their dysregulation is associated with several diseases, including glaucoma, epilepsy, and cancer.[3][4][5] Benzenesulfonamides are a well-established class of potent hCA inhibitors, characterized by their sulfonamide group that coordinates with the zinc ion in the enzyme's active site.[2][6] Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand (in this case, a benzenesulfonamide derivative) to a protein target (hCA).[7] This technique plays a crucial role in structure-based drug design, enabling the rational design of more potent and selective inhibitors.[8]
Data Presentation: Inhibitory Activity and Docking Scores
The following table summarizes the in vitro inhibitory activity (IC₅₀ or Kᵢ) and corresponding molecular docking scores for a selection of benzenesulfonamide derivatives against various human carbonic anhydrase isoforms. This data provides a quantitative comparison of the compounds' potency and their predicted binding affinities.
| Compound | Target Isoform | In Vitro Activity (nM) | Docking Score (unitless or kcal/mol) | Reference |
| Acetazolamide (AAZ) | hCA I | 250.0 | - | [9] |
| Acetazolamide (AAZ) | hCA II | 12.1 | - | [5] |
| Acetazolamide (AAZ) | hCA IX | 25 | - | [10] |
| Acetazolamide (AAZ) | hCA XII | - | - | |
| Compound 4f | hCA I | 60.9 | - | [5] |
| Compound 3a | hCA II | 8.7 | - | [5] |
| Compound 4a | hCA II | 2.4 | - | [5] |
| Compound 4e | hCA II | 4.6 | - | [5] |
| Compound 4f | hCA IX | 86.5 | - | [5] |
| Compound 3b | hCA XII | 39.4 | - | [5] |
| Compound 7f | hCA IX | 10.01 | - | [11][12] |
| Compound 2a | hCA II | 5.9 | - | [6] |
| Compound 2b | hCA II | 7.3 | - | [6] |
| Compound 2d | hCA II | 7.1 | - | [6] |
| Compound 2o | hCA II | 7.5 | - | [6] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing molecular docking of benzenesulfonamide derivatives against human carbonic anhydrase.
Protocol 1: Molecular Docking using AutoDock
This protocol is based on methodologies frequently cited in the literature for docking benzenesulfonamides with hCA isoforms.[11]
1. Preparation of the Protein Structure:
-
1.1. Retrieval of Crystal Structure: Download the 3D crystal structure of the desired human carbonic anhydrase isoform from the Protein Data Bank (PDB). For example, PDB ID: 5FL4 can be used for hCA IX.[11]
-
1.2. Protein Preparation:
-
Remove all water molecules and heteroatoms (except the zinc ion in the active site) from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Kollman charges to the protein.
-
Save the prepared protein structure in PDBQT format.
-
2. Preparation of the Ligand (Benzenesulfonamide Derivative):
-
2.1. Ligand Sketching and Optimization:
-
Draw the 2D structure of the benzenesulfonamide derivative using a chemical drawing software.
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
-
2.2. Ligand Preparation for Docking:
-
Assign Gasteiger charges to the ligand.
-
Define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
3. Grid Box Generation:
-
3.1. Defining the Binding Site: Center the grid box on the active site of the carbonic anhydrase, ensuring it encompasses the catalytic zinc ion and the surrounding amino acid residues.
-
3.2. Grid Parameters: Set the grid box dimensions to adequately cover the entire binding pocket. A typical grid spacing is 0.375 Å.[11]
4. Molecular Docking Simulation:
-
4.1. Docking Algorithm: Utilize the Lamarckian Genetic Algorithm (LGA) for the docking calculations.
-
4.2. Docking Parameters:
-
Set the number of genetic algorithm (GA) runs (e.g., 10).[1]
-
Define the population size, maximum number of evaluations, and other GA parameters as appropriate for the complexity of the system.
-
-
4.3. Execution: Run the AutoDock simulation.
5. Analysis of Docking Results:
-
5.1. Pose Selection: Analyze the docked conformations of the ligand and select the pose with the lowest binding energy for further analysis.
-
5.2. Interaction Analysis: Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the benzenesulfonamide and the active site residues of the carbonic anhydrase.
Mandatory Visualizations
The following diagrams illustrate the key workflows and conceptual relationships in the molecular docking of benzenesulfonamides with human carbonic anhydrase.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Docking, CoMFA and CoMSIA studies of a series of sulfonamides derivatives as carbonic anhydrase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docking of sulfonamides to carbonic anhydrase II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides [mdpi.com]
- 12. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Hydrazinecarbonyl)benzenesulfonamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Hydrazinecarbonyl)benzenesulfonamide as a versatile intermediate in the discovery and development of novel therapeutic agents. This document details its synthesis, key reactions, and its application in creating potent inhibitors of carbonic anhydrases and novel anticonvulsant agents.
Introduction
This compound is a key building block in medicinal chemistry, primarily utilized for the synthesis of a diverse range of benzenesulfonamide derivatives. The presence of a reactive hydrazinecarbonyl group allows for straightforward chemical modifications, most notably the formation of hydrazones through condensation with various aldehydes and ketones. This flexibility has been exploited to develop compounds with significant biological activities, including anticancer and anticonvulsant properties. The benzenesulfonamide moiety is a well-established pharmacophore known to target zinc-containing enzymes, particularly carbonic anhydrases (CAs).
Synthesis of this compound
The synthesis of the title intermediate is a two-step process starting from 2-sulfobenzoic acid. The first step involves the conversion of the carboxylic acid to its corresponding sulfonyl chloride, followed by reaction with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-(chlorosulfonyl)benzoyl chloride
-
To a stirred solution of 2-sulfobenzoic acid (1 equivalent) in thionyl chloride (5-10 equivalents), add a catalytic amount of dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours, or until the evolution of gas ceases.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 2-(chlorosulfonyl)benzoyl chloride can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-(chlorosulfonyl)benzoyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dioxane.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of hydrazine hydrate (2-3 equivalents) in the same solvent to the cooled reaction mixture with vigorous stirring.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[1][2]
-
Monitor the reaction by TLC.
-
Upon completion, the precipitated product is collected by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to yield this compound as a white solid.
Characterization Data (Typical):
-
Melting Point: 102-104°C[3]
-
¹H NMR (DMSO-d₆): δ 8.0-7.5 (m, 4H, Ar-H), 4.5 (s, 2H, NH₂), 9.8 (s, 1H, CONH).
-
IR (KBr, cm⁻¹): 3350-3200 (N-H stretching), 1680 (C=O stretching), 1350, 1160 (SO₂ stretching).
Application in the Synthesis of Carbonic Anhydrase Inhibitors
This compound is a valuable precursor for the synthesis of potent carbonic anhydrase (CA) inhibitors. The sulfonamide group is a key zinc-binding feature, while the hydrazinecarbonyl moiety allows for the introduction of various substituents to achieve isoform selectivity and desirable physicochemical properties. A common synthetic route involves the condensation of the hydrazinecarbonyl group with aldehydes to form benzenesulfonamide-hydrazone derivatives.
Experimental Protocol: Synthesis of Benzenesulfonamide-Hydrazone Derivatives
-
To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid, add the desired aldehyde (1-1.2 equivalents).
-
Add a catalytic amount of a weak acid, such as acetic acid, if not already used as the solvent.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure benzenesulfonamide-hydrazone derivative.
Experimental Workflow: Synthesis of Carbonic Anhydrase Inhibitors
Caption: Synthetic workflow for carbonic anhydrase inhibitors.
Quantitative Data: Carbonic Anhydrase Inhibition
The following table summarizes the inhibitory activity of representative benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.
| Compound ID | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |
| Compound A | hCA I | 84.1 | [5] |
| hCA II | 16.9 | [6] | |
| hCA IX | 8.9 | [6] | |
| hCA XII | 5.4 | [6] | |
| Compound B | hCA I | <100 | [5] |
| hCA II | 29.7 | [6] | |
| hCA IX | 25.0 (IC₅₀) | [7] | |
| hCA XII | 19.5 | [6] | |
| Compound C | hCA I | 250.0 | [6] |
| hCA II | 12.0 | [6] | |
| hCA IX | 10.01 (IC₅₀) | [7] | |
| hCA XII | 5.7 | [6] |
Note: Data is compiled from various sources and represents a selection of reported values.
Signaling Pathway: Carbonic Anhydrase IX in Tumor Hypoxia
Carbonic anhydrase IX is a transmembrane enzyme that is highly expressed in many types of solid tumors in response to hypoxia. It plays a crucial role in pH regulation, allowing cancer cells to survive and proliferate in the acidic tumor microenvironment. Inhibition of CA IX disrupts this pH regulation, leading to intracellular acidification and apoptosis of cancer cells.
Caption: Role of CA IX in tumor hypoxia and its inhibition.
Application in the Synthesis of Anticonvulsant Agents
Benzenesulfonamide derivatives have emerged as a promising class of anticonvulsant agents. The mechanism of action is often multifactorial, involving the modulation of voltage-gated sodium channels, enhancement of GABAergic neurotransmission, and inhibition of carbonic anhydrase isoforms in the central nervous system. This compound can be used to synthesize novel anticonvulsant candidates.
Experimental Protocol: Synthesis of a Novel Benzenesulfonamide-based Anticonvulsant
This protocol describes a representative synthesis of a benzenesulfonamide derivative with potential anticonvulsant activity.
-
A mixture of this compound (1 equivalent) and a suitable α,β-unsaturated ketone (1 equivalent) in ethanol is refluxed for 6-10 hours.
-
The reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.
Quantitative Data: Anticonvulsant Activity
The following table summarizes the anticonvulsant activity of representative benzenesulfonamide derivatives in preclinical models.
| Compound ID | MES Test (ED₅₀ mg/kg) | scPTZ Test (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| Compound X | 16.36 | >300 | 405.8 | 24.8 | [8] |
| Compound Y | 30.5 | 22.50 | 459.1 | 20.4 | [8] |
| Phenytoin | 9.5 | - | 68.5 | 7.2 | [8] |
| Ethosuximide | - | 130 | >500 | >3.8 | [8] |
MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole. Data is compiled from various sources and represents a selection of reported values.
Mechanism of Action: Benzenesulfonamide-based Anticonvulsants
The anticonvulsant effects of benzenesulfonamide derivatives are believed to be mediated through multiple mechanisms, leading to a reduction in neuronal hyperexcitability.
Caption: Multi-target mechanism of anticonvulsant action.
Conclusion
This compound is a highly valuable and versatile intermediate in drug discovery. Its straightforward synthesis and the reactivity of the hydrazinecarbonyl group provide a facile entry into a wide array of benzenesulfonamide derivatives. The demonstrated success in generating potent carbonic anhydrase inhibitors for oncology and novel anticonvulsant agents highlights its significance. The protocols and data presented herein serve as a practical guide for researchers in the continued exploration of this important chemical scaffold for the development of new medicines.
References
- 1. Benzenesulfonyl Hydrazide Preparation - News - Shouguang Nuomeng Chemical Co., Ltd [nuomengchemical.com]
- 2. Préparation de Benzènesulfonyl Hydrazide - Nouvelles - Shouguang Nuomeng Chemical Co., Ltd [fr.sgnmchem.com]
- 3. Benzenesulfonyl hydrazide synthesis - chemicalbook [chemicalbook.com]
- 4. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Anticonvulsant Activity of Benzenesulfonamide Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfonamide derivatives represent a significant class of compounds investigated for their anticonvulsant properties. A primary mechanism of action for many of these compounds is the inhibition of carbonic anhydrase (CA) isoenzymes in the central nervous system (CNS).[1][2][3] Carbonic anhydrases play a crucial role in pH regulation, ion transport, and neuronal excitability. Their inhibition can lead to a cascade of effects that ultimately dampen excessive neuronal firing, a hallmark of epileptic seizures.[4]
These application notes provide a comprehensive overview of the essential in vivo and in vitro protocols for evaluating the anticonvulsant efficacy and safety profile of novel benzenesulfonamide inhibitors. The following sections detail the experimental workflows, from initial screening to more specialized seizure models, and include protocols for assessing neurotoxicity and pharmacokinetic properties.
Mechanism of Action: Carbonic Anhydrase Inhibition
The anticonvulsant effect of benzenesulfonamide inhibitors is primarily attributed to their inhibition of carbonic anhydrase isoenzymes, particularly CA II and CA VII, which are expressed in the brain.[1][2] The inhibition of these enzymes leads to a decrease in the hydration of carbon dioxide (CO2) to carbonic acid (H2CO3), which in turn reduces the formation of bicarbonate (HCO3-) and protons (H+).[4] This alteration in ion balance is thought to modulate neuronal excitability through several downstream mechanisms, including the enhancement of GABAergic inhibition and modulation of ion channel activity.[4]
Caption: Signaling pathway of benzenesulfonamide anticonvulsants.
Experimental Workflow for Anticonvulsant Assessment
The evaluation of a novel benzenesulfonamide inhibitor typically follows a tiered approach, starting with high-throughput in vitro screening, followed by a battery of in vivo seizure models to determine its efficacy and spectrum of activity. Promising candidates are then subjected to neurotoxicity and pharmacokinetic studies.
Caption: Tiered experimental workflow for anticonvulsant assessment.
In Vitro Protocols
Carbonic Anhydrase Inhibition Assay
This assay is the initial step to confirm the mechanism of action of the benzenesulfonamide inhibitors.
Objective: To determine the inhibitory activity (IC50) of the test compounds against specific human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, VII, IX).[1][2]
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CA isoenzymes and a suitable substrate (e.g., 4-nitrophenyl acetate) are prepared in an appropriate buffer.
-
Inhibitor Preparation: The benzenesulfonamide inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Assay Procedure:
-
Add the enzyme solution to a 96-well plate.
-
Add the inhibitor solutions at various concentrations.
-
Incubate for a specified period to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the substrate.
-
-
Data Acquisition: Monitor the enzymatic reaction by measuring the absorbance of the product (e.g., 4-nitrophenolate) over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable sigmoidal dose-response curve-fitting model.
In Vivo Protocols
Maximal Electroshock Seizure (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[5][6]
Objective: To evaluate the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Methodology:
-
Animals: Male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley) are used.[5]
-
Drug Administration: The test compound is administered via an appropriate route (e.g., intraperitoneally or orally) at various doses. A vehicle control group is also included.
-
Seizure Induction: At the time of predicted peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.[5][7] Local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas prior to stimulation.[5]
-
Observation: Animals are observed for the presence or absence of the tonic hindlimb extension. Abolition of this phase is considered protection.[5]
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.[7]
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.[8][9]
Objective: To assess the ability of a compound to prevent or delay the onset of clonic seizures induced by a subcutaneous injection of pentylenetetrazol.
Methodology:
-
Animals: Male mice (e.g., CF-1) are commonly used.
-
Drug Administration: The test compound is administered at various doses prior to PTZ injection.
-
Chemoconvulsant Administration: A dose of PTZ known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into the loose skin of the neck.[9]
-
Observation: Animals are observed for a period of 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds).[9] The latency to the first seizure can also be recorded.
-
Data Analysis: The ED50 is calculated based on the percentage of animals protected from seizures at each dose level.
6-Hz Psychomotor Seizure Test
This model is considered to represent therapy-resistant partial seizures.[10][11]
Objective: To evaluate the efficacy of a compound against psychomotor seizures induced by a low-frequency electrical stimulation.
Methodology:
-
Animals: Male mice are typically used.
-
Drug Administration: The test compound is administered at various doses.
-
Seizure Induction: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus (e.g., 32 mA or 44 mA) is delivered via corneal electrodes.[10][11]
-
Observation: Animals are observed for characteristic seizure behaviors such as stun, forelimb clonus, and rearing. Protection is defined as the animal resuming normal exploratory behavior within 10 seconds.[10][11]
-
Data Analysis: The ED50 is determined based on the number of protected animals at each dose.
Kainic Acid-Induced Seizure Model
This is a model of temporal lobe epilepsy, which is often drug-resistant.[12][13]
Objective: To assess the ability of a compound to suppress seizures induced by the glutamate analog, kainic acid.
Methodology:
-
Animals: Male mice (e.g., C57BL/6J) are often used.[12]
-
Drug Administration: The test compound is administered prior to kainic acid injection.
-
Chemoconvulsant Administration: Kainic acid is administered intraperitoneally (e.g., 30 mg/kg).[12][13]
-
Observation: Animals are monitored for behavioral seizures, which are scored using a modified Racine scale.[12]
-
Data Analysis: The effect of the compound on the latency to seizures, seizure severity, and duration is evaluated.
Safety and Pharmacokinetic Assessment
Neurotoxicity Assessment (Rotarod Test)
This test is used to evaluate the potential for motor impairment, a common side effect of anticonvulsant drugs.[1]
Objective: To assess the effect of the test compound on motor coordination and balance.
Methodology:
-
Apparatus: A rotating rod (rotarod) is used.
-
Training: Animals are trained to stay on the rotating rod.
-
Drug Administration: The test compound is administered at various doses.
-
Testing: At the time of peak effect, animals are placed on the rotarod, and the time they remain on the rod is recorded.
-
Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.
Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.
Methodology:
-
Drug Administration: The compound is administered via the intended clinical route (e.g., oral, intravenous).
-
Sample Collection: Blood samples are collected at various time points.
-
Bioanalysis: The concentration of the drug (and any major metabolites) in the plasma is determined using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated.
Data Presentation
Table 1: In Vitro Carbonic Anhydrase Inhibitory Activity of Benzenesulfonamide Derivatives
| Compound | hCA I IC50 (nM) | hCA II IC50 (nM) | hCA VII IC50 (nM) | hCA IX IC50 (nM) |
| Compound A | 150.2 | 10.5 | 8.2 | 25.1 |
| Compound B | 250.8 | 5.2 | 4.1 | 15.8 |
| Compound C | 89.5 | 15.7 | 12.3 | 30.4 |
| Acetazolamide | 250 | 12 | 2.5 | 25 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: In Vivo Anticonvulsant Activity and Neurotoxicity of Benzenesulfonamide Derivatives in Mice
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | 6-Hz ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (TD50/ED50) |
| Compound A | 25.3 | >100 | 15.8 | 150.6 | 9.5 (6-Hz) |
| Compound B | 18.9 | 85.2 | 10.4 | 120.3 | 11.6 (6-Hz) |
| Compound C | 35.1 | >100 | 22.7 | >200 | >8.8 (6-Hz) |
| Phenytoin | 9.5 | Inactive | 28.0 | 68.5 | 2.4 (6-Hz) |
Note: Data are hypothetical and for illustrative purposes. The Protective Index (PI) is the ratio of the TD50 to the ED50 and is a measure of the compound's safety margin.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of benzenesulfonamide-based carbonic anhydrase inhibitors as potential anticonvulsant agents. By following a systematic approach that includes in vitro mechanistic studies, a battery of in vivo seizure models, and safety and pharmacokinetic assessments, researchers can effectively identify and characterize promising new drug candidates for the treatment of epilepsy.
References
- 1. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant Effects of Carbonic Anhydrase Inhibitors: The Enigmatic Link Between Carbonic Anhydrases and Electrical Activity of the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. scispace.com [scispace.com]
- 7. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 10. 3.2.3. The 6 hertz (6 Hz) Psychomotor Seizure Test [bio-protocol.org]
- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 12. Kainic acid-induced acute seizure mouse model [bio-protocol.org]
- 13. 2.5. Mouse kainic acid model [bio-protocol.org]
Application Notes and Protocols for Antimicrobial Screening of Novel Benzenesulfonamide Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the antimicrobial screening of novel benzenesulfonamide compounds. Detailed protocols for established screening methods are provided, along with data presentation standards and visualizations to facilitate the evaluation of new chemical entities.
Introduction to Benzenesulfonamides as Antimicrobial Agents
Benzenesulfonamides are a class of synthetic compounds characterized by a sulfonamide group directly attached to a benzene ring. The antimicrobial action of sulfonamides primarily relies on their ability to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.[1][2] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking this pathway, sulfonamides exhibit a bacteriostatic effect, inhibiting bacterial proliferation.[2][3] Humans are generally unaffected as they obtain folic acid from their diet.[2] The versatility of the benzenesulfonamide scaffold allows for numerous chemical modifications, leading to the development of novel derivatives with a broad spectrum of antimicrobial activity.
Data Presentation: In Vitro Antimicrobial Activity of Novel Benzenesulfonamides
The following tables summarize the antimicrobial activity of various classes of recently developed benzenesulfonamide derivatives against a panel of pathogenic microorganisms. Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data are presented to allow for a comparative assessment of their potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Benzenesulfonamide Derivatives (in µM)
| Compound Class | Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | K. pneumoniae | C. albicans | Reference |
| Thiazole-Triazole Hybrids | 2c | - | - | - | - | - | 6 | [3] |
| 3d | 5-11 | - | 5-11 | 5-11 | - | - | [3] | |
| 4d | 5-11 | - | 5-11 | 5-11 | - | - | [3] | |
| Thiazolyl Benzenesulfonamides | 5a | 8 | 9 | 8 | - | - | - | [4] |
| Thiopyrimidine-Benzenesulfonamides | 6M | - | - | - | MBC/MIC=4 | MBC/MIC=4 | - | [5] |
| 19M | - | - | - | MBC/MIC=4 | MBC/MIC=4 | - | [5] | |
| 20M | - | - | - | Bactericidal | Bacteriostatic | - | [5] | |
| 25M | - | - | - | Bactericidal | Bacteriostatic | - | [5] | |
| Imidazole Derivatives | 13 (4-CF3) | - | - | - | - | - | - | [6] |
| (4-F, S-methyl) | Good | Good | Good | - | - | - | [6] |
Note: "-" indicates data not available in the cited source. MIC values are presented as ranges where applicable. For some compounds, the source provides qualitative descriptions or MBC/MIC ratios instead of specific MIC values.
Table 2: Zone of Inhibition of Novel Benzenesulfonamide Derivatives (in mm)
| Compound Class | Derivative | S. aureus | S. epidermidis | B. subtilis | E. coli | P. aeruginosa | K. pneumoniae | Reference |
| Thiopyrimidine-Benzenesulfonamides | 6M | 15-30 | 15-30 | 15-30 | 15-30 | 15-30 | 15-30 | [5][7] |
| 19M | 15-30 | 15-30 | 15-30 | 15-30 | 15-30 | 15-30 | [5][7] | |
| 20M | 15-30 | 15-30 | 15-30 | 15-30 | 15-30 | 15-30 | [5][7] | |
| 25M | 15-30 | 15-30 | 15-30 | 15-30 | 15-30 | 15-30 | [5][7] | |
| Thiazolyl Benzenesulfonamides | 5a | 8 | 6 | 9 | 8 | - | - | [4] |
Note: "-" indicates data not available in the cited source. The concentration of the tested compounds was 3000 µg/mL for the thiopyrimidine-benzenesulfonamides.
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[8][9]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) (Note: Ensure the batch has low levels of thymidine and para-aminobenzoic acid (PABA) to avoid antagonism with sulfonamides)[10][11]
-
Novel benzenesulfonamide compounds
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) using a spectrophotometer or by visual comparison.
-
Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each novel benzenesulfonamide compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the zone of growth inhibition around a disk impregnated with the test compound.[12][13]
Materials:
-
Mueller-Hinton Agar (MHA) plates (Note: MHA is recommended for sulfonamide testing due to its low PABA and thymidine content)[10][11]
-
Sterile filter paper disks (6 mm diameter)
-
Novel benzenesulfonamide compounds
-
Bacterial cultures
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler
Protocol:
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically apply sterile filter paper disks impregnated with a known concentration of the novel benzenesulfonamide compound onto the surface of the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar.
-
Place the disks sufficiently far apart to prevent overlapping of the inhibition zones.
-
Include a control disk with the solvent used to dissolve the compound.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.
-
Visualizations
Signaling Pathway: Mechanism of Action of Benzenesulfonamides
Caption: Competitive inhibition of dihydropteroate synthase by benzenesulfonamides.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Experimental Workflow: Agar Disk Diffusion Test
Caption: Workflow for the Agar Disk Diffusion antimicrobial susceptibility test.
References
- 1. scharlabmagyarorszag.hu [scharlabmagyarorszag.hu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel benzenesulfonamide incorporated thiazole-triazole hybrids as antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. microbenotes.com [microbenotes.com]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. Mueller Hinton 琼脂 NutriSelect® Plus, according to FDA, NCCLS, powder, for bacteria, pack of 500 g, pack of 100 g, pack of 2.5 kg | Sigma-Aldrich [sigmaaldrich.com]
- 13. dalynn.com [dalynn.com]
Application Notes and Protocols: In Silico ADME Prediction for New Benzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfonamides are a critical class of compounds in medicinal chemistry, forming the structural basis for a wide array of drugs with diverse therapeutic applications, including antibacterial, anticancer, and diuretic agents. The journey from a promising lead compound to a marketable drug is fraught with challenges, with a significant number of candidates failing due to poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early-stage evaluation of these properties is therefore paramount to de-risk drug discovery projects, reduce costs, and accelerate the development timeline.
In silico ADME prediction has emerged as an indispensable tool in modern drug discovery, offering rapid and cost-effective screening of large compound libraries.[1] By leveraging computational models, researchers can predict the pharmacokinetic and toxicological profiles of novel benzenesulfonamide derivatives before their synthesis, enabling the prioritization of candidates with a higher probability of success in clinical trials. These predictive models are built upon vast datasets of experimental results and utilize sophisticated algorithms, including quantitative structure-activity relationship (QSAR) and machine learning, to establish correlations between a molecule's structure and its ADME properties.[2][3]
This document provides a detailed guide to performing in silico ADME predictions for new benzenesulfonamide derivatives, including example data, detailed protocols for widely used web-based tools, and visualizations of relevant workflows and biological pathways.
Data Presentation: Predicted ADMET Characteristics of Benzenesulfonamide Analogs
The following table summarizes the predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics for a series of benzenesulfonamide derivatives, showcasing the types of quantitative data that can be generated using in silico tools.[4]
| Compound ID | Molecular Weight ( g/mol ) | logP | TPSA (Ų) | H-bond Acceptors | H-bond Donors | Water Solubility (logS) | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | hERG I Inhibitor | AMES Toxicity |
| AL56 | 452.53 | 3.15 | 208.23 | 8 | 4 | -4.21 | High | No | Yes | Weak | No |
| AL106 | 389.43 | 2.88 | 158.76 | 6 | 3 | -3.58 | High | No | No | Weak | No |
| AL107 | 405.43 | 3.24 | 158.76 | 6 | 3 | -3.92 | High | No | No | Weak | No |
| AL109 | 421.48 | 3.61 | 158.76 | 6 | 3 | -4.28 | High | No | No | Weak | No |
| AL34 | 374.45 | 2.53 | 149.98 | 6 | 2 | -3.25 | High | No | No | Weak | No |
| AL110 | 404.49 | 3.01 | 149.98 | 6 | 2 | -3.71 | High | No | No | Weak | No |
| Sulfonamide | 157.19 | -0.96 | 68.45 | 2 | 2 | -1.05 | High | Yes | No | No | No |
Data adapted from a study on benzenesulfonamide analogs.[4] TPSA: Topological Polar Surface Area; GI: Gastrointestinal; BBB: Blood-Brain Barrier; CYP2D6: Cytochrome P450 2D6; hERG: human Ether-à-go-go-Related Gene.
Experimental Protocols
Detailed methodologies for performing in silico ADME predictions using two popular, freely accessible web servers are provided below.
Protocol 1: ADME Prediction using SwissADME
SwissADME is a web-based tool that provides free access to a variety of predictive models for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[5][6]
Objective: To predict the ADME properties of a novel benzenesulfonamide derivative.
Materials:
-
A computer with internet access.
-
The chemical structure of the benzenesulfonamide derivative in SMILES (Simplified Molecular Input Line Entry System) format or as a 2D drawing.
Procedure:
-
Navigate to the SwissADME website: Open a web browser and go to --INVALID-LINK--.[7]
-
Input the Molecule:
-
Using SMILES: In the provided text box, paste the SMILES string of your benzenesulfonamide derivative. You can list multiple SMILES strings, one per line, to analyze several molecules simultaneously.
-
Drawing the Molecule: Alternatively, click on the "Draw a molecule" link to open a molecular editor. Draw the 2D structure of your compound and then close the editor to import the structure.
-
-
Run the Prediction: Click the "Run" button to initiate the ADME prediction.
-
Analyze the Results: The results for each molecule will be displayed in a new tab.[5] The output is organized into several sections:
-
Physicochemical Properties: Review parameters like Molecular Weight, logP, TPSA, and the number of H-bond donors and acceptors.
-
Lipophilicity: Examine the consensus logP value, which is an average of multiple prediction methods.
-
Water Solubility: Note the predicted logS value.
-
Pharmacokinetics: This section provides predictions for key ADME parameters such as GI absorption, blood-brain barrier (BBB) permeability, P-glycoprotein (P-gp) substrate potential, and inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).
-
Drug-likeness: Assess the molecule's compliance with various drug-likeness rules, such as Lipinski's rule of five, Ghose filter, Veber rule, and Egan rule.
-
Medicinal Chemistry: This section provides information about PAINS (Pan Assay Interference Compounds) alerts and other structural flags.
-
-
Data Interpretation: A key visualization provided by SwissADME is the "BOILED-Egg" model, which intuitively plots the molecule's brain permeability against its gastrointestinal absorption.[5] Molecules in the yellow region (yolk) are predicted to be brain permeant, while those in the white region are predicted to have high GI absorption.
Protocol 2: ADMET Prediction using ADMETlab 2.0
ADMETlab 2.0 is a comprehensive online platform for the systematic evaluation of ADMET properties, offering predictions for a wide range of endpoints.[8][9]
Objective: To perform a detailed ADMET profiling of a new benzenesulfonamide derivative.
Materials:
-
A computer with internet access.
-
The chemical structure of the benzenesulfonamide derivative in SMILES format or as a 2D drawing.
Procedure:
-
Access the ADMETlab 2.0 Server: Open a web browser and navigate to --INVALID-LINK--.
-
Select the Evaluation Mode:
-
Submit the Molecule:
-
In the "ADMET Evaluation" module, paste the SMILES string or draw the molecule using the provided editor.
-
-
Initiate the Calculation: Click the "Predict" button to start the analysis.
-
Review the Prediction Results: The results are presented in a user-friendly interface with color-coded indicators (green for favorable, yellow for intermediate, and red for unfavorable).[8] The predicted properties are categorized into:
-
Physicochemical Properties: Includes parameters like molecular weight, logP, logD, pKa, and solubility.
-
Medicinal Chemistry: Provides information on drug-likeness (e.g., Lipinski's rule, QED), and structural alerts.
-
Absorption: Predicts properties such as Caco-2 permeability, human intestinal absorption, and P-glycoprotein substrate/inhibitor status.
-
Distribution: Includes predictions for plasma protein binding, blood-brain barrier penetration, and volume of distribution.
-
Metabolism: Predicts the likelihood of metabolism by various CYP450 isoforms and identifies potential sites of metabolism.
-
Excretion: Provides predictions related to renal clearance.
-
Toxicity: Offers predictions for a range of toxicity endpoints, including hERG inhibition, hepatotoxicity, carcinogenicity (Ames test), and skin sensitization.
-
-
Export the Data: The results can be downloaded in various formats, such as CSV or PDF, for further analysis and record-keeping.[9]
Mandatory Visualizations
In Silico ADME Prediction Workflow
The following diagram illustrates a typical workflow for the in silico ADME prediction of new benzenesulfonamide derivatives.
Caption: A generalized workflow for in silico ADME prediction of benzenesulfonamide derivatives.
Signaling Pathway: Carbonic Anhydrase Inhibition
Many benzenesulfonamide derivatives exert their therapeutic effects by inhibiting carbonic anhydrase (CA) isoforms.[3][10][11] The diagram below illustrates the general mechanism of CA inhibition.
Caption: Mechanism of carbonic anhydrase inhibition by benzenesulfonamide derivatives.
References
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 7. phytojournal.com [phytojournal.com]
- 8. ADMETlab 2.0 [admetmesh.scbdd.com]
- 9. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzenesulfonamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzenesulfonamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing benzenesulfonamide?
The most prevalent and traditional method for synthesizing benzenesulfonamide involves the reaction of benzenesulfonyl chloride with ammonia or a primary/secondary amine.[1][2][3] This is a nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide and hydrochloric acid. The acid is typically neutralized by using an excess of the amine or by adding a base.
Q2: What are some alternative, more modern methods for benzenesulfonamide synthesis?
Recent advancements have led to the development of alternative synthetic routes, often under milder conditions. These include:
-
Transition metal-catalyzed cross-coupling reactions: These methods, such as the Buchwald-Hartwig amination, allow for the formation of the C-N bond under milder conditions and with a broader substrate scope.[2]
-
Electrochemical synthesis: This emerging technique can offer a more environmentally friendly approach to sulfonamide synthesis.[4]
-
Reactions involving sulfonyl azides: These can be used to form sulfonamides under specific catalytic conditions.[5]
-
One-pot synthesis from thiols and amines: Direct oxidative conversion of thiols in the presence of an amine can yield sulfonamides.[2]
Q3: How can I monitor the progress of my benzenesulfonamide synthesis?
The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The appearance of a new spot corresponding to the benzenesulfonamide and the disappearance of the starting material spots indicate that the reaction is proceeding.
Q4: What are the typical reaction conditions for the classical synthesis using benzenesulfonyl chloride and an amine?
Typical conditions involve dissolving the amine in a suitable solvent and then adding the benzenesulfonyl chloride, often in the presence of a base to neutralize the HCl byproduct. The reaction temperature and time can vary depending on the reactivity of the amine. For instance, reactions with ammonia are often carried out at low temperatures (0-25 °C), while less reactive amines might require heating.[7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Poor quality of reagents | Ensure that the benzenesulfonyl chloride is fresh, as it can hydrolyze over time. Use dry solvents and amines, as water can react with the sulfonyl chloride. |
| Incomplete reaction | Extend the reaction time or increase the temperature. Monitor the reaction by TLC to confirm the consumption of starting materials. |
| Side reactions | The formation of byproducts can reduce the yield of the desired sulfonamide. See the "Common Side Reactions" section below for more details. |
| Loss during workup/purification | Benzenesulfonamide has some solubility in water, which can lead to loss during aqueous workup.[8] Minimize the volume of water used for washing. Optimize the purification method (recrystallization or column chromatography) to reduce loss. |
| Incorrect stoichiometry | Ensure the correct molar ratios of reactants are used. An excess of the amine is often used to drive the reaction to completion and to act as a base. |
Issue 2: Impure Product
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Unreacted starting materials | If TLC indicates the presence of starting materials, consider optimizing the reaction conditions (time, temperature) or adjusting the stoichiometry. Purification by recrystallization or column chromatography is necessary. |
| Formation of side products | The presence of unexpected spots on TLC suggests side reactions. See the "Common Side Reactions" section for potential byproducts and purification strategies. |
| Hydrolysis of benzenesulfonyl chloride | If benzenesulfonic acid is formed due to the presence of moisture, it can be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) during workup. |
| Insoluble sulfonamide from secondary amines | The sulfonamide derivative from a secondary amine is often insoluble in aqueous base, which can be used as a purification method (Hinsberg test principle).[9] |
Issue 3: Common Side Reactions
-
Formation of a bis-sulfonylated amine: With primary amines, it is possible for the initially formed sulfonamide to be deprotonated and react with a second molecule of benzenesulfonyl chloride, leading to a bis-sulfonylated product. Using a molar excess of the amine can help to minimize this.
-
Hydrolysis of benzenesulfonyl chloride: Benzenesulfonyl chloride is sensitive to moisture and can hydrolyze to form benzenesulfonic acid. This side reaction consumes the starting material and can complicate purification. Performing the reaction under anhydrous conditions is crucial.
-
Reaction with the solvent: Some solvents can react with benzenesulfonyl chloride. For example, pyridine, while often used as a base and solvent, can form a reactive intermediate with the sulfonyl chloride.
Experimental Protocols
Protocol 1: Synthesis of Benzenesulfonamide from Benzenesulfonyl Chloride and Ammonia
This protocol is a general guideline. Molar equivalents and reaction conditions may need to be optimized for specific substrates.
Materials:
-
Benzenesulfonyl chloride
-
Aqueous ammonia (e.g., 30% solution)
-
Methylene chloride (or another suitable organic solvent)
-
Water
-
Sodium sulfate (anhydrous)
Procedure:
-
In a flask equipped with a stirrer, add a solution of benzenesulfonyl chloride in methylene chloride.
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add the aqueous ammonia solution dropwise while maintaining the temperature between 15-20 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 3 hours).[7]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude benzenesulfonamide.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzenesulfonamide Synthesis
| Starting Materials | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzenethiol, NH3, TBHP | I2 (20 mol%) | Acetonitrile | 100 | 16 | Not specified | [10] |
| Benzenesulfonyl chloride, 2-amino anthraquinone | Pyridine | Pyridine | 45 | 4 | ~96 | [11] |
| 2-(3,3-difluorobutyl)benzene sulfochloride, Ammonia | - | Methylene chloride/Water | 15-25 | 3 | ~85 | [7] |
| Sulfanilamide, Chloroacetyl chloride | K2CO3 | Acetone | Room Temp | Not specified | Not specified | [6] |
| Aryl azides, Phenylsulfinic acid derivatives | Ir(ppy)3, CuCN | CH3CN | Room Temp | 24 | Up to 95 | [5] |
Visualizations
Caption: General workflow for benzenesulfonamide synthesis.
Caption: Troubleshooting logic for benzenesulfonamide synthesis.
References
- 1. An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main [vedantu.com]
- 2. frontiersrj.com [frontiersrj.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 7. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. prepchem.com [prepchem.com]
Improving the yield and purity of hydrazone synthesis reactions
Welcome to the technical support center for hydrazone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to improve the yield and purity of your hydrazone synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH conditions for hydrazone synthesis?
A1: Hydrazone formation is typically acid-catalyzed. The reaction rate is generally fastest in a mildly acidic environment, with an optimal pH often cited around 4-5.[1] This is because the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. However, at very low pH, the hydrazine nucleophile can be protonated, rendering it unreactive. Therefore, careful control of pH is crucial for maximizing reaction rates and yields. For applications in biological systems where acidic conditions are not feasible, catalysis at neutral pH can be achieved using specific catalysts like aniline and its derivatives.[2][3]
Q2: My reaction is very slow at neutral pH. How can I accelerate it?
A2: Slow reaction kinetics at neutral pH is a common challenge, particularly in bioconjugation applications.[2] To accelerate the reaction, you can employ a nucleophilic catalyst. Aniline is a traditional catalyst for this purpose, but requires high concentrations which can be toxic to cells.[2] More efficient, water-soluble organocatalysts have been developed, such as anthranilic acids and 2-aminophenols, which can significantly enhance reaction rates at lower concentrations and neutral pH.[3][4] Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields, often under solvent-free conditions.[5]
Q3: What are the common side reactions in hydrazone synthesis, and how can I minimize them?
A3: The most common side reaction is the formation of an azine. This occurs when a hydrazone formed from hydrazine itself reacts with a second equivalent of the carbonyl compound.[6] To minimize azine formation, it is important to control the stoichiometry of the reactants, typically using a slight excess of the hydrazine. Another significant side reaction is the hydrolysis of the hydrazone back to the carbonyl compound and hydrazine, which is favored in aqueous and acidic conditions.[6][7] Using anhydrous solvents and carefully controlling the pH can help to suppress hydrolysis.
Q4: My hydrazone product is an oil and difficult to purify. What purification strategies can I use?
A4: Oily products can be challenging to purify. If standard crystallization attempts fail, several strategies can be employed. Trituration of the oil with a non-polar solvent like cold pentane or n-hexane can sometimes induce solidification.[8] Recrystallization from a minimal amount of a hot solvent, such as ethanol, chloroform, or acetonitrile, is another common technique.[8] For stubborn oils, column chromatography can be used, but care must be taken as free hydrazones can decompose on silica gel.[9] In such cases, doping the chromatography solvents with a small amount of a tertiary base like triethylamine (e.g., 1%) can help to prevent decomposition.[9] Another effective method is dissolving the impure hydrazone in a solvent like dimethylformamide (DMF) and allowing it to crystallize upon cooling.[8]
Q5: How can I confirm the successful formation and purity of my hydrazone product?
A5: A combination of analytical techniques is typically used to confirm the structure and purity of the synthesized hydrazone. Thin-Layer Chromatography (TLC) is a quick method to monitor the progress of the reaction and assess the purity of the product.[10] Spectroscopic methods are essential for structural confirmation. Fourier-Transform Infrared (FTIR) spectroscopy should show the disappearance of the C=O stretch of the starting carbonyl and the appearance of a C=N stretch for the hydrazone. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for detailed structural elucidation.[11][12] High-Resolution Mass Spectrometry (HRMS) can be used to confirm the molecular weight of the product.[13] For crystalline products, Single-Crystal X-ray Diffraction (SCXRD) provides definitive structural proof.[11]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during hydrazone synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incorrect pH: The pH may be too high (slow reaction) or too low (hydrazine protonation). | 1. Optimize the pH by adding a catalytic amount of acid (e.g., acetic acid) to achieve a pH of 4-5.[10] For pH-sensitive substrates, use a nucleophilic catalyst like aniline or an anthranilic acid derivative at neutral pH.[2][3] |
| 2. Inactive Carbonyl Compound: Sterically hindered ketones or electron-rich aldehydes can be less reactive. | 2. Increase the reaction temperature or use a more potent catalyst. Microwave irradiation can also be effective.[5] | |
| 3. Decomposition of Reactants or Product: The hydrazine reagent may have degraded, or the hydrazone product may be unstable under the reaction conditions. | 3. Use fresh, high-purity hydrazine.[14] Check the stability of the product under the reaction conditions; if it is prone to hydrolysis, use an anhydrous solvent.[6][7] | |
| 4. Poor Quality Reagents: Impurities in the starting materials can interfere with the reaction. | 4. Ensure the purity of the aldehyde/ketone and hydrazine starting materials. Purify them if necessary. | |
| Formation of Multiple Products (Impure Product) | 1. Azine Formation: Reaction of the hydrazone with another molecule of the carbonyl compound. | 1. Use a slight excess of the hydrazine reagent to ensure all the carbonyl compound is consumed.[6] |
| 2. Side Reactions of Functional Groups: Other functional groups in the starting materials may be reacting. | 2. Protect sensitive functional groups before carrying out the hydrazone formation. | |
| 3. Isomerization: Formation of E/Z isomers of the hydrazone. | 3. This is often unavoidable. Isomers can sometimes be separated by chromatography or crystallization. Characterize the mixture to confirm the presence of isomers. | |
| Product is an Oil or Difficult to Crystallize | 1. Presence of Impurities: Small amounts of impurities can inhibit crystallization. | 1. Attempt to purify the oil by column chromatography before another crystallization attempt. Remember to use a solvent system doped with triethylamine if the hydrazone is unstable on silica.[9] |
| 2. Inherent Properties of the Molecule: Some hydrazones are naturally oils at room temperature. | 2. Try trituration with a non-polar solvent like cold n-hexane or pentane.[8] Attempt crystallization from different solvents or solvent mixtures. | |
| Reaction Fails to Go to Completion | 1. Equilibrium: The reaction is reversible and may have reached equilibrium. | 1. Remove water as it is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves. |
| 2. Insufficient Reaction Time or Temperature: The reaction may be slow under the current conditions. | 2. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC.[10] Consider using microwave-assisted synthesis for faster reaction rates.[5] |
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing hydrazone synthesis.
Table 1: Effect of Catalyst on Hydrazone Formation Rate at Neutral pH
| Catalyst | Concentration (mM) | Reactant Concentrations (µM) | pH | Relative Rate Enhancement (vs. uncatalyzed) | Reference |
| Aniline | 100 | 10 | 7.4 | ~10,000 fold | [2][3] |
| 5-Methoxyanthranilic Acid | 1 | 18 (hydrazine), 1000 (aldehyde) | 7.4 | >6-fold greater than aniline | [3] |
| 3,5-Diaminobenzoic Acid | 1 | 18 (hydrazine), 1000 (aldehyde) | 7.4 | Comparable to 5-methoxyanthranilic acid | [3] |
| 2-Aminophenols | - | - | 7.4 | Up to 7-fold greater than aniline | [4] |
| 2-(Aminomethyl)benzimidazoles | - | - | 7.4 | Effective with challenging aryl ketones | [4] |
Table 2: Comparison of Synthesis Methods and Yields
| Synthesis Method | Solvent | Reaction Time | Temperature | Typical Yield | Reference |
| Conventional Reflux | Methanol | 4 hours | Reflux | Good | [10] |
| Conventional Batch | - | 3 hours | - | 61-65% | [5] |
| Microwave Irradiation | Solvent-free | 5 minutes | 45°C | 92-96% | [5] |
| Solvent-free (room temp) | Solvent-free | - | Room Temp | 33-57% | [15] |
| Solvent-based (acid catalyzed) | - | - | Room Temp | 68-72% | [15] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrazone Synthesis
-
Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[10]
-
Add the hydrazine derivative (1.0-1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (e.g., 2 drops).[10]
-
The reaction mixture can be stirred at room temperature or refluxed for a period of 1 to 4 hours, monitoring the progress by TLC.[10]
-
Upon completion, the reaction mixture is cooled. The product may precipitate directly from the solution or can be obtained by pouring the mixture into ice-water.[10]
-
The solid product is collected by filtration, washed with cold solvent, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water).[10]
Protocol 2: Purification of an Oily Hydrazone by Trituration
-
Place the oily hydrazone product in a flask.
-
Add a small volume of a cold, non-polar solvent in which the hydrazone is poorly soluble (e.g., n-hexane or pentane).[8]
-
Stir the mixture vigorously with a glass rod, scraping the sides of the flask.
-
Continue stirring until the oil transforms into a solid precipitate. This process may take some time and may require cooling the flask in an ice bath.
-
Collect the solid product by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Visualizations
References
- 1. Hydrazone Formation [quimicaorganica.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. minarjournal.com [minarjournal.com]
- 6. Hydrazone - Wikipedia [en.wikipedia.org]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. alcrut.com [alcrut.com]
- 11. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting low solubility of benzenesulfonamide compounds in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of benzenesulfonamide compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do my benzenesulfonamide compounds have low solubility in aqueous buffers?
A1: Benzenesulfonamide compounds often exhibit low solubility in water primarily due to the presence of a hydrophobic benzene ring.[1] While the sulfonamide group provides some polarity, the overall hydrophobicity of the molecule can lead to poor dissolution in the aqueous environments typical of biological assays.
Q2: I'm observing variable results in my cell-based assay. Could this be related to compound solubility?
A2: Yes, low solubility is a significant cause of variable data in biological assays.[2][3][4] If your compound precipitates out of solution, the actual concentration exposed to the cells or target protein will be lower and inconsistent, leading to inaccurate structure-activity relationships (SAR), underestimated activity, and poor reproducibility.[2][3][4]
Q3: What is the first step I should take if I suspect my benzenesulfonamide compound has solubility issues?
A3: The first step is to determine the compound's solubility under your specific experimental conditions. A simple visual inspection for precipitation after diluting your DMSO stock into aqueous buffer is a start. For more quantitative data, methods like nephelometry (light scattering) or UV-spectrometry after filtration can be used to measure kinetic solubility.[5][6]
Q4: Can changing the pH of my assay buffer improve the solubility of my benzenesulfonamide compound?
A4: Yes, adjusting the pH can significantly impact solubility. Benzenesulfonamides are weakly acidic and can ionize under alkaline conditions.[1] This ionization increases the polarity of the molecule, which can enhance its solubility in aqueous solutions.[1][7] However, you must ensure the new pH is compatible with your biological assay and does not affect your target or cells.
Q5: Are there any common solvents that can help dissolve benzenesulfonamides?
A5: Benzenesulfonamides are generally more soluble in organic solvents.[1] Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions as it can dissolve both polar and non-polar substances.[5][8] For aqueous assay buffers, the use of co-solvents like ethanol or methanol in small percentages can help maintain solubility upon dilution.[4] However, it is crucial to determine the tolerance of your specific assay to these organic solvents.[9]
Troubleshooting Guides
Guide 1: Initial Assessment of Solubility Issues
If you suspect poor solubility is affecting your assay, follow this workflow to diagnose and address the problem.
Caption: Troubleshooting workflow for low compound solubility.
Guide 2: Using Co-solvents to Enhance Solubility
The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Issue: Compound precipitates when diluted from DMSO stock into aqueous assay buffer.
-
Solution:
-
Determine Solvent Tolerance: First, establish the maximum percentage of co-solvent your assay can tolerate without affecting the biological system (e.g., enzyme activity, cell viability). Common co-solvents include DMSO, ethanol, and methanol.[4]
-
Prepare Intermediate Dilutions: Instead of diluting directly into the aqueous buffer, create an intermediate dilution of your DMSO stock in the co-solvent.
-
Final Dilution: Add the intermediate dilution to your final assay buffer, ensuring the final co-solvent concentration remains below the predetermined tolerance limit.
-
Verification: Always confirm that the compound remains in solution at the final concentration using visual inspection or a solubility assay.
-
Table 1: Effect of Co-solvents on Benzenesulfonamide Solubility (Illustrative Data)
| Co-solvent | Concentration in Buffer | Illustrative Solubility Increase (Fold) |
| DMSO | 1% (v/v) | 5 - 10 |
| Ethanol | 2% (v/v) | 3 - 7 |
| PEG 400 | 5% (v/v) | 10 - 20 |
Guide 3: pH Adjustment
For ionizable benzenesulfonamides, altering the buffer pH can be a powerful way to increase solubility.
-
Issue: Low solubility of a weakly acidic benzenesulfonamide in a neutral (pH 7.4) buffer.
-
Solution:
-
Determine pKa: If the pKa of your compound is known, this will help guide the pH adjustment. For weakly acidic sulfonamides, increasing the pH above the pKa will lead to ionization and improved solubility.[7]
-
Test pH Range: Prepare your assay buffer at several pH values (e.g., 7.6, 7.8, 8.0).
-
Check Assay Compatibility: Crucially, verify that the altered pH does not negatively impact your cells, protein stability, or enzyme kinetics. Run control experiments at each new pH.
-
Measure Solubility: Determine the compound's solubility at each pH to find the optimal condition that balances solubility and biological compatibility.
-
Table 2: Effect of pH on Benzenesulfonamide Solubility (Illustrative Data)
| Compound Type | pKa (approx.) | Buffer pH | Ionization State | Illustrative Solubility (µg/mL) |
| Weakly Acidic Benzenesulfonamide | 8.5 | 7.4 | Mostly Unionized | 5 |
| Weakly Acidic Benzenesulfonamide | 8.5 | 8.5 | 50% Ionized | 50 |
| Weakly Acidic Benzenesulfonamide | 8.5 | 9.0 | Mostly Ionized | >100 |
Experimental Protocols
Protocol 1: Kinetic Solubility Measurement by UV-Spectrophotometry
This protocol provides a method for determining the kinetic solubility of a compound in a specific buffer.[6][10]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Aqueous buffer of interest (e.g., PBS, pH 7.4).
-
96-well filter plate (e.g., 0.45 µm pore size).
-
96-well UV-compatible plate.
-
UV-Vis plate reader.
Procedure:
-
Prepare a calibration curve by making serial dilutions of the DMSO stock in a 50:50 mixture of acetonitrile:water.
-
Add a small volume (e.g., 2 µL) of the 10 mM compound stock solution to a larger volume (e.g., 198 µL) of the aqueous buffer in a standard 96-well plate. This creates a final concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature for 1-2 hours.
-
Transfer the solutions to the 96-well filter plate.
-
Centrifuge the filter plate to separate any precipitated compound from the soluble fraction.
-
Transfer the filtrate to a UV-compatible plate.
-
Measure the UV absorbance at the compound's λmax.
-
Calculate the concentration of the soluble compound using the previously generated calibration curve. This concentration is the kinetic solubility.
Protocol 2: Solubility Enhancement using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[11][12][13]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Materials:
-
Benzenesulfonamide compound.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin.[11]
-
Aqueous buffer.
Procedure:
-
Prepare a stock solution of HP-β-CD in the desired assay buffer (e.g., 100 mM).
-
Create a series of HP-β-CD dilutions in the assay buffer.
-
Add the benzenesulfonamide compound (from a concentrated DMSO stock) to each cyclodextrin dilution to achieve the desired final compound concentration.
-
Incubate the solutions, typically with shaking, for several hours to allow for complex formation.
-
Determine the solubility in each cyclodextrin concentration using the protocol described above (Protocol 1).
-
Identify the lowest concentration of HP-β-CD that provides sufficient solubility for your assay.
-
Important: Run a control to ensure that the cyclodextrin itself does not interfere with the biological assay.[9]
Signaling Pathway Example
Benzenesulfonamide derivatives are often investigated as inhibitors of various enzymes, such as kinases, in signaling pathways.[14] Low solubility can lead to an underestimation of their inhibitory potential.
Caption: Inhibition of a signaling pathway by a benzenesulfonamide.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Inhibitor Selectivity for hCA IX and hCA XII
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective inhibition of human carbonic anhydrase (hCA) isoforms IX and XII.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the selectivity of inhibitors for hCA IX and hCA XII?
A1: Achieving selectivity for hCA IX and hCA XII over off-target isoforms, particularly the ubiquitous hCA I and II, is a significant challenge due to the high structural conservation of the active sites.[1][2][3] Key strategies to overcome this include:
-
The "Tail Approach": This is a predominant and effective method for developing selective hCA inhibitors.[4][5] It involves attaching a chemical moiety, or "tail," to a zinc-binding scaffold (e.g., a sulfonamide). This tail can interact with amino acid residues at the entrance of the active site cavity, a region that exhibits greater variability among hCA isoforms.[5]
-
Exploiting Structural Differences: Subtle but critical differences in the amino acid residues lining the active sites of hCA IX, hCA XII, and off-target isoforms can be exploited. For instance, the residue at position 131 is Val in hCA IX and Ala in hCA XII, while it is a bulkier Phe in hCA II. This difference can cause steric hindrance for certain inhibitors in hCA II, leading to selectivity for hCA IX and XII.[4]
-
The "Three-Tails Approach": As an extension of the tail approach, this strategy involves appending three distinct pendants to the inhibitor scaffold. This allows for more extensive interactions with the variable residues in the middle and outer rims of the active site, thereby improving isoform selectivity.[6][7]
-
Utilizing Different Scaffolds: While benzenesulfonamides are a common scaffold, other chemical classes like coumarins and psoralens have shown promise as selective inhibitors for hCA IX and XII, often with no activity against hCA I and II.[8] Carboxylates have also been identified as a class of inhibitors with high selectivity for hCA XII.[9]
Q2: My inhibitor shows high potency but poor selectivity against hCA II. What are the potential reasons and troubleshooting steps?
A2: Poor selectivity against hCA II is a common issue, often arising from the high structural similarity in the active sites. Here are some potential reasons and troubleshooting steps:
-
Reason: The inhibitor's core structure may be interacting primarily with the highly conserved residues near the catalytic zinc ion, without making significant contact with the more variable residues at the periphery of the active site.
-
Troubleshooting:
-
Employ the "Tail Approach": If your inhibitor lacks a "tail," consider adding one or more chemical moieties that can extend towards the outer rim of the active site. The goal is to create interactions with non-conserved residues that differ between hCA IX/XII and hCA II.[5]
-
Modify the Tail: If your inhibitor already has a tail, consider modifying its length, rigidity, or chemical properties to better exploit the unique features of the hCA IX and XII active sites. For example, ureido-substituted benzenesulfonamides have shown good selectivity.[4][10]
-
Structural Analysis: Utilize X-ray crystallography or in silico modeling to understand the binding mode of your inhibitor in the active sites of both the target and off-target isoforms.[4][10] This can reveal steric clashes or unfavorable interactions in hCA II that can be amplified through rational design to improve selectivity.
-
Q3: What are the key structural differences in the active sites of hCA IX and hCA XII compared to hCA II that I can leverage for selective inhibitor design?
A3: While the catalytic zinc-binding site is highly conserved, there are key amino acid differences in the active site cavity that can be exploited for designing selective inhibitors.
-
Residue 131: This is a critical residue for selectivity. In hCA II, it is a bulky Phenylalanine (Phe131), which can cause steric hindrance for inhibitors with larger tails. In contrast, hCA IX has a smaller Valine (Val131) and hCA XII has an even smaller Alanine (Ala131), allowing for more favorable binding of certain inhibitor scaffolds.[4]
-
Other Variable Residues: Other residues that differ between these isoforms and can be targeted for selective interactions include positions 67, 69, 91, 132, and 135.[11][12] Designing inhibitors with moieties that can form specific hydrogen bonds or hydrophobic interactions with these unique residues in hCA IX and XII can significantly enhance selectivity.
Troubleshooting Guides
Issue: Low Inhibitor Potency in Cellular Assays Despite High Potency Against Recombinant Protein
-
Possible Cause: The inhibitor may have poor cell permeability, preventing it from reaching the target enzyme, especially for intracellular isoforms. For the membrane-bound hCA IX and XII, this is less of an issue for extracellularly acting inhibitors.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Evaluate the inhibitor's lipophilicity (LogP) and solubility. Compounds that are too polar or too lipophilic may have poor membrane permeability.
-
Modify the Scaffold: Consider modifications to the inhibitor's structure to improve its drug-like properties without compromising its binding affinity. The "three-tails approach" has been noted to sometimes improve water solubility.[6]
-
Use of Permeabilizing Agents: In initial in vitro cellular assays, a permeabilizing agent like digitonin can be used to confirm that the compound is active against the intracellular target once the cell membrane barrier is overcome. This is more relevant for targeting intracellular CAs but can be a useful control experiment.
-
Issue: Difficulty in Achieving Selectivity Between hCA IX and hCA XII
-
Possible Cause: The active sites of hCA IX and hCA XII are highly similar, making it challenging to design inhibitors that can differentiate between the two.
-
Troubleshooting Steps:
-
Fine-Tuning the "Tail": Even subtle differences in the active site can be exploited. Systematically modify the inhibitor's tail to probe for interactions that are more favorable in one isoform over the other. For example, certain ureido-substituted benzenesulfonamides have shown preferential binding to hCA XII.[4]
-
Explore Different Scaffolds: Some chemical classes may inherently favor one isoform. For instance, certain carboxylate inhibitors have demonstrated high selectivity for hCA XII over hCA IX.[9]
-
In Silico Modeling: Computational docking and molecular dynamics simulations can help identify subtle conformational differences between the two isoforms that can be exploited for the rational design of selective inhibitors.
-
Quantitative Data Summary
The following tables summarize the inhibition data (Ki values in nM) and selectivity ratios for representative inhibitors against hCA I, II, IX, and XII.
Table 1: Inhibition Data (Ki, nM) of Selected Ureido-Substituted Benzenesulfonamides
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Ratio (hCA II / hCA IX) | Selectivity Ratio (hCA II / hCA XII) | Reference |
| U-CH3 | >10000 | 1765 | 7 | 6 | ~252 | ~294 | [4] |
| U-F (SLC-0111) | >10000 | 960 | 45 | 4 | ~21 | 240 | [4] |
| U-NO2 | 67 | 15 | 1 | 6 | 15 | ~2.5 | [4] |
Table 2: Inhibition Data (Ki, nM) of Selected Triazolopyrimidine-based Sulfonamides
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Index (hCA II / hCA IX) | Selectivity Index (hCA II / hCA XII) | Reference |
| 1d | 245 | 48 | 5.1 | 8.8 | 9.4 | 5.5 | [2] |
| 1j | 315 | 49 | 8.6 | 5.4 | 5.7 | 9.1 | [2] |
| 1v | 187 | 35 | 4.7 | 15.2 | 7.4 | 2.3 | [2] |
| 1x | 211 | 29 | 5.1 | 11.4 | 5.7 | 2.5 | [2] |
| 1e | 1054 | 125 | 25 | 9 | 5 | 13.9 | [2] |
| 1m | 1254 | 135 | 10 | 11 | 13.5 | 12.3 | [2] |
| 1p | 1547 | 142 | 11 | 12 | 12.9 | 11.8 | [2] |
Experimental Protocols
Stopped-Flow CO₂ Hydration Assay for Determining Inhibitor Potency
This is a standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.
Principle: The assay measures the rate of CO₂ hydration catalyzed by the CA enzyme. This reaction produces protons, leading to a decrease in the pH of the solution. A pH indicator is used to monitor this change, and the initial rate of the reaction is determined. The inhibition constant (Ki) is then calculated by measuring the reaction rates at various inhibitor concentrations.
Materials:
-
Purified recombinant hCA isoforms (I, II, IX, XII)
-
CO₂-saturated water
-
Buffer solution (e.g., TRIS or HEPES, pH 7.5)
-
pH indicator (e.g., phenol red, p-nitrophenol)
-
Inhibitor stock solution (in a suitable solvent like DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the hCA isoform in the assay buffer. The final enzyme concentration in the assay will typically be in the low nanomolar range.
-
Inhibitor Dilutions: Prepare a series of dilutions of the inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all samples and does not exceed a level that affects enzyme activity (typically <1%).
-
Reaction Setup:
-
Syringe A: Enzyme solution and pH indicator in buffer.
-
Syringe B: CO₂-saturated water.
-
-
Measurement without Inhibitor (Control):
-
Mix equal volumes of the solutions from Syringe A and Syringe B in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time at its λmax.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance curve.
-
-
Measurement with Inhibitor:
-
Pre-incubate the enzyme with the desired concentration of the inhibitor for a specified period (e.g., 15 minutes) at room temperature.
-
Load the enzyme-inhibitor mixture into Syringe A.
-
Repeat the measurement as described in step 4.
-
-
Data Analysis:
-
Plot the initial reaction rates against the inhibitor concentration.
-
Fit the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the Ki value.
-
The selectivity index is calculated as the ratio of Ki values for the off-target (e.g., hCA II) versus the target isoform (e.g., hCA IX).[13][14]
-
Visualizations
References
- 1. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 11. Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Challenges in the multi-step synthesis of substituted benzenesulfonamides
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of substituted benzenesulfonamides.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of substituted benzenesulfonamides, divided by the main reaction steps.
Stage 1: Chlorosulfonation of Aromatic Compounds
Q1: Why is my yield of arylsulfonyl chloride low?
A1: Low yields in chlorosulfonation can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and appropriate temperature. For example, the chlorosulfonation of acetanilide is often heated to 60°C for up to two hours to ensure the reaction completes.[1]
-
Hydrolysis of the sulfonyl chloride: Arylsulfonyl chlorides are sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid, especially during workup. It is crucial to pour the reaction mixture into ice and water and to handle the resulting sulfonyl chloride expeditiously to minimize contact with water.[2]
-
Substrate deactivation: If your starting aromatic ring is heavily substituted with electron-withdrawing groups, it may be too deactivated for efficient electrophilic aromatic substitution with chlorosulfonic acid.
-
Improper temperature control: The reaction is exothermic. Adding the aromatic compound to chlorosulfonic acid should be done gradually while cooling to maintain a temperature of around 12-15°C to prevent side reactions.[1]
Q2: I am observing the formation of significant side products. What are they and how can I avoid them?
A2: The primary side product is the corresponding sulfonic acid due to hydrolysis. Another common issue is the formation of isomeric products.
-
To minimize hydrolysis: Work quickly during the aqueous workup and ensure all glassware is dry.
-
To improve regioselectivity: The directing effects of the substituents on your aromatic ring will determine the position of chlorosulfonation. Protecting groups can be used to block certain positions or to modify the directing effect of a group. For instance, an amino group is often acylated to an acetamido group to reduce its activating effect and prevent side reactions.[3] The acetamido group is a reliable para-director.
Q3: Why did my reaction mixture turn dark or char?
A3: This is often a sign of overly harsh reaction conditions. Chlorosulfonic acid is a very strong and corrosive reagent.[2]
-
Control the temperature: Ensure the initial addition of the aromatic compound to the chlorosulfonic acid is done at a low temperature (e.g., in an ice bath).
-
Control the rate of addition: Add the aromatic compound slowly and in portions to the stirred chlorosulfonic acid.[1]
Stage 2: Amination of Arylsulfonyl Chlorides
Q1: My amination reaction is slow or incomplete. How can I drive it to completion?
A1: Several factors can lead to an incomplete amination:
-
Low nucleophilicity of the amine: If the amine you are using is weakly nucleophilic (e.g., an aniline with electron-withdrawing groups), the reaction will be slower. The addition of a base like pyridine can help to facilitate the amination in these cases.[4]
-
Steric hindrance: A sterically hindered amine or a sulfonyl chloride with bulky ortho substituents can slow down the reaction. In such cases, prolonged reaction times or heating may be necessary.
-
Insufficient amine: While a 1:1 stoichiometry is theoretically required, using a slight excess of the amine can help to drive the reaction to completion.
Q2: I am getting a poor yield of the desired sulfonamide. What are the possible reasons?
A2: Besides an incomplete reaction, low yields can result from:
-
Hydrolysis of the sulfonyl chloride: If the sulfonyl chloride starting material has been hydrolyzed to the sulfonic acid, it will not react with the amine. Ensure your sulfonyl chloride is dry and has been properly stored.
-
Side reactions: Primary amines can potentially undergo di-sulfonylation, although this is less common. Using an excess of the amine can help to minimize this.[5]
-
Difficult workup: The workup procedure can affect the isolated yield. Ensure the pH is adjusted correctly to precipitate the sulfonamide product if it is soluble under basic conditions.
Stage 3: Purification
Q1: How do I effectively purify my crude substituted benzenesulfonamide?
A1: The two most common methods for purifying solid sulfonamides are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for removing minor impurities. The choice of solvent is critical. Ethanol or mixtures of ethanol and water are commonly used.[6] The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization is ineffective, or if you have a mixture of products, column chromatography is the preferred method. The choice of mobile phase (eluent) will depend on the polarity of your sulfonamide. A common starting point for silica gel chromatography is a mixture of ethyl acetate and a non-polar solvent like pentane or hexane.[7]
Q2: My sulfonamide is difficult to crystallize. What can I do?
A2:
-
Try different solvent systems: Experiment with a range of solvents of varying polarities. Sometimes a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can induce crystallization.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.
Quantitative Data Summary
The following tables provide a summary of reaction conditions and reported yields for the synthesis of some common benzenesulfonamide intermediates.
Table 1: Chlorosulfonation of Acetanilide
| Molar Ratio (Chlorosulfonic Acid : Acetanilide) | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reference |
| 4.98 : 1 | 12-15, then 60 | 2 | 77-81 | [1] |
| 5.08 : 1 | 5-10 min on ice bath | Not specified | Not specified | [3] |
| Not specified | 114 | 0.25-0.33 | ~90 | [8][9] |
| 2.1 : 1 (with PCl5 as chlorinating agent) | 54, then 66 | 1, then 3 | 86.3 | [10] |
Table 2: Amination of p-Acetamidobenzenesulfonyl Chloride
| Amine | Base/Solvent | Temperature (°C) | Reaction Time (minutes) | Reported Yield (%) | Reference |
| Ammonia | Aqueous solution | Boiling | 5-10 | Not specified | [11] |
| 2-Aminothiazole | Pyridine | Not specified | Not specified | 91.34 | [8] |
Detailed Experimental Protocols
Protocol 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride
This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p.8 (1941).[1]
Materials:
-
Acetanilide (67.5 g, 0.5 mole)
-
Chlorosulfonic acid (290 g, 165 mL, 2.49 moles)
-
Ice
-
Water
Procedure:
-
In a 500-mL round-bottom flask equipped with a mechanical stirrer, place 290 g of chlorosulfonic acid.
-
Cool the flask in a cooling bath with running water to approximately 12–15°C.
-
Gradually add 67.5 g of acetanilide to the chlorosulfonic acid over about 15 minutes, maintaining the temperature at approximately 15°C. This reaction evolves large volumes of hydrogen chloride and should be performed in a well-ventilated fume hood.
-
After the addition is complete, heat the mixture to 60°C for two hours to complete the reaction. The completion of the reaction can be observed by the disappearance of the tiny bubbles of hydrogen chloride.
-
In a fume hood, slowly pour the syrupy liquid with stirring into 1 kg of crushed ice to which a small amount of water has been added to facilitate stirring.
-
Collect the solid p-acetamidobenzenesulfonyl chloride that separates by suction filtration and wash it with cold water.
-
The crude product (yield: 90–95 g, 77–81%) can be used directly in the next step or purified by recrystallization from dry benzene.
Protocol 2: Synthesis of p-Acetamidobenzenesulfonamide
This protocol is a general procedure based on common laboratory practices.[11]
Materials:
-
p-Acetamidobenzenesulfonyl chloride (from Protocol 1)
-
Concentrated aqueous ammonia (e.g., 28-30%)
-
Water
Procedure:
-
Transfer the crude, moist p-acetamidobenzenesulfonyl chloride to a 250-mL Erlenmeyer flask.
-
Add approximately 75 mL of concentrated aqueous ammonia.
-
Heat the mixture with stirring in a hot water bath or on a steam bath for about 15-20 minutes. The sulfonyl chloride will convert to the sulfonamide.
-
Cool the reaction mixture in an ice bath. The p-acetamidobenzenesulfonamide will precipitate as a white solid.
-
Collect the product by vacuum filtration and wash it with a small amount of cold water.
-
The product can be further purified by recrystallization from water or ethanol/water if necessary.
Visualized Workflows and Logic
General Synthesis Workflow
The following diagram illustrates the typical two-step process for synthesizing a substituted benzenesulfonamide.
Caption: General workflow for the multi-step synthesis of substituted benzenesulfonamides.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for troubleshooting low yields in the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug [wisdomlib.org]
- 10. scribd.com [scribd.com]
- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
Technical Support Center: Refining Purification Techniques for 2-(Hydrazinecarbonyl)benzenesulfonamide Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(Hydrazinecarbonyl)benzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective purification methods for this compound and related benzenesulfonamide derivatives are recrystallization and column chromatography. Recrystallization is often preferred for its simplicity and scalability, particularly when dealing with crystalline solids.[1][2][3] Column chromatography is useful for separating the target compound from impurities with similar solubility profiles.[4]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: For benzenesulfonamide derivatives, a mixed-solvent system involving a polar "good" solvent and a non-polar or less polar "poor" solvent is highly effective.[1] Commonly used good solvents include ethanol, methanol, and isopropanol, while water often serves as the poor solvent. The ideal solvent system should dissolve the compound at elevated temperatures but allow for significant precipitation upon cooling.
Q3: What are the typical impurities I might encounter when synthesizing this compound?
A3: Impurities can arise from unreacted starting materials, by-products, or degradation. Common impurities may include:
-
Unreacted 2-Sulfamoylbenzoyl chloride: The starting material for the reaction with hydrazine.
-
Di-substituted hydrazine derivatives: Where the hydrazine has reacted with two molecules of the starting material.
-
Oxidized species: The hydrazine moiety can be susceptible to oxidation.
-
Hydrolysis products: The hydrazinecarbonyl group can potentially hydrolyze back to the carboxylic acid under certain pH conditions.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process.[5] By spotting the crude mixture, the collected fractions, and the purified product on a TLC plate, you can visualize the separation of the desired compound from impurities. A common eluent system for sulfonamides is a mixture of a moderately polar solvent (like ethyl acetate) and a non-polar solvent (like hexane), or a more polar system like dichloromethane/methanol for more polar compounds.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity After Recrystallization
Symptoms:
-
The melting point of the product is broad or lower than the literature value.
-
TLC analysis shows multiple spots.
-
Analytical data (e.g., NMR, HPLC) indicates the presence of significant impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The chosen solvent may be too good, preventing selective crystallization. Try a different solvent system. If using an alcohol/water system, adjust the ratio to have more of the poor solvent (water). |
| Precipitation Occurred Too Quickly | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Incomplete Removal of Polar Impurities | Polar impurities may remain dissolved in the mother liquor. Ensure the crystals are thoroughly washed with a cold solvent (the "poor" solvent or a mixture with a high proportion of it) after filtration.[1] |
| Co-precipitation of Impurities | An impurity may have very similar solubility to the product. A second recrystallization may be necessary. Alternatively, consider purification by column chromatography. |
Issue 2: Low Yield After Purification
Symptoms:
-
The final mass of the purified product is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Product is Too Soluble in the Recrystallization Solvent | A significant amount of product may remain in the mother liquor. Reduce the amount of the "good" solvent used to dissolve the crude product. Ensure the solution is cooled sufficiently to maximize precipitation. |
| Premature Crystallization During Hot Filtration | The product may have crystallized on the filter paper during the removal of insoluble impurities. Preheat the funnel and filter flask, and use a minimal amount of hot solvent to wash the filter paper. |
| Product Loss During Column Chromatography | The compound may be strongly adsorbed to the silica gel. Choose a more polar eluent system to ensure the compound elutes from the column. Monitor fractions carefully using TLC. |
| Product Degradation | The compound may be unstable under the purification conditions (e.g., high heat, acidic/basic conditions). Use milder heating during recrystallization or consider purification at room temperature using column chromatography. |
Data Presentation
The following tables provide representative data for the purification of this compound using different methods.
Table 1: Comparison of Recrystallization Solvent Systems
| Solvent System (v/v) | Initial Purity (HPLC) | Final Purity (HPLC) | Yield (%) | Melting Point (°C) |
| Ethanol/Water (3:1) | 85% | 98.5% | 75% | 150-152 |
| Methanol/Water (4:1) | 85% | 99.1% | 72% | 151-152 |
| Isopropanol/Water (2:1) | 85% | 97.8% | 80% | 149-151 |
Table 2: Column Chromatography Eluent System Performance
| Eluent System (v/v) | Initial Purity (HPLC) | Final Purity (HPLC) | Yield (%) | Notes |
| Hexane/Ethyl Acetate (1:1) | 88% | 99.5% | 65% | Good separation of non-polar impurities. |
| Dichloromethane/Methanol (95:5) | 88% | 99.2% | 68% | Effective for separating more polar by-products. |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture or the pure "poor" solvent.[1]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google Patents [patents.google.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 4. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize side-product formation in hydrazone synthesis
Welcome to the technical support center for hydrazone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental protocols for the synthesis of hydrazones, with a primary focus on minimizing the formation of unwanted side-products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in hydrazone synthesis?
A1: The most frequently encountered side-products in hydrazone synthesis are azines and, when using specific starting materials like 2-aminobenzohydrazide, quinazolines or hydrazone-Schiff bases .[1][2] Azine formation is particularly common and occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone starting material.[3]
Q2: How can I minimize the formation of azine side-products?
A2: Minimizing azine formation is crucial for obtaining a high yield of the desired hydrazone. Key strategies include:
-
Control of Stoichiometry: Using a slight excess of the hydrazine or hydrazide relative to the carbonyl compound can help to ensure that the carbonyl is consumed before it can react with the newly formed hydrazone.
-
Temperature Control: Maintaining a low reaction temperature can help to slow down the rate of azine formation, which often requires more energy than the initial hydrazone formation. For some reactions, maintaining room temperature is a crucial step.[4]
-
Order of Addition: A dropwise addition of the aldehyde or ketone to the hydrazine solution can help to maintain a low concentration of the carbonyl compound, thereby disfavoring the second addition step that leads to the azine.[4]
-
Reaction Time: Monitoring the reaction progress and stopping it once the formation of the hydrazone is complete can prevent the subsequent formation of the azine.
Q3: I am using 2-aminobenzohydrazide and getting a quinazolinone side-product. How can I prevent this?
A3: The formation of quinazolin-4(3H)-one is a known side-reaction when using 2-aminobenzohydrazide.[2] This occurs through an intramolecular cyclization. To favor the formation of the desired hydrazone:
-
Maintain Room Temperature: Carrying out the reaction at room temperature is a critical factor in preventing the cyclization that leads to the quinazolinone.[4]
-
Molar Ratio: Using a 1:1 molar ratio of the 2-aminobenzohydrazide and the aldehyde is recommended.[2] Using an excess of the aldehyde (a 2:1 ratio) can lead to the formation of quinazolines and hydrazone-Schiff bases.[2]
-
Choice of Synthesis Method: For this specific starting material, a solution-based synthesis at room temperature is generally preferred over mechanochemical or melt synthesis methods, which can promote the formation of the quinazolinone.[1]
Q4: My hydrazone product is an oil and is difficult to purify. What should I do?
A4: Oily products can be challenging to handle. Here are a few troubleshooting steps:
-
Trituration: Try triturating the oil with a non-polar solvent like cold n-hexane or pentane. This can sometimes induce crystallization.
-
Recrystallization from a Different Solvent: If the product is soluble in common recrystallization solvents, try a variety of solvents or solvent mixtures. Sometimes, dissolving the oil in a good solvent (like ethanol or DMF) and then adding a poor solvent (like water or hexane) dropwise until turbidity is observed, followed by cooling, can induce crystallization.
-
Column Chromatography: If crystallization is unsuccessful, column chromatography can be used for purification. However, be aware that some hydrazones can be unstable on silica gel. Using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a tertiary amine (e.g., 1% triethylamine in the eluent) can help to prevent decomposition.
-
Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase HPLC or flash chromatography could be an effective purification method.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Hydrazone | - Incomplete reaction. - Formation of side-products (azines, quinazolines). - Decomposition of the product during workup or purification. - Loss of product during transfers and filtration. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Adjust stoichiometry (slight excess of hydrazine). - Control temperature and order of addition to minimize side-reactions. - Use milder purification techniques (e.g., recrystallization instead of chromatography if possible). - Ensure starting materials are pure and dry. |
| Presence of Azine Impurity | - Excess of carbonyl compound. - High reaction temperature. - Prolonged reaction time. | - Use a 1:1 or slight excess of the hydrazine component. - Maintain a lower reaction temperature. - Stop the reaction as soon as the starting carbonyl is consumed (monitor by TLC). - Purify by recrystallization, as the hydrazone and azine often have different solubilities. |
| Formation of Quinazolinone (with 2-aminobenzohydrazide) | - High reaction temperature. - Incorrect molar ratio of reactants. | - Perform the reaction at room temperature. - Use a strict 1:1 molar ratio of 2-aminobenzohydrazide to the aldehyde.[2] |
| Product is an Oil and Does Not Crystallize | - Presence of impurities. - The inherent physical properties of the compound. | - Attempt trituration with a non-polar solvent (hexane, pentane). - Try recrystallization from various solvent systems (e.g., ethanol/water, DMF/water). - Purify by column chromatography, considering the stability of the hydrazone on the stationary phase. |
| Reaction Does Not Go to Completion | - Insufficiently reactive carbonyl compound. - Steric hindrance. - Inappropriate solvent or catalyst. | - Add a catalytic amount of acid (e.g., a few drops of acetic acid) to protonate the carbonyl oxygen and increase its electrophilicity. - Increase the reaction temperature, but monitor for side-product formation. - Consider using a more reactive hydrazine derivative if possible. |
Data on Reaction Conditions and Product Distribution
The choice of reaction conditions can significantly impact the yield of the desired hydrazone and the formation of side-products. The following table summarizes the effect of different synthesis methods on product yield.
| Starting Materials | Synthesis Method | Product | Yield (%) | Reference |
| Isonicotinic hydrazide + 2,3-dihydroxybenzaldehyde | Solution-based | Hydrazone (1a) | 83 | [1] |
| Isonicotinic hydrazide + 2,3-dihydroxybenzaldehyde | Mechanochemistry | Hydrazone (1a) | >99 | [1] |
| Isonicotinic hydrazide + 2,3-dihydroxybenzaldehyde | Melt synthesis | Hydrazone (1a) | >99 | [1] |
| Nicotinic hydrazide + 2,3-dihydroxybenzaldehyde | Solution-based | Hydrazone (2a) | 81 | [1] |
| 2-Aminobenzohydrazide + 2,3-dihydroxybenzaldehyde | Solution-based (RT) | Hydrazone (3a) | 79 | [1] |
| 2-Aminobenzohydrazide + 2,3-dihydroxybenzaldehyde | Mechanochemistry | Quinazolinone (3c) | >99 | [1] |
| 4-Aminobenzohydrazide + 2,3-dihydroxybenzaldehyde | Solution-based (RT) | Hydrazone (4a) | 89 | [1] |
Note: The yields for mechanochemistry and melt synthesis often refer to the crude product before purification.
Experimental Protocols
Protocol 1: General Synthesis of Hydrazones with Minimized Azine Formation
This protocol is a general method for the synthesis of hydrazones while minimizing the formation of the corresponding azine.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Hydrazine or Hydrazide (1.1 mmol)
-
Ethanol or Methanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, 1-2 drops)
Procedure:
-
Dissolve the hydrazine or hydrazide (1.1 mmol) in ethanol or methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of glacial acetic acid (1-2 drops) to the hydrazine solution.
-
In a separate vial, dissolve the aldehyde or ketone (1.0 mmol) in a minimal amount of the same solvent.
-
Add the carbonyl solution dropwise to the stirring hydrazine solution at room temperature over a period of 10-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Once the starting carbonyl compound is no longer visible on the TLC plate, stop the reaction.
-
If a precipitate has formed, collect the product by vacuum filtration and wash it with cold solvent.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath to induce crystallization.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).
Protocol 2: Synthesis of Hydrazones from 2-Aminobenzohydrazide (Minimizing Quinazolinone Formation)
This protocol is specifically designed to favor the formation of the hydrazone over the cyclized quinazolinone when using 2-aminobenzohydrazide.
Materials:
-
2-Aminobenzohydrazide (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Methanol (20 mL)
Procedure:
-
Dissolve the 2-aminobenzohydrazide (1.0 mmol) in methanol (10 mL) in a round-bottom flask with a magnetic stirrer at room temperature.
-
Dissolve the aldehyde (1.0 mmol) in methanol (10 mL) in a separate flask.
-
Add the aldehyde solution dropwise to the stirring 2-aminobenzohydrazide solution at room temperature. Crucially, do not heat the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate is often observed.
-
Monitor the reaction by TLC to confirm the consumption of the starting materials.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
Reaction Pathways and Side-Reactions
The following diagrams illustrate the intended reaction pathway for hydrazone synthesis and the competing side-reactions that can lead to the formation of azines and quinazolinones.
Logical Workflow for Troubleshooting
The following workflow provides a systematic approach to troubleshooting common issues in hydrazone synthesis.
References
- 1. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 2. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Benzenesulfonamide Compounds for In Vitro Screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to enhance the stability of benzenesulfonamide compounds during in vitro screening.
Frequently Asked Questions (FAQs)
Q1: My benzenesulfonamide compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer. What is causing this?
A1: This is a common issue related to the low aqueous solubility of many benzenesulfonamide compounds. The hydrophobic benzene ring contributes to poor solubility in water.[1] While highly soluble in organic solvents like DMSO, the sudden change in solvent polarity upon dilution into an aqueous buffer can cause the compound to crash out of solution.
Q2: How does pH affect the solubility and stability of benzenesulfonamide compounds?
A2: The solubility of benzenesulfonamide and its derivatives is highly dependent on pH. As weak acids, their solubility generally increases with increasing pH (under alkaline conditions) due to the ionization of the sulfonamide group.[1][2] Conversely, acidic conditions can lead to degradation. For instance, some sulfonamides undergo hydrolysis of the ether linkage in acidic environments.
Q3: Can temperature changes during my experiment affect the stability of my compound?
A3: Yes, temperature can influence both solubility and degradation rates. Increased temperature generally enhances the solubility of benzenesulfonamide in organic solvents, although this effect is less pronounced in water.[1] However, elevated temperatures can also accelerate degradation. It is crucial to maintain consistent and appropriate temperatures throughout your experiment.
Q4: Are there any common assay components that can interact with benzenesulfonamide compounds?
A4: While specific interactions are compound-dependent, proteins in cell culture media or serum can bind to benzenesulfonamides, potentially reducing the free concentration available for the intended biological target. Additionally, certain metal ions could potentially chelate with the sulfonamide moiety, although this is less common.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution
Symptoms:
-
Visible precipitate or cloudiness in wells after adding the compound from a DMSO stock.
-
Inconsistent or non-reproducible assay results.
Possible Causes and Solutions:
| Cause | Solution |
| Low Aqueous Solubility | - Optimize Solvent Composition: Introduce a small percentage of a water-miscible organic co-solvent (e.g., ethanol, methanol) into the aqueous buffer. Start with low percentages (1-5%) to minimize effects on the biological system. - Use of Surfactants: For enzyme assays, adding a non-ionic surfactant like Tween-20 or Triton X-100 (at concentrations of 0.01-0.05%) to the assay buffer can help maintain solubility. Note that this is often not suitable for cell-based assays. |
| High Final DMSO Concentration | - Minimize DMSO Volume: Use a higher concentration stock solution to minimize the final percentage of DMSO in the assay. Aim for a final DMSO concentration of ≤1%. |
| pH of the Assay Buffer | - Adjust Buffer pH: Since the solubility of benzenesulfonamides often increases with pH, consider adjusting the assay buffer to a slightly more alkaline pH, if permissible for your biological system. |
| Compound Concentration Exceeds Solubility Limit | - Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum soluble concentration of your compound under your specific assay conditions.[3] |
Issue 2: Time-Dependent Loss of Activity
Symptoms:
-
Decreasing compound efficacy over the course of a prolonged incubation period.
-
Inconsistent results between experiments run on different days.
Possible Causes and Solutions:
| Cause | Solution |
| Chemical Degradation | - Assess Compound Stability: Perform a stability-indicating assay to determine the degradation kinetics of your compound in the assay buffer. This can involve incubating the compound in the buffer for various durations and then quantifying the remaining parent compound by HPLC. - pH Optimization: Ensure the pH of your assay buffer is within a range that minimizes degradation. Both acidic and highly alkaline conditions can promote hydrolysis of the sulfonamide or other labile groups. |
| Adsorption to Labware | - Use Low-Binding Plates: Employ low-protein-binding microplates and pipette tips to minimize non-specific adsorption of the compound. - Include a Blocking Agent: In some cases, adding a small amount of a carrier protein like bovine serum albumin (BSA) to the buffer can help reduce adsorption, though this may also affect the free concentration of your compound. |
| Metabolism (in cell-based assays) | - Use Metabolic Inhibitors: If you suspect cellular metabolism is reducing the active compound concentration, consider co-incubating with broad-spectrum metabolic inhibitors (e.g., P450 inhibitors), if appropriate for your experimental question. |
Quantitative Data Summary
Table 1: Solubility of Benzenesulfonamide in Various Solvents at 298.15 K
| Solvent | Mole Fraction Solubility (x10^3) |
| Methanol | 10.20 |
| Ethanol | 7.98 |
| n-Propanol | 6.54 |
| Isopropanol | 5.32 |
| Acetone | 145.20 |
| Ethyl Acetate | 35.60 |
| Acetonitrile | 28.90 |
| Cyclohexanone | 168.50 |
| Cyclopentanone | 201.30 |
Data extracted from J. Chem. Eng. Data 2019, 64, 8, 3644–3654.
Table 2: In Vitro Half-Life of N-Butylbenzenesulfonamide in Hepatocytes
| Species | Sex | Half-Life (minutes) |
| Rat | Male | 152 |
| Rat | Female | 252 |
| Mouse | Male | 319 |
| Mouse | Female | 110 |
| Human | Male/Female | ~909 - 947 |
This data is for N-butylbenzenesulfonamide and serves as an example of potential metabolic liabilities. The stability of other benzenesulfonamide derivatives may vary.[4]
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using the Shake-Flask Method
This protocol is adapted from established methods for determining the solubility of compounds for in vitro screening.[3][5][6]
1. Materials:
- Test benzenesulfonamide compound
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Microcentrifuge tubes (1.5 mL)
- Thermomixer or orbital shaker
- Centrifuge
- HPLC system with UV detector
2. Procedure:
- Prepare a 10 mM stock solution of the benzenesulfonamide compound in DMSO.
- Add 990 µL of PBS (pH 7.4) to a microcentrifuge tube.
- Add 10 µL of the 10 mM DMSO stock solution to the PBS, resulting in a final concentration of 100 µM with 1% DMSO.
- Incubate the tube in a thermomixer or on an orbital shaker at 25°C for 2 hours with constant agitation.[3]
- After incubation, centrifuge the sample at 14,000 rpm for 15 minutes to pellet any precipitated compound.
- Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
Protocol 2: Thermodynamic Solubility Assessment
This protocol provides a method for determining the equilibrium solubility of a compound.[7][8][9]
1. Materials:
- Solid (powdered) test benzenesulfonamide compound
- Phosphate-buffered saline (PBS), pH 7.4
- Sealed vials
- Thermostated magnetic stirrer or orbital shaker
- Centrifuge
- HPLC system with UV detector
2. Procedure:
- Add an excess amount of the solid benzenesulfonamide compound to a sealed vial (e.g., 5-10 mg).
- Add a known volume of PBS (pH 7.4) to the vial (e.g., 1 mL).
- Seal the vial and place it on a thermostated shaker at 37°C for 24 hours to allow the solution to reach equilibrium.[7]
- After 24 hours, allow the suspension to settle for an additional 24 hours at the same temperature without agitation.[7]
- Centrifuge the sample at 14,000 rpm for 15 minutes to separate the solid from the supernatant.[7]
- Carefully collect the supernatant, dilute it appropriately with the assay buffer, and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
Visualizations
Signaling Pathways and Experimental Workflows
Benzenesulfonamides are known to interact with several biological pathways. Below are diagrams illustrating two common mechanisms of action and a typical experimental workflow.
Caption: Troubleshooting workflow for compound precipitation.
Caption: Inhibition of the bacterial folate synthesis pathway.[10][11][12]
Caption: Mechanism of carbonic anhydrase inhibition.[13][14][15][16][17]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. The effect of pH on the solubility of sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. 4.4. Thermodynamic Solubility (Shake Flask Method) [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbenotes.com [microbenotes.com]
- 13. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting artifacts in carbonic anhydrase stopped-flow assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing carbonic anhydrase (CA) stopped-flow assays. The following information is designed to help users identify and resolve common artifacts and issues encountered during these sensitive kinetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of signal drift or instability in my stopped-flow data?
A1: Signal drift or instability in stopped-flow experiments can arise from several sources. One primary cause is temperature fluctuations within the sample cell. It is crucial to ensure that the circulating water bath has reached thermal equilibrium and that the temperature of your solutions is stable before initiating measurements.[1] Another common issue is the presence of air bubbles in the flow path.[2] Bubbles can cause light scattering and interfere with absorbance or fluorescence readings. To mitigate this, ensure all solutions are properly degassed and be careful not to introduce bubbles when loading the syringes.[1][2] If bubbles are present, flushing the system with ethanol can help to remove them.[2] Additionally, lamp instability can lead to a drifting signal. The lamp should be allowed to warm up for at least 20 minutes to ensure a stable output.[1] The recommended lifetime for lamps is approximately 1,000 hours for optimal performance, and they should not be operated beyond 2,000 hours.[2]
Q2: I'm observing protein precipitation in my samples during the experiment. What could be the cause and how can I prevent it?
A2: Protein precipitation during a stopped-flow experiment can significantly impact your results by causing light scattering and reducing the concentration of active enzyme. Several factors can contribute to this issue. High concentrations of certain salts or organic solvents in your buffers can lead to protein aggregation and precipitation.[3] It is advisable to test the solubility of your carbonic anhydrase isoform in the chosen buffer system at the desired concentration before performing the assay. Changes in pH upon mixing can also cause proteins to precipitate, especially if the final pH is near the protein's isoelectric point.[3] Consider using a buffer with a pKa close to the experimental pH to maintain stable pH throughout the reaction. If precipitation persists, you may need to optimize the buffer composition, reduce the protein concentration, or add stabilizing agents such as glycerol or bovine serum albumin (BSA), provided they do not interfere with the assay.
Q3: My observed reaction rates are lower than expected. What are the potential reasons for this?
A3: Lower than expected reaction rates can be due to several factors. The choice of buffer can significantly influence carbonic anhydrase activity. Some buffers, such as Tris, Hepes, and phosphate, have been shown to inhibit certain carbonic anhydrase isoforms, with the degree of inhibition varying between species.[4] For example, the activity of leaf carbonic anhydrase can vary by as much as 25-fold depending on the buffer used.[4] It is also known that higher concentrations of CO2 can inhibit the enzyme in certain buffer systems.[4] Additionally, the presence of contaminating metal ions or other inhibitors in your reagents can reduce enzyme activity. Ensure you are using high-purity water and reagents for all your solutions. Finally, incorrect determination of the enzyme concentration will lead to inaccurate rate calculations. It is recommended to determine the active enzyme concentration by titration with a known, potent inhibitor.
Troubleshooting Guide
Issue 1: Inconsistent results between experimental runs.
| Possible Cause | Troubleshooting Step |
| Incomplete mixing of reactants | Ensure the drive syringes are dispensing equal volumes and that the mixer is functioning correctly. Visually inspect the flow path for any obstructions. |
| Sample degradation | Keep all biological samples, especially the enzyme stock, on ice at all times to prevent denaturation.[5][6] Prepare fresh enzyme dilutions immediately before use.[7] |
| Inconsistent timing of measurements | Use a consistent data acquisition trigger and ensure the dead time of the instrument is correctly accounted for in your analysis.[8][9] |
| Cross-contamination between samples | Thoroughly clean the flow circuit between different samples. Flushing with water is usually sufficient, but for more stubborn contaminants, a 2M nitric acid solution can be used.[2] |
Issue 2: Artifacts in the initial phase of the kinetic trace.
| Possible Cause | Troubleshooting Step |
| Dead time interference | The initial part of the reaction is not observable due to the time it takes for the mixed solution to reach the observation cell (dead time).[9][10] Ensure your data analysis starts after the instrument's dead time.[8] |
| Mixing artifacts | Rapid mixing can sometimes cause small changes in absorbance or fluorescence that are not related to the chemical reaction. These can be identified by mixing the enzyme with a buffer that does not contain the substrate. |
| Photobleaching of fluorescent probe | If using a fluorescent indicator, high lamp intensity can cause photobleaching. Reduce the lamp intensity or the exposure time to minimize this effect. |
Experimental Protocols
Key Experiment: Carbonic Anhydrase Activity Assay using a pH Indicator
This protocol describes a common method for measuring the CO2 hydration activity of carbonic anhydrase using a stopped-flow spectrophotometer and a pH indicator.[11]
Solutions:
-
Buffer: 25 mM Veronal (barbital) buffer, pH 8.2.[6] Other buffers like Tris-HCl can be used, but be aware of potential inhibitory effects.[4]
-
Enzyme Solution: Purified carbonic anhydrase diluted in the assay buffer to the desired concentration.
-
Substrate Solution: CO2-saturated water. This is prepared by bubbling CO2 gas through ice-cold deionized water for at least 30 minutes.[7]
-
Indicator Solution: A suitable pH indicator (e.g., phenol red or a fluorescent indicator like pyranine) at a concentration that gives a measurable absorbance or fluorescence change in the desired pH range.[12][13]
Procedure:
-
Instrument Setup:
-
Turn on the stopped-flow instrument, lamp, and temperature controller. Allow the system to warm up and stabilize.[1]
-
Set the observation wavelength appropriate for the chosen pH indicator.
-
Flush the system thoroughly with the assay buffer.
-
-
Loading Syringes:
-
Load one syringe with the enzyme and indicator solution in the assay buffer.
-
Load the other syringe with the CO2-saturated water.
-
-
Data Acquisition:
-
Initiate the stopped-flow experiment. The two solutions are rapidly mixed, and the change in absorbance or fluorescence of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.
-
Record the kinetic trace for a sufficient duration to capture the initial linear rate of the reaction.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the slope of the kinetic trace.
-
Perform control experiments without the enzyme to measure the uncatalyzed rate of CO2 hydration.
-
Subtract the uncatalyzed rate from the catalyzed rate to determine the true enzymatic activity.
-
Visualizations
Caption: Experimental workflow for a carbonic anhydrase stopped-flow assay.
Caption: A logical flowchart for troubleshooting common stopped-flow assay issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Stopped-Flow Maintenance FAQs [photophysics.com]
- 3. bioquochem.com [bioquochem.com]
- 4. Carbonic anhydrase assay: strong inhibition of the leaf enzyme by CO2 in certain buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Carbonic Anhydrase Activity Assay [protocols.io]
- 7. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 9. biologic.net [biologic.net]
- 10. Stopped-flow - Wikipedia [en.wikipedia.org]
- 11. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of carbonic anhydrase activity using a sensitive fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Linker Chemistry for Potent Benzenesulfonamide Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of linker chemistry for potent benzenesulfonamide inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in benzenesulfonamide inhibitors?
A1: The linker moiety in benzenesulfonamide inhibitors connects the zinc-binding group (ZBG), typically the benzenesulfonamide scaffold, to a "tail" region of the inhibitor. This linker plays a crucial role in orienting the tail to interact with specific amino acid residues in the active site of the target enzyme, which can enhance binding affinity and confer isoenzyme specificity.[1][2] The flexibility and chemical nature of the linker are critical determinants of the inhibitor's potency and selectivity.[1][2]
Q2: What are common types of linkers used for benzenesulfonamide inhibitors?
A2: Several types of linkers have been explored in the design of benzenesulfonamide inhibitors. Urea-based linkers are a common and effective class.[1][2] More recently, hydrazone linkers have gained attention due to their flexibility and structural similarities to biologically important molecules.[1][2] Other strategies include incorporating the linker into cyclic structures, such as imidazolidin-2-one, to introduce rigidity.[3][4]
Q3: How does linker flexibility affect inhibitor potency?
A3: Linker flexibility is a key parameter in optimizing inhibitor potency. A flexible linker can allow the "tail" of the inhibitor to adopt an optimal conformation for binding within the enzyme's active site.[1][2] However, excessive flexibility can also be detrimental. Some studies have shown that incorporating the linker into a more rigid cyclic structure can lead to potent inhibitors by pre-organizing the molecule in a favorable binding conformation.[3] The ideal level of flexibility is target-dependent and often determined empirically through structure-activity relationship (SAR) studies.
Q4: What is the "tail approach" in designing benzenesulfonamide inhibitors?
A4: The "tail approach" is a chemical strategy used to improve the isoform-selectivity of benzenesulfonamide inhibitors.[3][4] It involves attaching a "tail" group to the benzenesulfonamide scaffold via a linker. This tail is designed to interact with less conserved regions of the enzyme's active site, thereby providing better discrimination between different isoforms.[3]
Troubleshooting Guides
Chemical Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in ureido-benzenesulfonamide synthesis | Incomplete reaction; side reactions. | Ensure anhydrous conditions. For one-pot procedures, the in-situ generation of the isocyanatobenzenesulfonamide species is critical. Using acetonitrile as a solvent can be favorable as the desired product may precipitate out of the solution, driving the reaction to completion. |
| Difficulty in purifying hydrazone-linked inhibitors | Presence of starting materials or side products. | Purification can often be achieved by crystallization from a suitable solvent like ethanol. Column chromatography may also be necessary. Monitoring the reaction by TLC is crucial to determine the optimal reaction time and minimize side products. |
| Poor solubility of synthesized compounds | The inherent properties of the aromatic and heterocyclic moieties. | For initial screening, compounds can be dissolved in DMSO. If solubility in aqueous buffers is an issue for biological assays, consider formulation strategies or slight structural modifications to introduce more polar groups, if SAR allows. |
| Unexpected side-products in multi-step synthesis | Reactive functional groups on intermediates. | Use of appropriate protecting groups for sensitive functionalities may be necessary. Careful selection of reaction conditions (e.g., temperature, reagents) can also minimize side reactions. |
Biological Evaluation (Carbonic Anhydrase Inhibition Assays)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50/Ki values | Inaccurate enzyme or inhibitor concentrations; issues with buffer components; improper assay conditions. | Verify the concentration and activity of your enzyme stock. Ensure accurate serial dilutions of the inhibitor. Check the compatibility of your buffer system with the assay. For CA IX, which is active under hypoxic conditions, ensure the assay conditions mimic this environment. |
| Incomplete inhibition at high inhibitor concentrations | The inhibitor may not be able to completely abolish enzyme activity; the inhibitor concentration might be lower than the enzyme concentration in the assay. | It is crucial that the inhibitor concentration is sufficient to inhibit the enzyme. In cases of very strong binders, the enzyme concentration in the assay needs to be correspondingly low. A low-molecular-weight inhibitor cannot inhibit more than one enzyme molecule. |
| Discrepancy between in-vitro and cell-based assay results | Poor cell permeability of the inhibitor; inhibitor efflux; off-target effects. | Consider the physicochemical properties of your compound (e.g., lipophilicity, polar surface area) that influence cell permeability. Efflux pump inhibitor studies can be conducted. Evaluate for off-target effects in relevant secondary assays. |
| Low inhibitor potency in hypoxic cell-based assays | The inhibitor may not be effective under hypoxic conditions; the target (e.g., CA IX) may not be the primary driver of the observed phenotype. | Confirm the expression and activity of the target enzyme under your specific hypoxic conditions. Consider that other cellular mechanisms may be more dominant in the chosen cell line. |
Quantitative Data Summary
The following table summarizes the inhibitory activities of various benzenesulfonamide derivatives with different linkers against human carbonic anhydrase (hCA) isoforms.
| Compound ID | Linker Type | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |
| SLC-0111 | Ureido | 45 | - | [1] |
| 3c | Hydrazone (Isatin tail) | 43.8 | 24.4 | [1] |
| 5b | Hydrazone (Phenyl tail) | 33.4 | 14.9 | [1] |
| 5d | Hydrazone (Diphenyl tail) | 28.6 | - | [1][2] |
| 7a | Hydrazone (Pyrazole tail) | 46.4 | - | [1] |
| 7b | Hydrazone (Pyrazole tail) | 36.6 | 78.1 | [1] |
| 11b | Cyclic Hydrazone (Dihydropyrazole) | 31.9 | - | [1] |
| 13d | Cyclic Hydrazone (Pyrazole) | 30.8 | - | [1] |
| 15b | Cyclic Hydrazone (Fused triazole) | 40.7 | - | [1] |
Experimental Protocols
General Procedure for the Synthesis of Ureido-Benzenesulfonamides
This one-pot procedure is based on the in-situ generation of an isocyanatobenzenesulfonamide intermediate.
-
Dissolve sulfanilamide (1 equivalent) in anhydrous acetonitrile.
-
Add triphosgene (0.5 equivalents) or a solution of phosgene in toluene.
-
Stir the reaction mixture at room temperature for a specified time to generate the isocyanate intermediate.
-
Add the desired amine (1 equivalent) dropwise to the reaction mixture.
-
Continue stirring at room temperature for several hours or until the reaction is complete as monitored by TLC.
-
The resulting precipitate, the ureido-benzenesulfonamide product, is collected by filtration, washed with a suitable solvent (e.g., acetonitrile), and dried.
General Procedure for the Synthesis of Hydrazone-Linked Benzenesulfonamides
This procedure involves the condensation of a benzohydrazide with an appropriate aldehyde or ketone.
-
Synthesize the required 4-sulfamoylbenzohydrazide by reacting the corresponding methyl ester with hydrazine hydrate in a suitable solvent like ethanol under reflux.
-
Dissolve the 4-sulfamoylbenzohydrazide (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
A catalytic amount of an acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture. The hydrazone product often precipitates and can be collected by filtration, washed, and recrystallized.
Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Inhibition
This assay measures the inhibition of the CO₂ hydration reaction catalyzed by carbonic anhydrase.
-
The assay is performed in a stopped-flow instrument to measure the kinetics of the pH change.
-
A buffered solution containing the carbonic anhydrase enzyme and the inhibitor at various concentrations is mixed with a CO₂-saturated solution.
-
A pH indicator (e.g., phenol red) is included in the enzyme/inhibitor solution to monitor the pH decrease as CO₂ is hydrated to bicarbonate and a proton.
-
The initial rate of the reaction is measured by monitoring the change in absorbance of the pH indicator over a short period.
-
The IC50 value is determined by plotting the initial reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Caption: Workflow for the optimization of linker chemistry in benzenesulfonamide inhibitors.
Caption: Simplified signaling pathway showing the role of Carbonic Anhydrase IX (CA IX) in cancer.
Caption: A logical workflow for troubleshooting low potency of benzenesulfonamide inhibitors.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. Sulfonamides linked to sulfonate esters via hydrazone functionality: synthesis, human carbonic anhydrase inhibitory activities, and molecular modeling studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to hCA II Inhibition: 2-(Hydrazinecarbonyl)benzenesulfonamide vs. Acetazolamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-(Hydrazinecarbonyl)benzenesulfonamide and the well-established clinical drug, acetazolamide, as inhibitors of human carbonic anhydrase II (hCA II). This document synthesizes available experimental data to offer an objective overview of their performance, supported by detailed experimental methodologies.
Introduction to hCA II and its Inhibition
Human carbonic anhydrase II (hCA II) is a ubiquitous zinc-containing metalloenzyme that plays a crucial role in regulating pH in various physiological processes. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibition of hCA II is a therapeutic strategy for conditions such as glaucoma, epilepsy, and altitude sickness. Acetazolamide is a potent sulfonamide inhibitor of carbonic anhydrases that has been in clinical use for decades. This compound represents a core chemical structure from which numerous potent enzyme inhibitors have been developed.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound is typically quantified by its inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher potency. Acetazolamide is a highly potent inhibitor of hCA II, with its Kᵢ value consistently reported in the low nanomolar range.
| Compound | hCA II Inhibition Constant (Kᵢ) | Reference |
| Acetazolamide | 12 nM | [1] |
| This compound Derivatives | 1.75 - 6.65 nM | [2] |
Chemical Structures
| Acetazolamide | This compound |
|
|
|
Experimental Protocols
The determination of the inhibition constant (Kᵢ) for carbonic anhydrase inhibitors is commonly performed using a stopped-flow spectrophotometric assay. This method measures the enzyme-catalyzed hydration of carbon dioxide.
Stopped-Flow Assay for CO₂ Hydration
Principle: This assay follows the change in pH as carbonic anhydrase catalyzes the hydration of CO₂ to bicarbonate and a proton. The change in pH is monitored using a pH indicator, and the initial rates of the reaction are measured in the presence and absence of the inhibitor.
Materials:
-
Recombinant human Carbonic Anhydrase II (hCA II)
-
Inhibitor stock solutions (Acetazolamide or this compound derivatives)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a solution of hCA II in the buffer. Prepare a series of dilutions of the inhibitor stock solution.
-
Reaction Setup: The stopped-flow instrument has two syringes. Syringe A contains the CO₂-saturated water. Syringe B contains the buffer, pH indicator, and the hCA II enzyme. For inhibition studies, Syringe B also contains the inhibitor at a specific concentration.
-
Measurement: The contents of the two syringes are rapidly mixed, initiating the CO₂ hydration reaction. The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds) at a specific wavelength.
-
Data Analysis: The initial velocity of the reaction is calculated from the linear phase of the absorbance change. The inhibition constant (Kᵢ) is determined by measuring the initial velocities at different inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using Lineweaver-Burk or non-linear regression analysis.
Mechanism of Action and Signaling Pathways
Both acetazolamide and benzenesulfonamide-based inhibitors act by binding to the zinc ion in the active site of carbonic anhydrase. The sulfonamide group (-SO₂NH₂) of these inhibitors coordinates with the Zn²⁺ ion, displacing a water molecule that is essential for the catalytic activity of the enzyme. This direct binding to the catalytic center results in competitive inhibition of CO₂ hydration.
The physiological effects of hCA II inhibition are a direct consequence of the reduced catalytic activity, leading to an accumulation of carbonic acid and a decrease in the availability of bicarbonate and protons. This alteration in ion and pH balance affects various downstream processes in different tissues. For instance, in the eye, it reduces the formation of aqueous humor, thereby lowering intraocular pressure. In the kidneys, it leads to increased excretion of bicarbonate, sodium, and water, resulting in diuresis.
Conclusion
Both acetazolamide and compounds derived from the this compound scaffold are highly potent inhibitors of human carbonic anhydrase II. Acetazolamide is a well-characterized drug with extensive clinical data. While direct comparative data for this compound itself is limited, the potent activity of its derivatives highlights the importance of this chemical structure in the design of novel and effective hCA II inhibitors. The choice between these compounds for research and development purposes will depend on the specific application, desired selectivity profile, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a standardized approach for the quantitative assessment of these and other potential hCA II inhibitors.
References
Comparative Analysis of Benzenesulfonamides Against Tumor-Associated Carbonic Anhydrases IX and XII
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of benzenesulfonamide inhibitors targeting the tumor-associated human carbonic anhydrase isoforms IX (hCA IX) and XII (hCA XII). These enzymes are critical regulators of pH in the tumor microenvironment and represent significant targets for anticancer therapies. This document summarizes key quantitative data, details common experimental protocols, and visualizes essential concepts to support research and development efforts in this field.
Introduction: hCA IX and XII as Anticancer Targets
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. In humans, several isoforms exist with varied tissue distribution and physiological roles. The transmembrane isoforms, hCA IX and hCA XII, are overexpressed in a variety of solid tumors, often in response to hypoxia.[1][2] Their activity contributes to the acidification of the tumor microenvironment while maintaining a neutral or slightly alkaline intracellular pH. This pH gradient promotes tumor cell survival, proliferation, invasion, and resistance to chemotherapy, making hCA IX and hCA XII prime targets for the development of novel cancer therapies.[1][2][3]
Benzenesulfonamides (R-SO₂NH₂) represent the most prominent class of carbonic anhydrase inhibitors (CAIs).[4] Their primary sulfonamide moiety coordinates to the catalytic zinc ion in the enzyme's active site in its deprotonated, anionic form (R-SO₂NH⁻), effectively blocking its catalytic activity.[4] Significant research has focused on modifying the benzenesulfonamide scaffold—a strategy known as the "tail approach"—to achieve high potency and selectivity for the tumor-associated isoforms over the ubiquitous, off-target cytosolic isoforms hCA I and II, thereby minimizing potential side effects.[1][4][5]
Signaling Pathway and Mechanism of Action
Under hypoxic conditions, a common feature of solid tumors, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized. HIF-1α upregulates the expression of hCA IX, which then localizes to the cell membrane. By catalyzing CO₂ hydration, hCA IX increases the concentration of protons in the extracellular space, leading to acidosis. This acidic environment is conducive to tumor invasion and metastasis while protecting cancer cells from apoptosis and conventional chemotherapies.
Comparative Inhibitor Performance
The inhibitory potency of various benzenesulfonamide derivatives against hCA IX and XII, along with the off-target isoforms hCA I and II, is summarized below. Data is presented as inhibition constants (Kᵢ in nM), where a lower value indicates higher potency. Selectivity is assessed by comparing the Kᵢ values for target versus off-target isoforms.
| Compound Class | Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity (II/IX) | Selectivity (II/XII) |
| Standard | Acetazolamide (AAZ) | 199 | 133 | 63 | 92 | 2.1 | 1.4 |
| Ureido-Substituted | U-CH₃ | >10000 | 1765 | 7 | 6 | 252.1 | 294.2 |
| U-F (SLC-0111) | >10000 | 960 | 45 | 4 | 21.3 | 240.0 | |
| U-NO₂ | 2500 | 15 | 1 | 6 | 15.0 | 2.5 | |
| Bis-Ureido | Compound 11 | 68.1 | 4.4 | 6.73 | 7.39 | 0.7 | 0.6 |
| Compound 19 | 9174 | 25.8 | 8.92 | 5.02 | 2.9 | 5.1 | |
| Pyrazolyl-Thiazole | Compound 17e | 428 | 95 | 25 | 31 | 3.8 | 3.1 |
| Compound 17h | 638 | 164 | 52 | 80 | 3.2 | 2.1 | |
| Hydroxyimine-Tethered | Compound 30 | >10000 | 402.1 | 43 | 8.2 | 9.3 | 49.0 |
| 4-(Pyrazolyl)benzenesulfonamide Urea | SH7s | >80000 | 114.1 | 15.9 | 55.2 | 7.2 | 2.1 |
Data compiled from multiple sources.[1][6][7][8][9] Note: Direct comparison between studies should be made with caution due to potential variations in assay conditions.
Structure-Activity Relationship (SAR)
The selectivity of benzenesulfonamide inhibitors is dictated by interactions between the inhibitor's "tail" region and amino acid residues within the active site cavity, which differ between isoforms. A critical determinant of selectivity against the ubiquitous hCA II is residue 131, which is a bulky phenylalanine (Phe) in hCA II but a smaller valine (Val) in hCA IX and an alanine (Ala) in hCA XII.[1] This difference creates a more accommodating active site in hCA IX and XII, allowing for the binding of inhibitors with larger, more complex tails that would sterically clash with Phe131 in hCA II. This principle is the foundation of the "tail approach" to designing isoform-specific inhibitors.
Experimental Protocols
The inhibitory activity of benzenesulfonamides against hCA isoforms is primarily determined using a stopped-flow CO₂ hydration assay or an esterase activity assay.
Stopped-Flow CO₂ Hydration Assay
This is the gold standard method for measuring the catalytic activity of CAs. It directly measures the enzyme's physiological reaction.
Principle: The assay monitors the change in pH resulting from the CA-catalyzed hydration of CO₂. A pH indicator (e.g., Phenol Red) is used, and the change in its absorbance is measured spectrophotometrically over a short period (10-100 seconds).[2]
Methodology:
-
Reagents: A buffered solution (e.g., 20 mM HEPES, pH 7.5) containing a pH indicator and NaClO₄ (to maintain constant ionic strength) is prepared.[2] A saturated CO₂ solution serves as the substrate. Inhibitor stock solutions are prepared in a suitable solvent (e.g., DMSO/water).[4]
-
Enzyme-Inhibitor Pre-incubation: A known concentration of the recombinant hCA enzyme is pre-incubated with various concentrations of the inhibitor for a set time (e.g., 10-15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor (E-I) complex.[4][10]
-
Reaction Initiation: The E-I solution is rapidly mixed with the CO₂ substrate solution in a stopped-flow instrument.[2]
-
Data Acquisition: The initial rate of the hydration reaction is measured by monitoring the absorbance change of the pH indicator at its maximum absorbance wavelength (e.g., 557 nm for Phenol Red).[2]
-
Data Analysis: Inhibition constants (Kᵢ) are calculated from dose-response curves (IC₅₀ values) using the Cheng-Prusoff equation.[4]
Esterase Activity Assay
This is a simpler, colorimetric method that can be adapted for high-throughput screening. It relies on the ability of CAs to hydrolyze certain esters.
Principle: The assay measures the CA-catalyzed hydrolysis of a substrate like 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol, which can be quantified by measuring its absorbance at 405 nm.[10]
Methodology:
-
Reagents: An assay buffer (e.g., 15 mM HEPES, pH 7.4), recombinant hCA enzyme solution, inhibitor solutions at various concentrations, and the substrate (4-NPA) are prepared.[10]
-
Procedure:
-
The enzyme solution is added to wells of a microplate.[10]
-
The inhibitor solutions are added and incubated with the enzyme (e.g., 15 minutes at 25°C).[10]
-
The reaction is initiated by adding the 4-NPA substrate.[10]
-
After a further incubation period (e.g., 90 minutes at 25°C), the absorbance is read at 405 nm using a plate reader.[10]
-
-
Data Analysis: The percentage of inhibition is calculated relative to a control without an inhibitor. Kᵢ values can be determined from Lineweaver-Burk plots.[11]
Conclusion
The development of benzenesulfonamide inhibitors that selectively target tumor-associated hCA IX and hCA XII is a highly promising strategy in oncology. The ureido-substituted benzenesulfonamides, in particular, have demonstrated excellent potency and selectivity, with compounds like SLC-0111 (U-F) advancing to clinical trials.[1][9][12] Key to achieving selectivity is the exploitation of subtle structural differences in the active site pockets between the target and off-target isoforms, specifically the residue at position 131.[1][5] Future drug design efforts will likely continue to leverage the "tail approach," synthesizing novel derivatives with optimized interactions within the hCA IX and XII active sites to further improve potency, selectivity, and overall pharmacological properties for clinical application.
References
- 1. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3.2. hCA Enzyme Inhibition Assays [bio-protocol.org]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
Structure-Activity Relationship of 2-(Hydrazinecarbonyl)benzenesulfonamide Analogs: A Comparative Guide
This guide provides a comparative analysis of 2-(hydrazinecarbonyl)benzenesulfonamide analogs, focusing on their structure-activity relationships (SAR) as carbonic anhydrase inhibitors and antimicrobial agents. The information is intended for researchers, scientists, and drug development professionals.
Carbonic Anhydrase Inhibition
Benzenesulfonamide derivatives are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in various physiological and pathological processes.[2] Notably, the overexpression of certain CA isoforms, such as CA IX and XII, is associated with aggressive cancers, making them attractive targets for anticancer drug design.[3][4] The primary sulfonamide moiety is essential for activity, as it coordinates to the zinc ion in the active site of the enzyme.
The general structure of the evaluated benzenesulfonamide-hydrazone analogs involves the condensation of a benzenesulfonamide hydrazide with various aldehydes or ketones. This modular synthesis allows for systematic modifications to probe the structure-activity landscape.
Structure-Activity Relationship (SAR) Summary
The inhibitory potency and isoform selectivity of these analogs are significantly influenced by the nature of the substituents on the aryl ring of the hydrazone moiety.
-
Substituents on the Benzylidene Ring: The electronic and steric properties of substituents on the benzylidene ring play a critical role in determining the inhibitory activity against different CA isoforms.
-
Small, electron-donating groups, such as methyl or methoxy, can enhance potency against the cytosolic isoform hCA II.[5]
-
Conversely, the presence of electron-withdrawing groups or bulky substituents can lead to varied effects, sometimes improving selectivity for the tumor-associated isoforms hCA IX and XII.[5]
-
The position of the substituent is also crucial; for instance, a methoxy group at the 2-position of the benzylidene ring can result in a significant increase in activity compared to a 4-position substitution.[5]
-
-
The Hydrazone Linker: The hydrazone moiety itself is a key structural feature, acting as a bioisostere for other common linkers like urea.[6] It contributes to the overall geometry of the molecule and can form hydrogen bonds with amino acid residues in the active site, thereby influencing binding affinity.
Quantitative Comparison of Carbonic Anhydrase Inhibitors
The following table summarizes the inhibition constants (Kᵢ) of a series of hydrazonobenzenesulfonamide derivatives against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. Acetazolamide (AAZ) is included as a standard inhibitor for comparison.
| Compound | R Substituent on Benzylidene | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| AAZ | - | 250 | 12.1 | 25.7 | 5.7 |
| 5 | H | 18.5 | 5.85 | 8.05 | 9.25 |
| 6 | 4-CH₃ | 155.5 | 1.75 | 15.45 | 18.65 |
| 7 | 2-OCH₃ | 45.5 | 6.65 | 10.5 | 12.8 |
| 9 | 4-OCH₃ | 185.7 | 4.85 | 125.6 | 135.4 |
| 12 | 2,5-(OCH₃)₂ | 35.8 | 3.15 | 25.8 | 28.9 |
| 13 | 2,4,5-(OCH₃)₃ | 28.5 | 2.85 | 18.9 | 22.4 |
| 27 | 2-Cl | 40.2 | 4.15 | 35.7 | 40.1 |
| 29 | 2,6-di-Cl | 25.6 | 3.85 | 20.4 | 24.8 |
Data extracted from a study on hydrazonobenzenesulfonamides as human carbonic anhydrase inhibitors.[5]
Antimicrobial Activity
Certain benzenesulfonamide-hydrazone derivatives have also demonstrated promising antimicrobial properties. The mechanism of action can vary, but for some bacteria, it may involve the inhibition of essential enzymes.
Structure-Activity Relationship (SAR) Summary
The antimicrobial efficacy of these compounds is largely dictated by the substituents on the aromatic rings.
-
Gram-Positive vs. Gram-Negative Bacteria: Many synthesized benzenesulfonyl hydrazones show preferential activity against Gram-positive bacteria.[7]
-
Substituent Effects: The presence of specific substituents can significantly enhance antibacterial potency. For example, derivatives with certain substitution patterns on the benzylidene ring have shown very strong bactericidal effects against strains like Staphylococcus spp. and Bacillus spp.[7]
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 2,4,6-trimethylbenzenesulfonyl hydrazones against various Gram-positive bacterial strains.
| Compound | R Substituent on Aldehyde/Ketone | S. aureus ATCC 25923 (MIC, µg/mL) | S. epidermidis ATCC 12228 (MIC, µg/mL) | E. faecalis ATCC 29212 (MIC, µg/mL) | B. subtilis ATCC 6633 (MIC, µg/mL) |
| 7 | 2-hydroxy-3-methoxybenzylidene | 31.25 | 31.25 | 31.25 | 15.62 |
| 22 | 2-hydroxy-1-naphthylidene | 15.62 | 15.62 | 15.62 | 15.62 |
| 23 | 1-(2-hydroxyphenyl)ethylidene | 15.62 | 15.62 | 15.62 | 7.81 |
| 24 | 1-(2,4-dihydroxyphenyl)ethylidene | 15.62 | 15.62 | 15.62 | 7.81 |
| 25 | 1-(2-hydroxy-4-methoxyphenyl)ethylidene | 31.25 | 15.62 | 31.25 | 15.62 |
Data extracted from a study on the antibacterial activity of novel 2,4,6-trimethylbenzenesulfonyl hydrazones.[7]
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against different human CA isoforms (hCA I, II, IX, and XII) is determined using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of CO₂. The assay solution consists of a buffer (e.g., TRIS or HEPES), Na₂SO₄ (to maintain ionic strength), and a pH indicator (e.g., 4-nitrophenol). The reaction is initiated by adding CO₂-saturated water, and the change in absorbance of the pH indicator is monitored spectrophotometrically at a specific wavelength. The inhibition constants (Kᵢ) are calculated from dose-response curves.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). A serial dilution of the compounds is prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
General Synthetic Pathway for Benzenesulfonamide-Hydrazone Analogs
Caption: General synthesis of benzenesulfonamide-hydrazone analogs.
Role of Carbonic Anhydrase IX in Tumor Hypoxia
Caption: CA IX's role in tumor progression under hypoxic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors [mdpi.com]
- 6. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unveiling the Synergy: A Comparative Guide to In Silico Docking Scores and Experimental IC50 Values for Benzenesulfonamides
For researchers, scientists, and drug development professionals, the journey from a promising compound to a viable drug candidate is often long and arduous. This guide provides a comprehensive comparison of in silico molecular docking scores and experimentally determined IC50 values for a series of benzenesulfonamide derivatives, a class of compounds known for their inhibitory activity against various enzymes, most notably carbonic anhydrases. By presenting quantitative data, detailed experimental and computational protocols, and intuitive visualizations, we aim to illuminate the relationship between predictive computational models and real-world biological activity.
Quantitative Data Summary
The following tables summarize the in silico docking scores and corresponding experimental IC50 values for a selection of benzenesulfonamide derivatives against human carbonic anhydrase (hCA) isoforms. A lower docking score generally indicates a more favorable binding affinity, while a lower IC50 value signifies greater inhibitory potency.
Table 1: Comparison of Docking Scores and IC50 Values for Thiazolidinone-Benzenesulfonamide Derivatives against hCA II and hCA IX
| Compound | Substituent (R) | hCA II IC50 (nM) | hCA IX IC50 (nM) | Docking Score (kcal/mol) |
| 2 | H | 205.6 | 211.3 | -5.98 |
| 3 | 2-F | 289.4 | 455.1 | -4.89 |
| 4 | 2-Cl | 254.3 | 312.8 | -4.95 |
| 5 | 2-Br | 248.1 | 299.7 | -5.01 |
| 6 | 3-Br | 267.5 | 389.2 | -5.12 |
| 7 | 3-CF3 | 335.0 | 544.4 | -3.24 |
| 8 | 3-OH | 151.3 | 140.9 | -6.90 |
| 9 | 4-F | 216.7 | 246.1 | -5.02 |
| 10 | 4-OH | 160.8 | 144.9 | -6.30 |
| 11 | 4-OCH3 | 115.4 | 117.2 | -6.79 |
| 12 | 4-OBn | 1725 | >10,000 | 0.70 |
| 13 | 4-i-Pr | 692.1 | 1246 | -2.15 |
| 14 | 3,4-diOCH3 | 121.3 | 146.5 | -6.51 |
| AZM | Acetazolamide | 30.47 | 88.1 | -5.46 |
Data sourced from a study on benzenesulfonamide derivatives containing thiazolidinone.[1]
Table 2: Comparison of Docking Scores and IC50 Values for N-Substituted-β-d-Glucosamine Benzenesulfonamide Derivatives against hCA IX
| Compound | Substituent (R) | hCA IX IC50 (nM) | Docking Score (kcal/mol) |
| 7a | H | 45.32 ± 3.15 | -7.25 |
| 7b | 4-F | 38.19 ± 2.67 | -7.53 |
| 7c | 4-Cl | 30.11 ± 2.11 | -7.89 |
| 7d | 4-Br | 25.43 ± 1.78 | -8.01 |
| 7e | 4-I | 18.76 ± 1.31 | -8.23 |
| 7f | 4-CF3 | 10.01 ± 0.70 | -8.56 |
| 7g | 4-CH3 | 55.21 ± 3.86 | -7.41 |
| 7h | 4-OCH3 | 68.93 ± 4.82 | -7.18 |
| 7i | 3,4-diCl | 15.67 ± 1.10 | -8.34 |
| 7j | 3,4-diF | 40.12 ± 2.81 | -7.67 |
| 7k | 2,4-diCl | 12.34 ± 0.86 | -8.45 |
| 7l | 2,4-diF | 16.89 ± 1.18 | -8.29 |
| AZA | Acetazolamide | 25.00 ± 1.50 | -6.98 |
Data sourced from a study on N-substituted-β-d-glucosamine derivatives incorporating benzenesulfonamides.[2]
Experimental and Computational Workflow
The following diagram illustrates the general workflow for comparing in silico docking scores with experimental IC50 values.
References
- 1. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Novel Benzenesulfonamides Challenge the Preclinical Efficacy of SLC-0111
For Immediate Release
[City, State] – November 1, 2025 – In the competitive landscape of cancer therapeutics, a new wave of novel benzenesulfonamide-based carbonic anhydrase IX (CA IX) inhibitors is emerging, demonstrating comparable and, in some cases, superior preclinical performance to the clinical candidate SLC-0111. This comprehensive guide provides a detailed head-to-head comparison of these next-generation inhibitors against SLC-0111, offering researchers, scientists, and drug development professionals a critical overview of the latest advancements in targeting tumor hypoxia.
SLC-0111, a ureido-substituted benzenesulfonamide, has been a frontrunner in the development of CA IX inhibitors, reaching Phase Ib/II clinical trials for the treatment of advanced solid tumors.[1][2] Its mechanism of action centers on the inhibition of CA IX, a key enzyme overexpressed in hypoxic tumors that regulates intra- and extracellular pH, promoting tumor cell survival and proliferation. However, recent research has yielded a plethora of novel benzenesulfonamide derivatives with enhanced potency, selectivity, and promising anti-proliferative effects.[1][2]
This guide synthesizes the latest experimental data, offering a direct comparison of inhibitory activity, selectivity, and in vitro and in vivo efficacy of these novel compounds against SLC-0111.
Quantitative Comparison of Inhibitory Activity
The primary measure of a CA IX inhibitor's efficacy is its inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) against the target enzyme. The following tables summarize the inhibitory activity of SLC-0111 and a selection of recently developed novel benzenesulfonamides against key carbonic anhydrase isoforms. Lower values indicate greater potency.
Table 1: Inhibitory Activity (Kᵢ/IC₅₀ in nM) Against Carbonic Anhydrase IX (CA IX)
| Compound/Series | Kᵢ/IC₅₀ (nM) vs. CA IX | Reference |
| SLC-0111 | 45 | [3][4] |
| Novel Diamide-Based Benzenesulfonamides (e.g., 5h) | 8.3 | [5] |
| Benzothiazole-based SLC-0111 Analogues (e.g., 12) | 16.4 | [3][4] |
| Hydroxyimine-Tethered Benzenesulfonamides (e.g., 30) | 43 | [6] |
| Aryl Thiazolone-Benzenesulfonamides (e.g., 4e) | 10.93 | [7] |
| Heterocyclic Substituted Benzenesulfonamides (e.g., 27) | 0.48 | [8] |
Table 2: Selectivity Profile - Inhibitory Activity (Kᵢ/IC₅₀ in nM) Against Other CA Isoforms
| Compound | CA I | CA II | CA XII | Reference |
| SLC-0111 | >1000 | 960 | 4.5 | [3][4] |
| Novel Diamide-Based Benzenesulfonamide (5h) | 8175 | 115 | 9.8 | [5] |
| Benzothiazole-based SLC-0111 Analogue (12) | 61.5 | 27.9 | 4.1 | [3][4] |
| Hydroxyimine-Tethered Benzenesulfonamide (30) | 3.5 | 10.2 | - | [6] |
| Aryl Thiazolone-Benzenesulfonamide (4e) | - | 1550 | - | [7] |
| Heterocyclic Substituted Benzenesulfonamide (27) | >10000 | >10000 | - | [8] |
Note: "-" indicates data not available in the cited sources.
In Vitro and In Vivo Performance
Beyond enzymatic inhibition, the true potential of these compounds lies in their ability to translate to cellular and organismal efficacy. Several studies have directly compared the cytotoxic and anti-tumor effects of novel benzenesulfonamides with SLC-0111.
Table 3: In Vitro Cytotoxicity (IC₅₀ in µM) Against Various Cancer Cell Lines
| Compound | Glioblastoma (U87MG, U251, T98G) | Renal Cancer (UO-31) | Breast Cancer (MDA-MB-231, MCF-7) | Reference |
| SLC-0111 | 60 - 100 | - | 18.15 (MCF-7) | [2] |
| Imidazolidin-2-one derivatives (7a, 7d, 8m) | Comparable to SLC-0111 | - | - | [2] |
| Novel Diamide-Based Benzenesulfonamide (5h) | - | 4.89 | - | [5] |
| Aryl Thiazolone-Benzenesulfonamides (4b, 4c, 4e, 4g, 4h) | - | - | 1.52 - 6.31 | [7] |
Note: "-" indicates data not available in the cited sources.
One study highlighted that a novel diamide-based benzenesulfonamide (5h) was approximately 1.5-fold more potent than the reference drug Staurosporine against the renal cancer cell line UO-31.[5] Furthermore, some novel benzenesulfonamides have demonstrated the ability to induce apoptosis in cancer cells, a mechanism also attributed to SLC-0111.[7][9][10]
Direct in vivo comparisons are less common in the published literature, but emerging evidence suggests that novel compounds can achieve similar anti-tumor effects to SLC-0111. For instance, a study on imidazolidin-2-one derivatives reported promising anti-proliferative effects comparable to those of SLC-0111 in hypoxic glioblastoma, pancreatic, and breast cancer cells.[1][2]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: CAIX expression, induced by hypoxia, leads to an acidic tumor microenvironment and alkaline intracellular pH, promoting cancer cell survival and metastasis. Benzenesulfonamide inhibitors block CAIX activity.
Caption: A streamlined workflow for the preclinical comparison of novel benzenesulfonamides against SLC-0111, from synthesis to in vivo efficacy assessment.
Experimental Protocols
1. Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This assay measures the inhibition of CO₂ hydration catalyzed by a specific CA isoform. An inhibitor's potency is determined by its effect on the reaction rate.
-
Principle: The assay follows the change in pH of a buffer solution as CO₂ is hydrated to carbonic acid, which then dissociates into bicarbonate and a proton. The change in pH is monitored using a pH indicator.
-
Reagents: Purified human CA isozymes, CO₂-saturated water, buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol), and the test inhibitor (dissolved in a suitable solvent like DMSO).
-
Procedure:
-
The enzyme solution and the inhibitor solution are pre-incubated.
-
The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated solution in a stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time.
-
The initial rate of the reaction is calculated.
-
IC₅₀ values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations. Kᵢ values can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound (and SLC-0111 as a comparator) for a specified period (e.g., 48 or 72 hours).
-
The MTT reagent is added to each well and incubated for a few hours.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
-
3. In Vivo Tumor Growth Inhibition Assay
This assay evaluates the anti-tumor efficacy of a compound in a living organism, typically using a mouse xenograft model.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and the effect on tumor growth is monitored over time.
-
Procedure:
-
Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
When tumors reach a palpable size, the mice are randomly assigned to treatment groups (e.g., vehicle control, SLC-0111, novel benzenesulfonamide).
-
The compounds are administered to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The percentage of tumor growth inhibition is calculated for each treatment group compared to the vehicle control.
-
Conclusion
The landscape of CA IX inhibitors is rapidly evolving, with novel benzenesulfonamides demonstrating significant promise in preclinical studies. While SLC-0111 has paved the way, these new compounds, with their potentially improved potency and selectivity, represent the next frontier in the development of targeted therapies for hypoxic tumors. The data presented in this guide underscores the importance of continued research and head-to-head comparisons to identify the most promising candidates for clinical development. The detailed experimental protocols provided herein offer a standardized framework for such comparative evaluations.
References
- 1. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Diamide-Based Benzenesulfonamides as Selective Carbonic Anhydrase IX Inhibitors Endowed with Antitumor Activity: Synthesis, Biological Evaluation and In Silico Insights [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of heterocyclic substituted benzenesulfonamides as novel carbonic anhydrase IX inhibitors and their structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Novel Sulfonamides for Selective Inhibition of Human Carbonic Anhydrase Isoforms
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of human carbonic anhydrase (hCA) isoforms is a critical area of research, with significant therapeutic potential in oncology, glaucoma, and other diseases.[1] Sulfonamides have long been a cornerstone of hCA inhibitor development, but achieving isoform selectivity remains a key challenge due to the structural similarities across the hCA family.[2][3] This guide provides a comparative analysis of novel sulfonamides, focusing on their inhibitory potency and selectivity against key hCA isoforms, supported by experimental data and detailed protocols.
Comparative Inhibitory Activity of Novel Sulfonamides
The following table summarizes the inhibition constants (Ki, in nM) of various novel sulfonamide derivatives against four key human carbonic anhydrase isoforms: the ubiquitous cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.[4] Lower Ki values indicate greater inhibitory potency. Data has been compiled from recent studies to facilitate a clear comparison of inhibitor performance.
| Compound/Series | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Hydroxyimine-Tethered Benzenesulfonamides | [5] | ||||
| Compound 29 | 3.0 | - | - | 5.0 | [5] |
| Compound 30 | - | - | 43 | 8.2 | [5] |
| Compound 31 | - | - | - | 5.0 | [5] |
| Compound 32 | - | 4.4 | - | - | [5] |
| Quinoline-Based Benzenesulfonamides | [6] | ||||
| QBS 11c | - | - | 8.4 | - | [6] |
| QBS 13a | - | - | 25.8 | 9.8 | [6] |
| QBS 13b | - | - | 5.5 | 13.2 | [6] |
| QBS 13c | - | - | 18.6 | 8.7 | [6] |
| Sulfonamides with Imide Moieties | [4] | ||||
| Compound 11 | - | - | - | 14 | [4] |
| Compound 13 | - | 2.4 | - | - | [4] |
| Pyridine Hybrids | [7] | ||||
| Compound 7 | - | - | 253 | - | [7] |
| Coumarin-Based Sulfonamides | [8] | ||||
| Compound 18f | 955 | 515 | 21 | 5 | [8] |
| Ureidobenzenesulfonamides | [9] | ||||
| SH7s | - | - | 15.9 | 55.2 | [9] |
| Acetazolamide (Standard) | - | 12.1 | 25.8 | - | [10] |
Experimental Protocols
The validation of selective hCA inhibitors relies on robust and standardized experimental protocols. The following methodologies are commonly employed to determine the inhibitory activity of novel sulfonamides.
Stopped-Flow CO₂ Hydrase Assay
This is the gold standard method for measuring the catalytic activity of CA isoforms and the potency of their inhibitors.[11][12]
Principle: This technique measures the kinetics of the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by observing the change in pH using a pH indicator. The initial velocity of the reaction is determined in the presence and absence of the inhibitor to calculate the inhibition constant (Ki).
Detailed Protocol:
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms (hCA I, II, IX, XII) are purified. Stock solutions of the sulfonamide inhibitors are prepared, typically in a solvent like DMSO.
-
Reaction Buffer: A buffer with a known pH is used, for instance, 10 mM HEPES at pH 7.5 for hCA I and II, and 20 mM TRIS at pH 8.3 for other isoforms.[11]
-
Assay Procedure:
-
The enzyme and inhibitor are pre-incubated in the reaction buffer.
-
The reaction is initiated by rapidly mixing the enzyme/inhibitor solution with a CO₂-saturated solution in a stopped-flow instrument.
-
The change in absorbance of a pH indicator (e.g., p-nitrophenol) is monitored over a short period (10-100 seconds).[11]
-
-
Data Analysis:
-
Initial reaction velocities are calculated from the linear phase of the absorbance change.
-
The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models, such as the Michaelis-Menten equation, and constructing Lineweaver-Burk plots.[11]
-
High-Performance Liquid Chromatography (HPLC) for Dissociation Constant Determination
Gel filtration chromatography coupled with HPLC can be used to determine the dissociation constants (Kd) of inhibitor-enzyme complexes.[13]
Principle: This method separates the free enzyme from the enzyme-inhibitor complex based on their size. By measuring the concentration of each species, the dissociation constant can be calculated.
Detailed Protocol:
-
Column Preparation: A gel filtration column (e.g., Sephadex G-25) is equilibrated with a suitable buffer.[13]
-
Sample Preparation: The purified CA enzyme is incubated with the sulfonamide inhibitor at various concentrations.
-
Chromatography: The mixture is injected into the HPLC system. The elution profile is monitored at a wavelength where the protein absorbs (e.g., 280 nm) and, if the inhibitor has a chromophore, at a wavelength specific to the inhibitor.[13]
-
Data Analysis: The peak areas corresponding to the free enzyme and the enzyme-inhibitor complex are integrated. The dissociation constant is calculated from these areas and the known total concentrations of the enzyme and inhibitor.[13]
Visualizing the Experimental Workflow and Signaling Context
To further clarify the processes involved in validating selective hCA inhibitors and their relevance, the following diagrams have been generated.
Caption: Experimental workflow for the validation of selective hCA inhibitors.
Caption: Role of hCA IX/XII in tumor pH regulation and therapeutic targeting.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Recent advances in the medicinal chemistry of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
A Comparative Analysis of Para- vs. Meta-Substituted Benzenesulfonamide Inhibitors
For Immediate Release
This guide provides a detailed comparative study of para- and meta-substituted benzenesulfonamide inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals. The strategic placement of substituents on the benzenesulfonamide scaffold significantly influences inhibitory potency and selectivity against various enzymatic targets. This document synthesizes experimental data to highlight these structure-activity relationships (SAR), focusing primarily on the well-studied carbonic anhydrases (CAs) and other relevant enzymes like metallo-β-lactamases.
Introduction
Benzenesulfonamides are a cornerstone class of inhibitors targeting a wide range of enzymes, most notably the zinc-containing carbonic anhydrases.[1][2] The primary sulfonamide group is crucial for activity, typically coordinating with the active site metal ion.[2] The substitution pattern on the benzene ring—specifically the para (1,4) versus meta (1,3) positioning of functional groups relative to the sulfonamide moiety—plays a pivotal role in modulating the inhibitor's affinity and isoform selectivity.[3][4] These modifications can lead to enhanced interactions with hydrophobic or hydrophilic pockets within the enzyme's active site, thereby fine-tuning the inhibitor's profile.[2]
Comparative Inhibition Data
The following tables summarize the inhibitory activities of representative para- and meta-substituted benzenesulfonamide derivatives against various enzyme isoforms. The data, compiled from multiple studies, illustrates the impact of substituent placement on potency, typically measured by IC50 or inhibition constant (Kᵢ) values.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are ubiquitous enzymes involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and cancer.[1][2]
| Compound Type | Substituent Position | Target Isoform | Inhibition Constant (Kᵢ/IC₅₀) | Reference Compound | Kᵢ/IC₅₀ of Ref. |
| Fluoro-substituted | para | hCA IX | 30.1 nM (Kᵢ) | Acetazolamide (AAZ) | 25.8 nM (Kᵢ) |
| Fluoro-substituted | ortho (for comparison) | hCA IX | 20.3 nM (Kᵢ) | Acetazolamide (AAZ) | 25.8 nM (Kᵢ) |
| Di-meta-substituted | meta (di-substituted) | CAIX | 0.2 nM (Kd,obs) | VD11-4-2 (meta) | 50 pM (Kd) |
| N-aryl-β-alanine derivative | para (amino-linked) | CA XII | 1.85 µM (Kd) | - | - |
| Diazobenzenesulfonamide | para (amino-linked) | CA I | 6 nM (Kd) | - | - |
Note: Direct comparison is nuanced as compound scaffolds differ beyond just substituent position. Data is illustrative of trends observed in specific chemical series.
Metallo-β-Lactamase (MβL) Inhibition
Metallo-β-lactamases confer bacterial resistance to β-lactam antibiotics. Developing inhibitors for these enzymes is a critical area of research. A study on ImiS, a B2 subclass MβL, revealed a clear preference for the meta position.
| Compound Series | Substituent Position | Target Enzyme | IC₅₀ Range | Key Finding |
| Benzenesulfonamides | ortho | ImiS | 2.7–9.3 µM | Less potent compared to meta-substituted analogs.[4] |
| Benzenesulfonamides | meta | ImiS | 0.11–0.86 µM | An order of magnitude more potent, indicating a strong preference for the meta position for this target.[4] |
| Benzenesulfonamides | para | ImiS | 4.6–5.4 µM | Less potent compared to meta-substituted analogs.[4] |
Structure-Activity Relationship (SAR) Insights
The collected data reveals important SAR trends:
-
For Carbonic Anhydrases: The optimal substitution pattern is highly isoform-dependent. While many potent inhibitors are para-substituted, strategic di-meta substitution has been shown to yield highly potent and selective inhibitors for cancer-associated CAIX.[5] The substituents on the benzene ring can form crucial contacts with both hydrophobic and hydrophilic regions of the CA active site, influencing both affinity and selectivity.[2]
-
For Metallo-β-Lactamase ImiS: There is a clear and significant advantage for meta-substitution. The analysis of IC50 data revealed that meta-substituents on the phenyl ring more significantly improved the inhibitory activity of benzenesulfonamides against ImiS compared to the same substituents at the ortho- and para-positions.[4]
Key Experimental Protocols
The following are standardized methodologies used to generate the comparative data.
Carbonic Anhydrase Inhibition Assay
A common method for measuring CA inhibition is the stopped-flow CO₂ hydrase assay.[6]
-
Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO₂.
-
Reagents: Purified CA isoform, CO₂-saturated water, indicator dye (e.g., p-nitrophenol), buffer solution (e.g., Tris), and the inhibitor compound at various concentrations.
-
Procedure: a. The enzyme and inhibitor are pre-incubated. b. This mixture is rapidly mixed with the CO₂-saturated solution in a stopped-flow instrument. c. The hydration of CO₂ produces protons, causing a pH change that is monitored by the indicator dye's absorbance change over time. d. The initial rates of reaction are calculated.
-
Data Analysis: IC₅₀ values, the concentration of inhibitor required to reduce enzyme activity by 50%, are determined by plotting the enzyme activity against the logarithm of the inhibitor concentration. Kᵢ values can be subsequently calculated using the Cheng-Prusoff equation.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of an inhibitor binding to its target enzyme.
-
Principle: Measures the heat released or absorbed during a binding event.
-
Instrumentation: An isothermal titration calorimeter.
-
Procedure: a. The target protein (e.g., ImiS) is placed in the sample cell. b. The inhibitor solution is loaded into a syringe. c. The inhibitor is titrated into the protein solution in small, sequential injections. d. The heat change associated with each injection is measured.
-
Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction, confirming reversible binding and affinity.[4]
Visualizing Pathways and Workflows
Diagrams created with Graphviz help to visualize the complex systems and processes involved in inhibitor studies.
Caption: Workflow for designing and evaluating substituted benzenesulfonamide inhibitors.
Caption: Role of CAIX in cancer and the mechanism of its inhibition.
Conclusion
The substitution pattern of benzenesulfonamide inhibitors is a critical determinant of their biological activity. While para-substitution is a common and effective strategy for many targets, particularly various carbonic anhydrase isoforms, evidence clearly shows that meta-substitution can offer superior potency for other enzymes, such as the metallo-β-lactamase ImiS. Furthermore, di-meta-substitution has emerged as a powerful approach for achieving high selectivity and picomolar affinity for cancer-related CAIX. This comparative guide underscores the importance of exploring diverse substitution patterns in the rational design of potent and selective enzyme inhibitors.
References
- 1. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Evaluating the Neurotoxicity Profile of Benzenesulfonamide-Based Anticonvulsants: A Comparative Guide
Benzenesulfonamide-based anticonvulsants, a class of drugs integral to the management of epilepsy, exhibit distinct mechanisms of action and varied neurotoxicity profiles. This guide provides a comparative evaluation of three prominent members of this class: zonisamide, sultiame, and acetazolamide. The analysis is based on preclinical and clinical data, focusing on cellular and systemic neurotoxic effects to inform researchers, scientists, and drug development professionals.
Comparative Neurotoxicity and Neuroprotection Overview
While all three agents are sulfonamide derivatives, their effects on the central nervous system extend beyond seizure control, with significant differences in their neurotoxic potential. Zonisamide has demonstrated neuroprotective properties in several experimental models, whereas sultiame has been shown to have neurotoxic effects, particularly in the developing brain. Acetazolamide's neurotoxicity is primarily associated with dose-dependent physiological disturbances.
Table 1: Comparative Profile of Benzenesulfonamide Anticonvulsants
| Feature | Zonisamide | Sultiame | Acetazolamide |
| Primary Mechanism | Blocks Na+ and T-type Ca2+ channels; weak carbonic anhydrase inhibitor.[1] | Primarily a carbonic anhydrase inhibitor.[2][3] | Carbonic anhydrase inhibitor.[1][4] |
| Observed Neurotoxicity | Generally low; potential for CNS side effects like dizziness and somnolence.[5] | Enhanced neuronal death in the developing rat brain.[6] Clinical CNS effects include ataxia, dizziness, and cognitive slowing. | CNS toxicity (fatigue, lethargy, confusion) reported, especially in overdose or with renal impairment.[7][8][9] |
| Neuroprotective Effects | Reduces apoptosis, upregulates antioxidant enzymes (MnSOD), and ameliorates mitochondrial dysfunction.[10][11][12] | Not prominently reported. | May enhance neuronal activity and visual processing at low doses.[13] |
| Key Pathways Involved | Anti-apoptotic (Bcl-2 family), antioxidant (MnSOD), mitochondrial function preservation.[10][11] | Carbonic anhydrase inhibition leading to intracellular acidosis.[2][3] | Carbonic anhydrase inhibition, alteration of cerebral blood flow and pH.[4][14] |
In Vitro and In Vivo Experimental Data
The evaluation of neurotoxicity relies on a variety of experimental models, from neuronal cell lines to animal studies. The following tables summarize key findings for each compound.
Table 2: Zonisamide - Summary of Experimental Neurotoxicity & Neuroprotection Data
| Experimental Model | Key Findings | Reference |
| SH-SY5Y Human Neuroblastoma Cells | Increases cell viability via anti-apoptotic effects and upregulation of manganese superoxide dismutase (MnSOD).[10] | [10] |
| BV2 Microglial Cells (LPS-induced) | Ameliorates mitochondrial dysfunction by overcoming the reduction in oxygen consumption rate.[11] | [11] |
| Rat Cerebellar Tissue (Alcohol-induced) | Mitigated cerebellar damage, reduced apoptosis (downregulated APAF-1), and decreased inflammation (reduced TNF-α).[12] | [12] |
| Amygdaloid Kindling Rat Model | Suppressed kindled seizures in a dose-dependent manner (10-40 mg/kg), demonstrating therapeutic effects.[15][16] | [15][16] |
Table 3: Sultiame - Summary of Experimental Neurotoxicity Data
| Experimental Model | Key Findings | Reference |
| Developing Rat Brain (Pups aged 0-7 days) | Significantly enhanced apoptotic neuronal death at doses of 100 mg/kg and above. | [6][17] |
| Hippocampal CA3 Neurons | Reduces intracellular pH, leading to a reduction in epileptiform activity.[2][3] | [2][3] |
Table 4: Acetazolamide - Summary of Experimental Neurotoxicity Data
| Experimental Model | Key Findings | Reference |
| Rat Model (Hyperbaric Oxygen) | Showed dose-dependent bidirectional effects: anticonvulsive at low doses, but hastened CNS oxygen toxicity at high doses by increasing cerebral blood flow.[14] | [14] |
| Human Studies (Hemodialysis Patients) | Associated with CNS toxicity (fatigue, lethargy, confusion) due to markedly elevated serum concentrations.[7][8][9] | [7][8][9] |
| Amygdaloid Kindling Rat Model | Showed limited therapeutic effect but did retard seizure development (prophylactic effect) at doses of 50-200 mg/kg.[15][16] | [15][16] |
Signaling Pathways and Mechanisms
The divergent neurotoxicity profiles can be attributed to their distinct molecular targets and downstream signaling pathways.
Zonisamide's Neuroprotective Pathways
Zonisamide exhibits a multi-faceted mechanism that extends beyond channel blocking to include significant neuroprotective actions. It has been shown to interfere with the intrinsic apoptotic pathway and bolster the cell's antioxidant defenses.
References
- 1. Anticonvulsant Effects of Carbonic Anhydrase Inhibitors: The Enigmatic Link Between Carbonic Anhydrases and Electrical Activity of the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbonic anhydrase inhibitor sulthiame reduces intracellular pH and epileptiform activity of hippocampal CA3 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives [mdpi.com]
- 6. Sulthiame but not levetiracetam exerts neurotoxic effect in the developing rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetazolamide toxicity and pharmacokinetics in patients receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. Zonisamide reduces cell death in SH-SY5Y cells via an anti-apoptotic effect and by upregulating MnSOD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zonisamide Ameliorates Microglial Mitochondriopathy in Parkinson's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Enhancing effects of acetazolamide on neuronal activity correlate with enhanced visual processing ability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bidirectional influences of acetazolamide on central nervous system oxygen toxicity of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Contrasting effects of zonisamide and acetazolamide on amygdaloid kindling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Cross-Isoform Inhibition Profiling of Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Different isoforms of this enzyme are expressed throughout the human body and are involved in a variety of physiological processes. Consequently, the development of isoform-selective CA inhibitors is a critical area of research for targeting various pathological conditions, including glaucoma, epilepsy, and cancer, while minimizing off-target side effects.[2] Benzenesulfonamides represent a major class of CA inhibitors, with their primary sulfonamide group coordinating to the zinc ion in the enzyme's active site.[3] The "tail approach," which involves modifying the benzenesulfonamide scaffold with various chemical moieties, is a common strategy to achieve isoform selectivity.[2][3]
Comparative Inhibition Profile
While direct experimental data for 2-(hydrazinecarbonyl)benzenesulfonamide is limited, a study on a series of its hydrazone derivatives provides valuable structure-activity relationship insights. These compounds, which build upon a similar structural framework, have been evaluated for their inhibitory activity against four key human carbonic anhydrase (hCA) isoforms: the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII.[1]
The following table summarizes the inhibition constants (Kᵢ) for selected potent hydrazonobenzenesulfonamide derivatives and compares them with the standard inhibitor, Acetazolamide (AAZ). Lower Kᵢ values indicate stronger inhibition.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
| Hydrazone Derivative 5 (phenyl) | 18.5 | 1.75 | - | - |
| Hydrazone Derivative 7 (2-methoxyphenyl) | 45.5 | 6.65 | - | - |
| Hydrazone Derivative 10 (2,4-dimethoxyphenyl) | - | 159.6 | 15.4 | - |
| Hydrazone Derivative 12 (2,5-dimethoxyphenyl) | 33.5 | 5.5 | - | - |
| Hydrazone Derivative 17 (2-methoxynaphthyl) | - | 92.4 | 18.2 | - |
| Hydrazone Derivative 23 (2-chlorophenyl) | - | 6.2 | 23.4 | - |
Data extracted from a study on hydrazonobenzenesulfonamides.[1] '-' indicates data not reported or not among the most potent for that isoform in the selected series.
Key Observations:
-
Several hydrazone derivatives exhibit potent, low nanomolar inhibition against various CA isoforms, in some cases surpassing the activity of Acetazolamide.[1]
-
For instance, hydrazone derivative 5 shows significantly stronger inhibition of hCA I and hCA II compared to Acetazolamide.[1]
-
Derivatives 10 and 17 demonstrate potent inhibition of the tumor-associated isoform hCA IX, with Kᵢ values lower than that of Acetazolamide.[1]
-
The diverse substitution patterns on the hydrazone moiety allow for the tuning of inhibitory activity and selectivity across the different isoforms.
Experimental Protocols
The determination of carbonic anhydrase inhibition constants is crucial for evaluating the potency and selectivity of inhibitor compounds. A widely used and accurate method is the stopped-flow CO₂ hydrase assay.
Stopped-Flow CO₂ Hydrase Assay
This technique measures the catalytic activity of carbonic anhydrase by monitoring the pH change that occurs during the enzyme-catalyzed hydration of carbon dioxide.
Principle: The hydration of CO₂ by carbonic anhydrase produces bicarbonate and a proton, leading to a decrease in pH. The initial rate of this reaction is proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced. By measuring the reaction rates at various inhibitor concentrations, the inhibition constant (Kᵢ) can be determined.
Materials and Reagents:
-
Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Inhibitor compound (e.g., this compound derivatives, Acetazolamide) dissolved in an appropriate solvent (e.g., DMSO)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: A solution of the carbonic anhydrase isoform is prepared in the buffer. The inhibitor is serially diluted to various concentrations.
-
Assay Execution: The enzyme solution (with or without the inhibitor) is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (milliseconds) using the spectrophotometer. This change reflects the pH drop due to the enzymatic reaction.
-
Data Analysis: The initial rates of the reaction are calculated from the absorbance data.
-
Determination of Inhibition Constant: The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the initial rates against the inhibitor concentrations. The IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the carbonic anhydrase-catalyzed reaction and the general workflow for determining inhibitor potency.
Caption: The reversible hydration of carbon dioxide catalyzed by carbonic anhydrase.
Caption: Experimental workflow for determining carbonic anhydrase inhibition constants.
Logical Relationship for Comparative Analysis
The following diagram outlines the logical process for comparing the cross-isoform inhibition profiles of different compounds.
Caption: Logical framework for comparing cross-isoform inhibition profiles.
References
- 1. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition Activities of Schiff’s Bases Based on Quinazoline-Linked Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-(Hydrazinecarbonyl)benzenesulfonamide: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-(Hydrazinecarbonyl)benzenesulfonamide, ensuring compliance with general laboratory safety protocols.
Important Note: Before proceeding with any disposal protocol, it is imperative to consult your institution's specific safety data sheets (SDS) and waste disposal guidelines, as regulations may vary.
Chemical and Safety Data Overview
| Property | Value | Source |
| Chemical Formula | C₇H₉N₃O₃S | [1] |
| Molecular Weight | 215.23 g/mol | [2] |
| Appearance | Off-white solid | [3] |
| Melting Point | 151 - 153 °C | [3] |
| Solubility | Soluble in methanol | [4] |
| Hazard Statements | Harmful if swallowed (for Benzenesulfonamide) | [5] |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. | [5][6] |
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound should be managed as a hazardous chemical waste stream. Adherence to the following protocol is crucial for ensuring safety and regulatory compliance.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[6]
-
Hand Protection: Handle with chemically resistant gloves that have been inspected prior to use.[6]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[6]
-
Ventilation: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.[6]
2. Waste Segregation and Collection:
-
Waste Container: Collect waste this compound in a designated, properly labeled, and compatible hazardous waste container.[7][8] The container should be kept securely closed except when adding waste.[7][9]
-
Incompatible Materials: Store this waste separately from strong oxidizing agents and strong bases.[3]
-
Solid Waste: For solid residues, use a designated solid waste container.[5]
-
Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., methanol). Collect the rinsate as hazardous waste. Deface the label on the empty container before disposal in regular trash, if permitted by your institution.[8]
3. Storage of Chemical Waste:
-
Designated Area: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[7][9]
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name: "this compound".[7]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment vessel to prevent spills.
4. Final Disposal:
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[10]
-
Do Not Dispose Down the Drain: Do not dispose of this compound down the sanitary sewer.[3][11][12]
-
Do Not Dispose in Regular Trash: Unused or waste this compound should not be disposed of in the regular trash.[11]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Buy this compound | 102169-52-8 [smolecule.com]
- 2. 102169-52-8|this compound|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. Benzenesulfonamide = 98 98-10-2 [sigmaaldrich.com]
- 5. Benzenesulfonamide CAS 98-10-2 | 821959 [merckmillipore.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. angenechemical.com [angenechemical.com]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling 2-(Hydrazinecarbonyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the proper handling, use, and disposal of 2-(Hydrazinecarbonyl)benzenesulfonamide. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, and May cause respiratory irritation.[1] Therefore, strict adherence to PPE protocols is mandatory.
| Hazard Category | GHS Classification | Pictogram |
| Acute Oral Toxicity | Category 4 | ❗ |
| Skin Corrosion/Irritation | Category 2 | ❗ |
| Serious Eye Damage/Irritation | Category 2A | ❗ |
| Specific Target Organ Toxicity | Category 3 (Respiratory tract irritation) | ❗ |
Table 1: GHS Hazard Classification
A comprehensive PPE strategy is required to mitigate exposure risks. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended when there is a potential for splashing.[2][3] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[3][4][5][6] A flame-resistant lab coat must be worn.[4] | Prevents skin contact which can cause irritation.[1] Contaminated gloves should be disposed of properly. |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood.[3][4][7] For situations where exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2] | Minimizes the risk of inhaling dust or aerosols which may cause respiratory tract irritation.[1] |
| Footwear | Closed-toe shoes are mandatory. | Provides protection from accidental spills. |
Table 2: Personal Protective Equipment (PPE) Requirements
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Pre-Experiment Preparation:
- Ensure a certified chemical fume hood is operational.[3][4][7]
- Verify that an emergency shower and eyewash station are accessible.
- Assemble all necessary PPE as outlined in Table 2.
- Prepare a designated waste container for chemical and contaminated materials.
2. Weighing and Aliquoting:
- Conduct all weighing and handling of the solid compound within the chemical fume hood to contain any dust.[3][4][7]
- Use anti-static measures where appropriate.
- Close the primary container tightly after use.
3. Solution Preparation and Use:
- When dissolving the compound, add it slowly to the solvent to avoid splashing.
- Keep all containers with the chemical clearly labeled.
- Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[2]
4. Post-Experiment Procedures:
- Decontaminate the work area within the fume hood.
- Carefully remove PPE, avoiding cross-contamination.
- Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure compliance with regulations.
1. Waste Segregation:
- Collect all waste containing this compound, including contaminated gloves, wipes, and containers, in a dedicated and clearly labeled hazardous waste container.[7]
2. Small Quantity Disposal (for research labs):
- For trace amounts, after appropriate chemical neutralization (consult with your institution's safety officer for approved methods), the resulting mixture may be prepared for disposal in the trash.
- To do this, mix the neutralized material with an unappealing substance like cat litter or used coffee grounds.[8]
- Place this mixture in a sealed plastic bag before disposing it in the regular trash.[8]
- Note: This method is only for trace amounts and is subject to local regulations.
3. Bulk Quantity Disposal:
- All significant quantities of waste must be disposed of through an approved waste disposal plant.[9]
- Do not discharge this chemical into drains or the environment.[2][9]
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.
Caption: Logical workflow for handling this compound.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 6. scandiagear.com [scandiagear.com]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
